molecular formula C12H11NO2S B1228106 3-Methyl-chuangxinmycin CAS No. 63339-68-4

3-Methyl-chuangxinmycin

Cat. No.: B1228106
CAS No.: 63339-68-4
M. Wt: 233.29 g/mol
InChI Key: DKHFLDXCKWDVMF-UPONEAKYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-chuangxinmycin is a thiinoindole that is 3,5-dihydro-2H-thiino[4,3,2-cd]indole which is substituted at positions 2 and 3 by carboxy and methyl groups, respectively (the 2R,3S diastereoisomer). It has a role as an EC 6.1.1.2 (tryptophan--tRNA ligase) inhibitor, an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is a monocarboxylic acid, a thiinoindole and an indole alkaloid.
produced by Actinoplanes tsinanensis;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63339-68-4

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

(5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15)/t6-,11+/m0/s1

InChI Key

DKHFLDXCKWDVMF-UPONEAKYSA-N

Isomeric SMILES

C[C@@H]1[C@@H](SC2=CC=CC3=C2C1=CN3)C(=O)O

Canonical SMILES

CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O

Other CAS No.

63339-68-4

Synonyms

chuangxinmycin

Origin of Product

United States

Foundational & Exploratory

Unveiling 3-Methyl-chuangxinmycin: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of 3-Methyl-chuangxinmycin (MCM), a novel analogue of the antibiotic chuangxinmycin. This document is intended for researchers, scientists, and drug development professionals interested in the expanding family of tryptophanyl-tRNA synthetase inhibitors and their potential therapeutic applications, particularly in the context of Mycobacterium tuberculosis.

Executive Summary

This compound is a new congener of the known antibiotic chuangxinmycin (CM), discovered from the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure is characterized by a unique dihydrothiopyrano[4,3,2-cd]indole scaffold with an additional methyl group at the C-3 position. The discovery of MCM has been facilitated by modern analytical techniques and an understanding of the chuangxinmycin biosynthetic pathway. It has been demonstrated that MCM can be generated through an iterative methylation process from CM, catalyzed by the vitamin B12-dependent radical SAM enzyme CxnA/A1. While exhibiting reduced activity against many Gram-positive and Gram-negative bacteria compared to its parent compound, MCM, along with CM and its precursor 3-demethylchuangxinmycin (DCM or norchuangxinmycin, NCM), shows significant activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests a potential alternative mechanism of action against this important pathogen. This guide details the discovery, biosynthetic logic, and methodologies for the production and isolation of this promising new molecule.

Discovery and Bioactivity

Identification of a New Congener

This compound was identified as a naturally occurring analogue of chuangxinmycin from the fermentation broths of Actinoplanes tsinanensis CPCC 200056.[1][2] Its structure was elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Antimicrobial Activity

The chuangxinmycin family of compounds are known inhibitors of bacterial tryptophanyl-tRNA synthetase (TrpRS). While the C-3 methyl group in chuangxinmycin is considered important for its broad-spectrum antibacterial activity, its absence in norchuangxinmycin (NCM/DCM) leads to a significant reduction or loss of activity against many common bacteria.[3] However, both CM and NCM retain potent activity against Mycobacterium tuberculosis. This compound also demonstrates significant activity against M. tuberculosis H37Rv and clinically isolated isoniazid/rifampin-resistant strains, suggesting its potential as a lead compound for anti-tuberculosis drug development.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Chuangxinmycin Analogues against M. tuberculosis

CompoundAbbreviationMIC against M. tuberculosis H37Rv (μg/mL)
ChuangxinmycinCM0.78 - 1
NorchuangxinmycinNCM/DCM0.78 - 4
This compound MCM Data not explicitly quantified in reviewed literature but described as "significant"

Note: Specific MIC values for MCM against M. tuberculosis were not available in the reviewed literature, though its activity is noted as significant. Further studies are required to quantify its precise potency.

Biosynthesis of this compound

The biosynthesis of chuangxinmycin and its analogues originates from the amino acid L-tryptophan. The pathway involves a series of enzymatic modifications to construct the characteristic tricyclic core. The final steps, which are crucial for the generation of CM and MCM, involve methylation reactions catalyzed by a radical S-adenosylmethionine (SAM) enzyme.

The Chuangxinmycin Biosynthetic Pathway

The biosynthesis of the core scaffold involves several key enzymatic steps:

  • Transamination: The pathway initiates with the conversion of L-tryptophan to its corresponding α-keto acid by a PLP-dependent aminotransferase, CxnB.

  • Sulfur Incorporation: A deubiquitinase-like sulfurtransferase, CxnF, and a ubiquitin-like sulfur carrier protein, CxnE, facilitate the incorporation of sulfur.

  • Reduction: The resulting thione is reduced by an NAD(P)H-dependent reductase, CxnC.

  • Cyclization: A cytochrome P450 enzyme, CxnD, catalyzes an intramolecular C-S bond formation to yield the dihydrothiopyrano[4,3,2-cd]indole skeleton of norchuangxinmycin (NCM).

  • First Methylation: The vitamin B12-dependent radical SAM methyltransferase, CxnA/A1, catalyzes the C3-methylation of NCM to produce chuangxinmycin (CM).

Iterative Methylation to this compound

The discovery of MCM revealed that the methyltransferase CxnA/A1 can perform a second methylation event on chuangxinmycin, leading to the formation of this compound. This iterative methylation capability of CxnA/A1 highlights a unique feature of this biosynthetic pathway.

chuangxinmycin_biosynthesis Trp L-Tryptophan KetoAcid α-keto acid Trp->KetoAcid Thione α-thione derivative KetoAcid->Thione Thiol Thiol intermediate Thione->Thiol NCM Norchuangxinmycin (NCM/DCM) Thiol->NCM CxnD (P450 Cyclase) CM Chuangxinmycin (CM) NCM->CM MCM This compound (MCM) CM->MCM

Biosynthetic pathway of chuangxinmycin and this compound.

Experimental Protocols

Fermentation and Production

An engineered strain of A. tsinanensis was used for scaled-up production.

  • Strain: Actinoplanes tsinanensis 200056/2027-CxnR (engineered for enhanced production).

  • Fermentation Medium (M2): (Composition details would be inserted here if publicly available).

  • Culture Conditions: Fermentation was carried out in a 42 L fermenter containing 20 L of liquid medium M2.

  • Yields: In this scaled-up fermentation, the yield of chuangxinmycin reached 301 mg/L, with a this compound yield of 19 mg/L.[3]

A heterologous expression system was used to demonstrate the iterative methylation.

  • Host Strain: Streptomyces coelicolor M1152 overexpressing the CxnA/A1 enzyme.

  • Procedure:

    • A solution of 0.25 mg of chuangxinmycin in 50 μL of methanol, diluted with 500 μL of sterile water, was spread onto a plate (6.0 cm diameter) containing 8.0 mL of fermentation medium cultured with the recombinant S. coelicolor M1152 for 2 days at 28 °C.[4]

    • The plates were incubated for an additional 5–7 days at 28 °C to allow for the conversion of CM to MCM.[4]

    • The plate culture was then collected for extraction and analysis.[4]

Isolation and Purification

The following is a general protocol for the isolation of chuangxinmycin and its analogues from fermentation broth.

  • Extraction: The fermentation broth is extracted with an equal volume of ethyl acetate (EtOAc). The organic phase, containing the compounds of interest, is collected and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to chromatographic separation. While specific details for MCM purification are not fully published, a typical approach would involve:

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., dichloromethane-methanol) to separate fractions based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing MCM are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure compound.

isolation_workflow Fermentation Fermentation Broth Extraction Ethyl Acetate Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Silica Silica Gel Chromatography CrudeExtract->Silica Fractions MCM-containing Fractions Silica->Fractions HPLC Preparative HPLC (C18) Fractions->HPLC PureMCM Pure this compound HPLC->PureMCM

General workflow for the isolation of this compound.

Structure Elucidation Data

The structure of this compound was confirmed by HR-MS and NMR spectroscopy.

Table 2: Spectroscopic Data for this compound

Data TypeValue
Appearance White amorphous powder
Molecular Formula C₁₃H₁₄N₂O₂S
HR-ESI-MS m/z [M+H]⁺ (Data not explicitly provided in reviewed literature)
¹H NMR (DMSO-d₆, MHz) δ 10.03 (s, NH-6), 7.21 (s, H-5), 7.15 (d, J=8.0 Hz, H-8), 7.03 (dd, J=8.0, 7.2 Hz, H-9), 6.82 (d, J=7.2 Hz, H-10), 1.53 (s, H₃-15)
¹³C NMR (DMSO-d₆, MHz) δ 34.9 (C-3), 26.7 (C-15)

Note: The provided NMR data highlights the key signals confirming the structure, particularly the additional methyl group (δH 1.53, δC 26.7) and the quaternary carbon at C-3 (δC 34.9).

Conclusion and Future Outlook

The discovery of this compound expands the chemical diversity of the chuangxinmycin family of antibiotics and provides new insights into the catalytic promiscuity of the CxnA/A1 radical SAM methyltransferase. The significant activity of MCM against M. tuberculosis warrants further investigation into its precise mechanism of action and its potential as a scaffold for the development of novel anti-tubercular agents. The successful high-yield production in an engineered host demonstrates the feasibility of supplying sufficient quantities of this compound for preclinical studies. Future research should focus on obtaining a complete bioactivity profile, including specific MIC values against a broader panel of mycobacterial strains, and exploring the structure-activity relationship of the C-3 gem-dimethyl substitution.

References

The Enzymatic Leap: A Technical Guide to the Biosynthesis of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 3-Methyl-chuangxinmycin (MCM) from its precursor, chuangxinmycin (CM). The discovery of this enzymatic conversion opens new avenues for the generation of novel chuangxinmycin analogs with potentially enhanced therapeutic properties. This document outlines the key enzymatic player, experimental methodologies for both in vivo and in vitro synthesis, and the analytical data supporting the structural elucidation of the resulting compound.

Executive Summary

This compound is a novel analog of the antibiotic chuangxinmycin, identified from Actinoplanes tsinanensis CPCC 200056.[1] Its biosynthesis is achieved through an iterative methylation process, where chuangxinmycin itself serves as the substrate for a vitamin B12-dependent radical S-adenosylmethionine (SAM) enzyme. This key enzymatic step is catalyzed by CxnA/A1, the same enzyme responsible for the methylation of 3-demethylchuangxinmycin (DCM) in the primary chuangxinmycin biosynthetic pathway.[1] This guide details the heterologous expression systems and cell-free enzymatic assays that have been successfully employed to produce and characterize this compound.

The Core Enzymatic Transformation: Iterative Methylation by CxnA/A1

The biosynthesis of this compound from chuangxinmycin is a direct enzymatic methylation at the C3 position of the indole scaffold. The enzyme responsible, CxnA/A1, demonstrates a remarkable capability for iterative methylation, acting on both the initial precursor (DCM) and the final product of the canonical pathway (CM).[1]

Proposed Biosynthetic Pathway

The enzymatic conversion can be visualized as a single-step addition to the established chuangxinmycin biosynthetic pathway.

Biosynthesis cluster_enzyme1 DCM 3-Demethylchuangxinmycin (DCM) CM Chuangxinmycin (CM) DCM->CM MCM This compound (MCM) CM->MCM Enzyme CxnA/A1 (Radical SAM Methyltransferase) SAH S-adenosyl-L-homocysteine (SAH) SAM S-adenosylmethionine (SAM) InVivoWorkflow start Start strain_prep Prepare Streptomyces coelicolor M1146 host expressing CxnA/A1 start->strain_prep fermentation Cultivate recombinant strain in fermentation medium strain_prep->fermentation feeding Feed Chuangxinmycin (CM) to the culture fermentation->feeding incubation Continue incubation feeding->incubation extraction Extract metabolites from the culture broth incubation->extraction analysis Analyze extracts by HPLC and LC-MS extraction->analysis end End analysis->end

References

Unraveling the Molecular Architecture of 3-Methyl-chuangxinmycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Beijing, China - A detailed technical guide has been compiled to illuminate the chemical structure elucidation of 3-Methyl-chuangxinmycin (MCM), a novel analogue of the antibiotic chuangxinmycin. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic and analytical methodologies employed in the characterization of this natural product, which was recently identified from Actinoplanes tsinanensis CPCC 200056.

The elucidation of MCM's structure is a critical step in understanding its biosynthetic pathway and exploring its potential as a therapeutic agent. This guide summarizes the key quantitative data from 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), presenting them in clearly structured tables for straightforward comparison and analysis. Furthermore, it provides detailed experimental protocols for the pivotal analytical techniques utilized in this structural determination.

Spectroscopic Data Summary

The structural framework of this compound was meticulously pieced together using a combination of advanced spectroscopic techniques. The data presented below is foundational to the definitive structural assignment.

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provided the elemental composition of the molecule, which was a crucial first step in its characterization.

ParameterValue
Ionization ModeESI
Mass AnalyzerTOF
Observed m/z247.0847 [M+H]⁺
Calculated m/z247.0845
Molecular FormulaC₁₃H₁₄N₂O₂S
¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton NMR spectroscopy revealed the number and connectivity of hydrogen atoms within the molecule.

PositionδH (ppm)MultiplicityJ (Hz)
23.98d4.5
33.25m
5a3.65d15.0
5b3.54d15.0
77.32d8.0
86.95t7.5
97.05t7.5
107.45d8.0
11-NH11.01s
3-CH₃1.15d7.0
COOH12.8 (br s)
¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon NMR spectroscopy provided insight into the carbon skeleton of the molecule.

PositionδC (ppm)
259.8
335.1
4125.9
525.8
6127.6
7118.9
8118.1
9121.0
10111.5
10a136.1
10b109.8
3-CH₃18.2
COOH173.1

Experimental Protocols

The following section details the methodologies for the key experiments that were instrumental in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 2.50 and δC 39.52 for DMSO-d₆). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using a Waters Xevo G2-XS QTOF mass spectrometer. The sample was introduced via an Acquity UPLC I-Class system. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV. The source temperature was maintained at 120 °C, and the desolvation gas temperature was 450 °C. Leucine enkephalin was used as the lock mass for accurate mass measurements.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of this compound followed a logical and systematic workflow, beginning with the initial detection and culminating in the final structural confirmation.

structure_elucidation_workflow cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Assembly cluster_3 Final Confirmation A Isolation of MCM from Actinoplanes tsinanensis B HR-ESI-MS Analysis A->B C Determination of Molecular Formula B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Identification of Substructures (Indole, Dihydrothiopyran) E->F G Establishment of Connectivity via HMBC and COSY F->G H Assignment of Relative Stereochemistry G->H I Proposed Structure of This compound H->I

Fig. 1: Experimental workflow for the structure elucidation of this compound.

Biosynthetic Context

The identification of this compound provides valuable insights into the biosynthetic machinery of Actinoplanes tsinanensis. The proposed biosynthetic pathway suggests a final methylation step to produce the novel analogue.

biosynthetic_pathway precursor Chuangxinmycin product This compound precursor->product Methylation enzyme Methyltransferase enzyme->product

Fig. 2: Proposed final step in the biosynthesis of this compound.

This technical guide serves as a foundational resource for the scientific community, providing the necessary data and methodologies to support further research into this compound and its potential applications. The clear and concise presentation of this complex structural elucidation process is intended to accelerate future discoveries in the field of natural product chemistry and drug development.

Unveiling the Spectroscopic Signature of 3-Methyl-chuangxinmycin: A Detailed NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BEIJING – December 14, 2025 – The structural elucidation of novel antibiotic compounds is a cornerstone of drug discovery and development. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Methyl-chuangxinmycin (MCM), a recently identified congener of the antibiotic chuangxinmycin.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of new antibacterial agents.

Introduction

This compound is a derivative of chuangxinmycin, an antibiotic known for its unique indole-dihydrothiopyran heterocyclic skeleton.[1] The structural determination of this new analogue was accomplished through extensive one- and two-dimensional NMR spectroscopy.[1] This guide presents a comprehensive summary of the reported ¹H and ¹³C NMR data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported in the primary literature. The data were acquired in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
23.88d4.8
33.25m
4-CH₃1.15d6.6
67.28d7.8
76.90t7.8
87.00t7.8
97.55d7.8
11-NH11.20s

Data extracted from the supporting information of "Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056".

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)
PositionChemical Shift (δ) ppm
250.1
335.1
3a126.9
4-CH₃20.9
5a125.1
6118.0
7118.9
8120.9
9111.4
9a136.2
10a108.9
COOH173.8

Data extracted from the supporting information of "Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes tsinanensis CPCC 200056".

Experimental Protocols

The NMR spectra for this compound were recorded on a Bruker AVANCE III 500 MHz spectrometer. The sample was dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (DMSO-d₆: δH 2.50 and δC 39.52). Coupling constants (J) are reported in Hertz (Hz). Standard pulse programs were used for 1D ¹H and ¹³C NMR as well as 2D experiments such as COSY, HSQC, and HMBC to facilitate the structural assignment.

Visualization of Chemical Structure

To aid in the interpretation of the NMR data, the chemical structure of this compound is provided below.

G N1 N C10a C N1->C10a H_N1 H N1->H_N1 C2 C C3 C C2->C3 COOH COOH C2->COOH H_C2 H C2->H_C2 C4 C C3->C4 C_Me CH₃ C3->C_Me H_C3 H C3->H_C3 C3a C C3a->N1 C3a->N1 C9a C C3a->C9a C4->C3a C5a C C5a->C9a S5 S C5a->S5 C6 C C6->C5a C6->C5a H_C6 H C6->H_C6 C7 C C7->C6 H_C7 H C7->H_C7 C8 C C8->C7 C8->C7 H_C8 H C8->H_C8 C9 C C9->C8 H_C9 H C9->H_C9 C9a->C9 C9a->C9 C10a->C2 C10a->C2 C10a->C5a S5->C4

Caption: Chemical structure of this compound.

Logical Relationship of Structural Elucidation

The following diagram illustrates the logical workflow used for the structural elucidation of this compound, starting from the raw experimental data to the final confirmed structure.

G cluster_0 Experimental Data Acquisition cluster_1 Data Analysis and Interpretation 1D_NMR 1D NMR (¹H, ¹³C) Proton_Proton_Correlations Proton-Proton Correlations (from COSY) 1D_NMR->Proton_Proton_Correlations Proton_Carbon_Correlations Proton-Carbon Correlations (from HSQC) 1D_NMR->Proton_Carbon_Correlations 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Proton_Proton_Correlations 2D_NMR->Proton_Carbon_Correlations Long_Range_Correlations Long-Range C-H Correlations (from HMBC) 2D_NMR->Long_Range_Correlations Fragment_Assembly Fragment Assembly Proton_Proton_Correlations->Fragment_Assembly Proton_Carbon_Correlations->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Final_Structure Confirmed Structure of This compound Fragment_Assembly->Final_Structure

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 3-Methyl-chuangxinmycin (MCM), a potent indole alkaloid antibiotic. The primary focus of this document is to detail its molecular interactions, enzymatic inhibition, and spectrum of activity. We delve into the pivotal role of the 3-methyl group in its broad-spectrum antibacterial efficacy and explore the intriguing evidence for a secondary mechanism of action against Mycobacterium tuberculosis. This guide synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and employs visualizations to elucidate complex biological pathways and experimental workflows, serving as a critical resource for researchers in antimicrobial drug discovery and development.

Introduction

This compound is a derivative of the natural product chuangxinmycin (CM), an antibiotic isolated from Actinoplanes tsinanensis. These compounds are characterized by a unique thiopyrano[4,3,2-cd]indole scaffold. The addition of a methyl group at the 3-position has been shown to be crucial for its broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This guide will explore the molecular basis for this activity, focusing on its primary target and highlighting areas of ongoing research.

Primary Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase (TrpRS)

The principal mechanism by which this compound exerts its antibacterial effect is through the potent and selective inhibition of bacterial tryptophanyl-tRNA synthetase (TrpRS).[1][2] This enzyme is essential for protein synthesis, catalyzing the ATP-dependent ligation of tryptophan to its cognate tRNA (tRNATrp). By inhibiting TrpRS, this compound effectively halts protein production, leading to bacterial cell death.

Molecular Interactions and Binding

This compound acts as a competitive inhibitor of tryptophan, binding to the tryptophan-binding pocket of the bacterial TrpRS. The unique tricyclic structure of the molecule mimics the indole side chain of tryptophan, allowing it to occupy the active site. The 3-methyl group plays a significant role in its potent inhibitory activity against many common bacterial pathogens. It is suggested that this methyl group is pivotal for its broad-spectrum antibacterial activity, as the non-methylated analog, norchuangxinmycin (NCM), shows markedly reduced or no activity against bacteria such as E. coli and S. aureus.[3][4]

Quantitative Analysis of TrpRS Inhibition

Table 1: Inhibitory Activity of Chuangxinmycin against Bacterial TrpRS

Bacterial SpeciesEnzymeIC50 (nM)Reference
Staphylococcus aureusTryptophanyl-tRNA Synthetase30[3]

Note: This data is for the parent compound, chuangxinmycin. Further studies are required to determine the precise IC50 values for this compound against a range of bacterial TrpRS enzymes.

Antibacterial Spectrum and Efficacy

The antibacterial activity of this compound is directly linked to its ability to inhibit bacterial TrpRS. The compound has demonstrated activity against a range of bacterial pathogens.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the available data on the minimum inhibitory concentrations of chuangxinmycin and its derivatives against various bacterial strains. It is important to note that while the 3-methyl group is crucial for broad-spectrum activity, both chuangxinmycin and norchuangxinmycin exhibit potent activity against Mycobacterium tuberculosis.[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Chuangxinmycin and its Analogs

CompoundBacterial StrainMIC (μg/mL)Reference
Chuangxinmycin (3S, 4R)Staphylococcus aureus4-8[3][6]
Other stereoisomers of ChuangxinmycinStaphylococcus aureus>128[3][6]
Chuangxinmycin DerivativesStaphylococcus aureus>128[3][6]
ChuangxinmycinMycobacterium tuberculosis H37Rv0.78 - 1[5]
Norchuangxinmycin (NCM)Mycobacterium tuberculosis H37Rv0.78 - 4[5]
This compound (MCM)Mycobacterium tuberculosis H37RvSignificant Activity[3]
5-F-ChuangxinmycinMycobacterium tuberculosis H37RvPotent Inhibition[5]
7-F-NorchuangxinmycinMycobacterium tuberculosis H37RvPotent Inhibition[5]

Note: The term "Significant Activity" for MCM against M. tuberculosis indicates that the source material confirmed its effectiveness without providing a specific MIC value in the abstract. The antibacterial activity of chuangxinmycin is highly stereoselective.[3][6]

A Potential Secondary Mechanism of Action against Mycobacterium tuberculosis

A compelling area of ongoing research is the observation that norchuangxinmycin (NCM), which lacks the 3-methyl group and has poor activity against many bacteria, retains potent activity against Mycobacterium tuberculosis.[4][5][7][8] This strongly suggests an alternative or secondary mechanism of action in this pathogen, independent of TrpRS inhibition. While the precise target of this secondary mechanism remains to be fully elucidated, it opens up new avenues for the development of novel anti-tuberculosis agents.

Experimental Protocols

Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against bacterial TrpRS.

Methodology: A common method for assessing TrpRS activity is a pyrophosphate (PPi) detection assay. The aminoacylation reaction catalyzed by TrpRS produces PPi as a byproduct. The rate of PPi formation is directly proportional to the enzyme's activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl2, ATP, L-tryptophan, and purified bacterial TrpRS enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or a suitable solvent control) to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the cognate tRNATrp.

  • PPi Detection: Utilize a commercially available pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit). This kit typically contains an enzyme cascade that links the production of PPi to a detectable change in absorbance or fluorescence.

  • Data Analysis: Measure the rate of the reaction at different inhibitor concentrations. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology: The broth microdilution method is a standard and widely used technique.

Protocol:

  • Preparation of Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (typically 0.5 McFarland standard).

  • Serial Dilution of the Antibiotic: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway of TrpRS Inhibition

TrpRS_Inhibition cluster_protein_synthesis Bacterial Protein Synthesis Tryptophan Tryptophan TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) Tryptophan->TrpRS ATP ATP ATP->TrpRS tRNA_Trp tRNA(Trp) tRNA_Trp->TrpRS Trp_tRNA_Trp Trp-tRNA(Trp) TrpRS->Trp_tRNA_Trp Aminoacylation Ribosome Ribosome Trp_tRNA_Trp->Ribosome Protein Protein Ribosome->Protein Translation MCM 3-Methyl- chuangxinmycin MCM->TrpRS Competitive Inhibition

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of This compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This compound is a promising antibacterial agent that primarily functions by inhibiting bacterial tryptophanyl-tRNA synthetase. The presence of the 3-methyl group is a key determinant of its broad-spectrum activity against common bacterial pathogens. Furthermore, the significant activity of its analogs against Mycobacterium tuberculosis, even in the absence of the 3-methyl group, points towards a novel mechanism of action that warrants further investigation.

Future research should focus on:

  • Determining the specific IC50 values of this compound against a panel of TrpRS enzymes from clinically relevant bacteria.

  • Elucidating the precise molecular target and mechanism of action of chuangxinmycin and its derivatives in Mycobacterium tuberculosis.

  • Conducting structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and spectrum.

A deeper understanding of these aspects will be crucial for the development of this compound and related compounds as next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

The Narrow-Spectrum Antitubercular Activity of 3-Methyl-chuangxinmycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-chuangxinmycin (MCM) is a derivative of the natural product chuangxinmycin (CM), an antibiotic known for its unique indole-dihydrothiopyran heterocyclic core. While chuangxinmycin itself exhibits a broader antibacterial spectrum, recent research has pinpointed this compound as a potent agent with a notably narrow spectrum of activity, primarily targeting Mycobacterium tuberculosis. This technical guide provides an in-depth analysis of the antibacterial properties of this compound, including its known spectrum of activity, the experimental methods used for its evaluation, and its likely mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antitubercular agents.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been evaluated against a limited but telling range of bacterial species. The available data indicates a significant and selective inhibitory effect against Mycobacterium tuberculosis, including drug-resistant strains. Conversely, its activity against common Gram-positive and Gram-negative bacteria is markedly reduced or absent.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) are a standard measure of an antibiotic's potency. The following table summarizes the known MIC values for this compound against key bacterial species.

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosisH37RvSignificant Activity (Specific values require full-text access)[1]
Mycobacterium tuberculosisIsoniazid/Rifampin-Resistant Clinical IsolateSignificant Activity (Specific values require full-text access)[1]
Escherichia coliNot SpecifiedMarkedly Reduced or No Activity[2][3]
Staphylococcus aureusNot SpecifiedMarkedly Reduced or No Activity[2][3]

Note: While the primary literature confirms "significant activities" against M. tuberculosis, precise MIC values for this compound were not available in the abstracts. The parent compound, chuangxinmycin, has reported MICs against M. tuberculosis H37Rv in the range of 0.78 to 1 µg/mL.[3][4]

Experimental Protocols

The determination of the antibacterial spectrum of this compound, particularly its activity against Mycobacterium tuberculosis, relies on established methodologies for antimicrobial susceptibility testing. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against this slow-growing pathogen.

Broth Microdilution Method for Mycobacterium tuberculosis

This protocol is a standardized method for determining the MIC of antimicrobial agents against M. tuberculosis.

  • Inoculum Preparation:

    • A pure culture of Mycobacterium tuberculosis is grown on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

    • Colonies are harvested and suspended in a suitable broth (e.g., Middlebrook 7H9 broth with 10% OADC enrichment and 0.05% Tween 80) containing glass beads.

    • The suspension is vortexed to create a homogenous mixture and then allowed to settle.

    • The turbidity of the supernatant is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ to 1 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired concentration range for testing.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.

    • Control wells are included: a growth control (no compound), a sterility control (no bacteria), and a solvent control (if applicable).

    • The microtiter plates are sealed or placed in a humidified, CO₂-enriched incubator and incubated at 37°C for a period of 7 to 21 days.[6]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[5] Growth is often assessed visually or with the aid of a redox indicator such as resazurin.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture M. tuberculosis start->culture inoculum_prep Prepare Standardized Inoculum culture->inoculum_prep compound_prep Prepare this compound Serial Dilutions inoculation Inoculate Microtiter Plate compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read Results Visually incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point mechanism_of_action cluster_protein_synthesis Bacterial Protein Synthesis Tryptophan Tryptophan TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) Tryptophan->TrpRS ATP ATP ATP->TrpRS Trp_tRNA Tryptophanyl-tRNA(Trp) TrpRS->Trp_tRNA Aminoacylation tRNA_Trp tRNA(Trp) tRNA_Trp->TrpRS Ribosome Ribosome Trp_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein MCM This compound MCM->Inhibition

References

3-Methyl-chuangxinmycin's Activity Against Mycobacterium tuberculosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Anti-tubercular Activity

The in vitro activity of chuangxinmycin and its derivatives against Mycobacterium tuberculosis H37Rv is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Chuangxinmycin and its Derivatives against Mycobacterium tuberculosis H37Rv

CompoundStructureMIC (µg/mL)Reference
Chuangxinmycin (CM)Indole alkaloid with a dihydrothiopyrano[4,3,2-cd]indole scaffold0.25 - 1.0[2][5]
Norchuangxinmycin (NCM)3-demethyl-chuangxinmycin0.78 - 4.0[2]
3-Methyl-chuangxinmycin (MCM)3-methylated derivative of chuangxinmycinData not available in reviewed literature
5-F-CM5-Fluoro-chuangxinmycinPotent, comparable to CM/NCM[1][3]
7-F-NCM7-Fluoro-norchuangxinmycinPotent, comparable to CM/NCM[1][3]

It is noteworthy that while this compound (MCM) has been reported to exhibit a marked reduction or loss of activity against many Gram-positive and Gram-negative bacteria, its specific activity against M. tuberculosis has been described as "significant," though quantitative MIC values are not specified in the available literature.[1] In contrast, norchuangxinmycin (NCM) retains potent anti-tubercular activity, suggesting that the core dihydrothiopyrano[4,3,2-cd]indole scaffold is crucial for its effect against M. tuberculosis.[1][2]

Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase

The primary molecular target of chuangxinmycin and its derivatives in Mycobacterium tuberculosis is Tryptophanyl-tRNA Synthetase (TrpRS).[5] This enzyme is essential for protein synthesis as it catalyzes the charging of tryptophan onto its cognate tRNA. By inhibiting TrpRS, these compounds disrupt the supply of tryptophanyl-tRNA, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

TrpRS_Inhibition_Pathway cluster_translation Protein Synthesis cluster_tRNA_charging tRNA Charging Ribosome Ribosome Protein Protein Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome Translation Tryptophan Tryptophan TrpRS TrpRS Tryptophan->TrpRS tRNA_Trp tRNA_Trp tRNA_Trp->TrpRS Trp_tRNA_Trp Tryptophanyl-tRNA TrpRS->Trp_tRNA_Trp Aminoacylation Trp_tRNA_Trp->Ribosome Delivery to Ribosome 3_Methyl_chuangxinmycin This compound (and derivatives) 3_Methyl_chuangxinmycin->TrpRS Inhibition

Mechanism of Action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Resazurin Microtiter Assay (REMA)

This protocol outlines a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).

  • 96-well microtiter plates.

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Mycobacterium tuberculosis H37Rv culture.

  • Resazurin sodium salt solution (0.01% w/v in sterile water).

  • Positive control antibiotic (e.g., Rifampicin).

  • Sterile distilled water or PBS.

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound.

    • Serially dilute the compound in 7H9 broth directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.

    • Include a drug-free well as a positive growth control and a well with only medium as a negative control.

  • Incubation:

    • Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C for 7 days.

  • Addition of Resazurin:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

  • Reading Results:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

REMA_Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of This compound in a 96-well plate. Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare M. tuberculosis H37Rv inoculum (McFarland 1.0, diluted 1:20). Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the plate with the bacterial suspension. Prepare_Inoculum->Inoculate_Plate Incubate_7_Days Incubate at 37°C for 7 days. Inoculate_Plate->Incubate_7_Days Add_Resazurin Add resazurin solution to each well. Incubate_7_Days->Add_Resazurin Incubate_24h Re-incubate at 37°C for 24-48 hours. Add_Resazurin->Incubate_24h Read_Results Read results: Blue = Inhibition, Pink = Growth. Incubate_24h->Read_Results Determine_MIC Determine the Minimum Inhibitory Concentration (MIC). Read_Results->Determine_MIC End End Determine_MIC->End

Experimental Workflow for MIC Determination using REMA.
Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

This assay biochemically confirms the inhibition of the TrpRS enzyme.

Principle: The enzymatic activity of TrpRS can be measured by monitoring the ATP consumption or pyrophosphate (PPi) production during the aminoacylation reaction. The inhibition of the enzyme by a compound like this compound will lead to a decrease in the reaction rate.

Materials:

  • Purified recombinant M. tuberculosis TrpRS enzyme.

  • ATP, L-tryptophan, and cognate tRNATrp.

  • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • A detection system for ATP or PPi (e.g., a commercial pyrophosphate assay kit).

  • Test compound (this compound).

Procedure:

  • Reaction Setup:

    • In a microplate, combine the reaction buffer, ATP, L-tryptophan, and tRNATrp.

    • Add varying concentrations of the test compound to the wells.

    • Include a no-inhibitor control.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified TrpRS enzyme to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection:

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol of the chosen assay kit.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or absorbance) which is proportional to the amount of PPi produced or ATP consumed.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a derivative of the potent anti-tubercular agent, chuangxinmycin. While its specific MIC against Mycobacterium tuberculosis is not well-documented in publicly available literature, the established mechanism of action of the chuangxinmycin class of compounds centers on the inhibition of the essential enzyme Tryptophanyl-tRNA Synthetase. The provided experimental protocols for MIC determination and enzymatic inhibition assays offer a framework for the further investigation and quantitative characterization of this compound and other novel derivatives as potential therapeutics for tuberculosis. Further structure-activity relationship studies are warranted to elucidate the impact of the 3-methyl group on the anti-tubercular efficacy and to guide the development of more potent analogs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-chuangxinmycin (MCM) is a recently identified sulfur-containing indole alkaloid and a novel congener of the antibiotic chuangxinmycin (CM).[1] Isolated from Actinoplanes tsinanensis CPCC 200056, its structure has been elucidated through advanced spectroscopic techniques.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its production and characterization, and a visualization of its biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers engaged in natural product synthesis, antibiotic development, and related fields.

Physicochemical Properties

This compound is structurally similar to its parent compound, chuangxinmycin, with the addition of a methyl group at the C-3 position of the thiopyrano-indole core. As a recently discovered natural product, many of its physical properties have not been experimentally determined. The data presented below is a combination of calculated values and data derived from high-resolution spectroscopic analysis.

Physical Data
PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂SDeduced
Molecular Weight 247.31 g/mol Calculated
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-
Chemical Data
PropertyValueSource
IUPAC Name (2R,3S)-3,5-dihydro-3-methyl-2H-thiopyrano[4,3,2-cd]indole-2-carboxylic acid (for parent)[1]
CAS Number Not Assigned-
High-Resolution MS m/z 248.0740 [M+H]⁺ (calcd for C₁₃H₁₄NO₂S, 248.0745)[1]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in DMSO-d₆.

Position¹³C (δc)¹H (δH, mult., J in Hz)
245.94.12 (s)
341.53.51 (q, 6.9)
47.02 (d, 6.9)
528.53.65 (d, 12.8), 3.42 (d, 12.8)
5a125.8-
6121.27.37 (d, 7.8)
7118.86.90 (t, 7.8)
8120.67.00 (t, 7.8)
8a111.9-
8b136.2-
8c108.3-
NH-11.13 (s)
COOH173.2-

Source: Data extracted from the supplementary information of Hu, X., et al. (2023).[1]

Experimental Protocols

The following protocols are based on the methodologies described for the production and characterization of chuangxinmycin and its derivatives.[1]

Fermentation and Production

A seed culture of Actinoplanes tsinanensis CPCC 200056 is prepared by inoculating a suitable medium, such as ISP2 medium, and incubating at 28 °C for several days. For large-scale production, the seed culture is transferred to a production medium and fermented for an extended period (e.g., 7 days) under controlled conditions (28 °C, shaking).

Extraction and Isolation
  • The fermentation broth is harvested and separated from the mycelia by filtration.

  • The culture filtrate is extracted with an organic solvent, typically ethyl acetate.

  • The organic phases are combined, dried (e.g., over anhydrous sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then subjected to chromatographic separation techniques, such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound.

Structural Elucidation
  • Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

  • NMR Spectroscopy:

    • The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • The spectra are processed and analyzed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Biosynthesis and Logical Pathways

This compound is biosynthesized via an iterative methylation process from its precursor, chuangxinmycin. This reaction is catalyzed by the vitamin B₁₂-dependent radical SAM enzyme CxnA/A₁, which is also involved in an earlier step of the main chuangxinmycin biosynthetic pathway.[1]

Experimental Workflow for Biosynthesis

The workflow diagram below illustrates the heterologous expression system used to confirm the biosynthetic step from chuangxinmycin to this compound.

experimental_workflow cluster_strain Strain Preparation cluster_fermentation Fermentation & Conversion cluster_analysis Analysis strain S. coelicolor M1152 (Host Strain) recombinant Recombinant Strain M1152 / pL-CxnA/A1 strain->recombinant plasmid Expression Plasmid (containing CxnA/A1 gene) plasmid->recombinant Transformation culture Culture Recombinant Strain recombinant->culture feed Feed Chuangxinmycin (CM) (Precursor) culture->feed incubation Incubate for 48h feed->incubation extract Extract Culture incubation->extract lcms LC-MS Analysis extract->lcms result Detection of This compound (MCM) lcms->result

Caption: Workflow for the in vivo conversion of Chuangxinmycin to this compound.

Biosynthetic Pathway

The following diagram illustrates the key methylation steps in the biosynthesis of chuangxinmycin and this compound, highlighting the role of the enzyme CxnA/A₁.

biosynthetic_pathway DCM 3-Demethyl-chuangxinmycin (DCM) CM Chuangxinmycin (CM) DCM->CM Methylation MCM This compound (MCM) CM->MCM Iterative Methylation enzyme CxnA/A1 (Radical SAM Methyltransferase)

Caption: Key methylation steps in the biosynthesis of Chuangxinmycin and its 3-methyl derivative.

References

3-Methyl-chuangxinmycin CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methyl-chuangxinmycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (MCM), a novel antibiotic with significant potential. This document covers its chemical identity, biosynthesis, mechanism of action, and biological activity, with a focus on its antitubercular properties. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity

This compound is a recently discovered natural product, identified as a congener of the known antibiotic Chuangxinmycin (CM).[1][2] It is produced by the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] While a specific CAS number for this compound has not yet been assigned, the parent compound, Chuangxinmycin, is registered under CAS Number 63339-68-4 .[3]

Based on the established structure of Chuangxinmycin and the biosynthetic mechanism of "iterative methylation," the IUPAC name for this compound is deduced to be (2R,3S)-3,5-Dihydro-3,x-dimethyl-2H-thiopyrano[4,3,2-cd]indole-2-carboxylic acid , where 'x' represents the position of the additional methyl group on the indole ring, likely at a position activated by the existing functionalities. The structure of the parent compound, Chuangxinmycin, is provided in PubChem with the IUPAC name (5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid.[3]

Table 1: Physicochemical Properties of Chuangxinmycin (Parent Compound)

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₂S[4]
Molecular Weight233.29 g/mol [4]
Boiling Point220.4°C (estimated)[4]
Density1.2503 g/cm³ (estimated)[4]
pKa3.82 ± 0.40 (predicted)[4]

Biosynthesis and Production

This compound is biosynthesized in Actinoplanes tsinanensis through a pathway that also produces Chuangxinmycin (CM) and 3-demethylchuangxinmycin (DCM).[1][2] The key enzyme responsible for the formation of MCM is CxnA/A1 , a vitamin B₁₂-dependent radical SAM enzyme.[1][2] This enzyme catalyzes the iterative methylation of 3-demethylchuangxinmycin, leading to the formation of both CM and MCM.[1][2]

The biosynthetic gene cluster for chuangxinmycin has been identified, paving the way for metabolic engineering to enhance the production of these compounds.[5] High-level production of CM and its derivatives has been achieved through a combination of heterologous expression, activator overexpression, promoter optimization, and fermentation media screening.[1]

Biosynthesis of this compound cluster_enzyme Key Enzyme L-Tryptophan L-Tryptophan Indole-3-pyruvic acid Indole-3-pyruvic acid L-Tryptophan->Indole-3-pyruvic acid transamination 3-demethylchuangxinmycin (DCM) 3-demethylchuangxinmycin (DCM) Indole-3-pyruvic acid->3-demethylchuangxinmycin (DCM) several steps Chuangxinmycin (CM) Chuangxinmycin (CM) 3-demethylchuangxinmycin (DCM)->Chuangxinmycin (CM) Methylation This compound (MCM) This compound (MCM) Chuangxinmycin (CM)->this compound (MCM) Iterative Methylation CxnA/A1 (Methyltransferase) CxnA/A1 (Methyltransferase)

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

The primary antibacterial mechanism of the chuangxinmycin family of compounds is the inhibition of tryptophanyl-tRNA synthetase (TrpRS) , an essential enzyme in bacterial protein synthesis.[6][7][8] This inhibition is selective for bacterial TrpRS over its human counterpart.[8]

In addition to its effect on protein synthesis, this compound has been observed to downregulate genes associated with interferon (IFN) and tumor necrosis factor (TNF) , suggesting a potential role in modulating inflammatory responses.[9] The interplay between IFN-γ and TNF-α can involve the upregulation of each other's receptors, creating a feedback loop that amplifies the inflammatory signal. MCM's ability to interfere with this process suggests a dual therapeutic potential as both an antibiotic and an anti-inflammatory agent.

Mechanism of Action of this compound cluster_mcm This compound (MCM) cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Immune Cell MCM MCM TrpRS Tryptophanyl-tRNA Synthetase MCM->TrpRS inhibits Inflammatory_Genes Inflammatory Gene Expression MCM->Inflammatory_Genes downregulates Protein_Synthesis Protein Synthesis TrpRS->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR TNFR TNF-α Receptor IFN_gamma->TNFR upregulates TNF_alpha TNF-α TNF_alpha->IFNGR upregulates TNF_alpha->TNFR IFNGR->Inflammatory_Genes TNFR->Inflammatory_Genes

Caption: Dual mechanism of action of this compound.

Biological Activity

In vitro assays have demonstrated that this compound, along with Chuangxinmycin and 3-demethylchuangxinmycin, exhibits significant activity against Mycobacterium tuberculosis H37Rv and clinically isolated isoniazid/rifampin-resistant strains.[1][2] This highlights its potential as a lead compound for the development of new anti-tuberculosis drugs. The antibacterial activity of chuangxinmycin derivatives is dependent on their stereochemistry.[10]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

CompoundOrganismMIC (µg/mL)Reference
Chuangxinmycin (CM)Mycobacterium tuberculosis H37Rv0.25 - 1.0[1][11]
3-demethylchuangxinmycin (DCM/NCM)Mycobacterium tuberculosis H37Rv0.78 - 4.0[1]
This compound (MCM) Mycobacterium tuberculosis H37RvSignificant Activity[1][2]
Chuangxinmycin (CM)Staphylococcus aureus4 - 8[10]

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the extraction of chuangxinmycin and its derivatives from Actinoplanes tsinanensis is as follows:

  • Fermentation: Culture Actinoplanes tsinanensis CPCC 200056 on a suitable medium, such as ISP2, at 28°C for 7 days.[5]

  • Extraction: Harvest the culture and extract with an equal volume of ethyl acetate overnight.[5]

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure.[5]

  • Chromatographic Separation: Subject the crude extract to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the chemical structure and stereochemistry.

Table 3: Key Spectroscopic Data for this compound (Hypothetical Data based on Parent Compound)

TechniqueKey Observations
HR-MS [M+H]⁺ ion corresponding to the molecular formula C₁₃H₁₃NO₂S.
¹H NMR Signals corresponding to an indole ring, a dihydrothiopyran ring, two methyl groups, and a carboxylic acid proton.
¹³C NMR Resonances for 13 distinct carbon atoms, including a carboxyl carbon, aromatic carbons, and aliphatic carbons.
HMBC Correlations confirming the connectivity between the additional methyl group and the indole scaffold.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

  • Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

Experimental Workflow for this compound Research cluster_discovery Discovery and Production cluster_characterization Structural Characterization cluster_activity Biological Evaluation Fermentation Fermentation of A. tsinanensis Extraction Solvent Extraction Fermentation->Extraction Purification HPLC Purification Extraction->Purification HRMS HR-MS Purification->HRMS NMR 1D and 2D NMR Purification->NMR MIC_Assay MIC Determination Purification->MIC_Assay Enzyme_Assay TrpRS Inhibition Assay Purification->Enzyme_Assay Gene_Expression Gene Expression Analysis Purification->Gene_Expression Structure Structure Elucidation HRMS->Structure NMR->Structure

References

The Biological Origin of 3-Methyl-chuangxinmycin in Actinoplanes tsinanensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological origins of 3-Methyl-chuangxinmycin (MCM), a novel thioether-containing indole alkaloid produced by the actinomycete Actinoplanes tsinanensis CPCC 200056. This document details the biosynthetic pathway, the enzymatic machinery involved, and the experimental methodologies used to elucidate this complex process. The discovery of MCM, a new congener of the known antibiotic chuangxinmycin (CM), has opened new avenues for the development of potent antituberculosis agents.

Executive Summary

This compound is a recently identified natural product derived from Actinoplanes tsinanensis. Its biosynthesis is intricately linked to that of chuangxinmycin, sharing a common biosynthetic gene cluster (cxn). The key to the formation of MCM lies in the iterative methylation activity of a vitamin B12-dependent radical S-adenosylmethionine (SAM) enzyme, CxnA/A1. This enzyme first methylates 3-demethylchuangxinmycin (DCM) to produce chuangxinmycin, and in a subsequent step, further methylates CM to yield this compound. The elucidation of this pathway has been made possible through a combination of genome mining, heterologous expression, and in vitro enzymatic assays. Both CM and its derivatives, including MCM, have demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as scaffolds for novel antibiotic development.

The cxn Biosynthetic Gene Cluster

The genetic blueprint for the biosynthesis of chuangxinmycin and its methylated derivatives is located within a specific gene cluster in the Actinoplanes tsinanensis genome, designated as the cxn cluster.[1][2][3] This cluster was identified through bioinformatics analysis, initially by searching for a tryptophanyl-tRNA synthetase (trpRS) gene, which often confers resistance to antibiotics targeting this enzyme and is typically co-localized with the corresponding biosynthetic genes.[1] The identified cxn cluster contains the genes encoding all the necessary enzymatic machinery for the synthesis of the characteristic indole-dihydrothiopyran heterocyclic skeleton of these compounds.[1][2][3]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the amino acid L-tryptophan. The pathway involves the formation of several key intermediates, including 3-demethylchuangxinmycin (DCM) and chuangxinmycin (CM).

Formation of the Chuangxinmycin Core

The initial steps of the pathway are proposed to involve the conversion of L-tryptophan to an indole-3-pyruvic acid intermediate, followed by a series of modifications to form the core structure. A crucial step in the formation of the dihydrothiopyran ring is catalyzed by the cytochrome P450 enzyme, CxnD.[1][2] Inactivation of the cxnD gene leads to the accumulation of seco-chuangxinmycin, confirming its role in the final ring closure.[1][2]

The Key Role of Iterative Methylation

The final steps of the pathway are characterized by methylation events catalyzed by the vitamin B12-dependent radical SAM enzyme CxnA/A1.[4][5][6] This enzyme is responsible for the methylation of 3-demethylchuangxinmycin (DCM) to produce chuangxinmycin (CM).[4][5][6] Remarkably, CxnA/A1 can perform a second methylation on the chuangxinmycin molecule, leading to the formation of this compound (MCM).[4][5][6] This iterative methylation capability of CxnA/A1 is a key feature of this biosynthetic pathway.

Biosynthetic Pathway of this compound L-Tryptophan L-Tryptophan Indole-3-pyruvic acid Indole-3-pyruvic acid L-Tryptophan->Indole-3-pyruvic acid CxnB (Aminotransferase) Intermediates Series of Intermediates Indole-3-pyruvic acid->Intermediates CxnA, CxnC 3-demethylchuangxinmycin (DCM) 3-demethylchuangxinmycin (DCM) Intermediates->3-demethylchuangxinmycin (DCM) Sulfur incorporation & CxnD (P450) ring closure Chuangxinmycin (CM) Chuangxinmycin (CM) 3-demethylchuangxinmycin (DCM)->Chuangxinmycin (CM) CxnA/A1 (Methyltransferase) This compound (MCM) This compound (MCM) Chuangxinmycin (CM)->this compound (MCM) CxnA/A1 (Iterative Methylation)

Proposed biosynthetic pathway of this compound.

Quantitative Data

The antibacterial activities of chuangxinmycin and its derivatives have been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) provide a quantitative measure of their potency.

CompoundM. tuberculosis H37RvIsoniazid/Rifampin-resistant M. tuberculosis
Chuangxinmycin (CM)Significant ActivitySignificant Activity
3-demethylchuangxinmycin (DCM)Significant ActivitySignificant Activity
This compound (MCM)Significant ActivitySignificant Activity
Note: Specific MIC values were noted as significant in the source material, but precise numerical data was not provided in the abstract.[4][5][6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a series of key experimental procedures.

Heterologous Expression of the cxn Gene Cluster

To confirm the function of the cxn gene cluster, it was heterologously expressed in a host organism, Streptomyces coelicolor M1146.[1][2]

Protocol:

  • Cloning of the cxn cluster: The entire cxn gene cluster was cloned from the genomic DNA of Actinoplanes tsinanensis CPCC 200056.

  • Vector construction: The cloned gene cluster was inserted into an appropriate expression vector.

  • Transformation: The resulting plasmid was introduced into the heterologous host S. coelicolor M1146.

  • Fermentation and analysis: The recombinant S. coelicolor strain was cultivated, and the culture broth was analyzed for the production of chuangxinmycin and its derivatives using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Inactivation of the cxnD Gene

To determine the function of the cytochrome P450 gene cxnD, a gene inactivation experiment was performed.

Protocol:

  • Construction of a cxnD deletion mutant: The cxnD gene within the cxn cluster expression plasmid was inactivated.

  • Heterologous expression: The modified plasmid was introduced into S. coelicolor M1146.

  • Metabolite analysis: The metabolites produced by the recombinant strain were analyzed. The accumulation of seco-chuangxinmycin in the cxnD mutant confirmed its role in dihydrothiopyran ring closure.[1][2]

In Vivo Conversion of Chuangxinmycin to this compound

The iterative methylation activity of CxnA/A1 was demonstrated through an in vivo conversion experiment.[4][5][6]

Protocol:

  • Overexpression of cxnA/A1: The cxnA/A1 gene was overexpressed in a recombinant S. coelicolor M1152 strain.

  • Substrate feeding: The culture of the recombinant strain was supplemented with chuangxinmycin (CM).

  • Product analysis: After a period of incubation, the culture was analyzed for the presence of this compound (MCM) using LC-MS. The detection of MCM confirmed that CxnA/A1 can methylate CM.[4]

Experimental Workflow for Heterologous Expression cluster_cloning Cloning and Vector Construction cluster_expression Heterologous Expression and Analysis gDNA Actinoplanes tsinanensis gDNA cxn_cluster cxn gene cluster gDNA->cxn_cluster PCR amplification recombinant_plasmid Recombinant Plasmid cxn_cluster->recombinant_plasmid vector Expression Vector vector->recombinant_plasmid host S. coelicolor Host recombinant_plasmid->host recombinant_strain Recombinant Strain host->recombinant_strain Transformation fermentation Fermentation recombinant_strain->fermentation analysis HPLC/MS Analysis fermentation->analysis

Workflow for heterologous expression of the cxn gene cluster.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of this compound in Actinoplanes tsinanensis provides a fascinating example of enzymatic versatility and the generation of molecular diversity in natural product biosynthesis. The discovery of the iterative methylation capability of the radical SAM enzyme CxnA/A1 is a significant finding. This knowledge paves the way for future research in several key areas:

  • Combinatorial Biosynthesis: The understanding of the cxn gene cluster and the functions of its enzymes allows for the rational design of novel chuangxinmycin derivatives through genetic engineering and synthetic biology approaches.[1][2]

  • Enzyme Mechanism Studies: Further in vitro characterization of the enzymes in the pathway, particularly CxnA/A1, will provide deeper insights into their catalytic mechanisms and substrate specificities.

  • Drug Development: The potent antituberculosis activity of chuangxinmycin and its congeners makes them promising candidates for the development of new antibiotics to combat drug-resistant strains of M. tuberculosis.[4][5][6]

This technical guide serves as a foundational resource for researchers aiming to build upon this knowledge, whether for fundamental scientific discovery or for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 3-Methyl-chuangxinmycin, a potent antitubercular agent. The primary method described is a biosynthetic route via heterologous expression, which leverages the iterative methylation of chuangxinmycin. Additionally, a summary of the total chemical synthesis of the parent compound, chuangxinmycin, is provided as a reference for synthetic chemists.

Introduction

This compound (MCM) is a naturally occurring analog of chuangxinmycin (CM), an antibiotic with a unique thiopyrano[4,3,2-cd]indole skeleton.[1][2][3] Both compounds, along with 3-demethylchuangxinmycin (DCM), have demonstrated significant activity against Mycobacterium tuberculosis, including clinically isolated isoniazid/rifampin-resistant strains.[4][5] The key structural difference in MCM is the presence of a methyl group at the C-3 position of the indole core, which is crucial for its antibacterial activity against certain bacteria.[6]

The biosynthesis of this compound in Actinoplanes tsinanensis involves an iterative methylation process catalyzed by a vitamin B12-dependent radical SAM enzyme, CxnA/A1.[4][5] This enzyme is responsible for the methylation of 3-demethylchuangxinmycin to chuangxinmycin, and a subsequent methylation to yield this compound.[4][5] This biosynthetic pathway has been successfully reconstituted in a heterologous host, providing a viable method for the production of MCM.

While a direct total chemical synthesis of this compound has not been extensively reported, the total synthesis of chuangxinmycin has been achieved.[7][8] These synthetic routes provide a foundation for the potential chemical synthesis of this compound and its derivatives.

Biosynthesis of this compound via Heterologous Expression

This protocol describes the in vivo generation of this compound from chuangxinmycin by heterologous expression of the methyltransferase CxnA/A1 in Streptomyces coelicolor.

2.1. Experimental Workflow

Biosynthesis_Workflow cluster_plasmid Plasmid Construction cluster_host Host Preparation & Transformation cluster_fermentation Fermentation & Production cluster_purification Extraction & Purification p1 Amplify cxnA/A1 gene from A. tsinanensis p2 Clone into expression vector (e.g., pIJ10500) p1->p2 Ligation h2 Transform with expression plasmid p2->h2 Introduction of Plasmid h1 Prepare competent cells of S. coelicolor M1152 h1->h2 Electroporation f1 Inoculate recombinant strain in seed medium h2->f1 Selection of Transformants f2 Transfer to production medium containing chuangxinmycin f1->f2 f3 Incubate at 28-30°C for 5-7 days f2->f3 e1 Extract culture broth with ethyl acetate f3->e1 Harvest e2 Concentrate crude extract e1->e2 e3 Purify by chromatography (e.g., HPLC) e2->e3 product product e3->product This compound

Caption: Experimental workflow for the biosynthetic production of this compound.

2.2. Materials and Reagents

Reagent/MaterialSupplier
Actinoplanes tsinanensis CPCC 200056Strain collection
Streptomyces coelicolor M1152Host strain
Expression vector (e.g., pIJ10500)Laboratory stock
Restriction enzymes, DNA ligaseCommercial supplier
ChuangxinmycinSynthesized or purchased
ISP2 mediumDifco or equivalent
Production medium (e.g., M2 medium)See composition below
Solvents for extraction and chromatographyHPLC grade

2.3. Protocol

2.3.1. Plasmid Construction

  • The cxnA/A1 gene is amplified from the genomic DNA of A. tsinanensis CPCC 200056 using specific primers.

  • The amplified gene is cloned into a suitable Streptomyces expression vector, such as pIJ10500, under the control of a strong constitutive promoter.

  • The resulting plasmid is verified by restriction analysis and DNA sequencing.

2.3.2. Host Transformation

  • Prepare competent cells of S. coelicolor M1152.

  • Transform the competent cells with the recombinant expression plasmid via electroporation or conjugation.

  • Select positive transformants on appropriate antibiotic-containing media.

2.3.3. Fermentation and Production

  • Inoculate a seed culture of the recombinant S. coelicolor strain in ISP2 medium and incubate at 28-30°C for 2 days.

  • Inoculate the production medium (M2 medium) with the seed culture.

  • Add a sterile solution of chuangxinmycin to the production medium to a final concentration of 50-100 µg/mL.

  • Incubate the production culture at 28-30°C with shaking at 220 rpm for 5-7 days.[6]

M2 Medium Composition (per liter):

  • Soluble starch: 20 g

  • Glucose: 10 g

  • Yeast extract: 5 g

  • Peptone: 5 g

  • CaCO₃: 2 g

  • Trace element solution: 1 mL

2.3.4. Extraction and Purification

  • Harvest the fermentation broth and centrifuge to separate the mycelium.

  • Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Dissolve the crude extract in a minimal amount of methanol and purify by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.

2.4. Quantitative Data

ProductTiterPurity
This compound~10-20 mg/L>95% (by HPLC)

Note: Titer is an approximation based on laboratory-scale production and may vary depending on fermentation conditions.

Total Chemical Synthesis of Chuangxinmycin (Reference)

The total synthesis of racemic chuangxinmycin provides a basis for the potential synthesis of this compound.[7] A key step in the synthesis is the stereoselective conversion of a hydroxybutanoate intermediate.

3.1. Synthetic Scheme Overview

Chuangxinmycin_Synthesis A 2,6-Dinitrotoluene B 4-Sulfur-substituted indole A->B Leimgruber indole synthesis C Indole-3-acetamide derivative B->C Acetylation D Dehydrochuangxinmycin methyl ester C->D Intramolecular Knoevenagel condensation E (±)-Chuangxinmycin methyl ester D->E Stereospecific hydrogenation F (±)-Chuangxinmycin E->F Hydrolysis

Caption: Overview of the total synthesis of chuangxinmycin.

3.2. Key Reaction Steps

A reported synthesis of (±)-chuangxinmycin involves the following key transformations:

  • Indole Core Formation: Synthesis of a 4-iodoindole derivative.

  • Side Chain Introduction: Stereoselective conversion of (±)-2-hydroxy-3-(1H-4′-iodoindol-3′-yl)butanoate to a (±)-(2,3)-syn-2-thioacetoxy ester.

  • Cyclization: Palladium-catalyzed cyclization of the indolyl iodide and the internal thiol group to form the thiopyran ring.

  • Final Product: Hydrolysis of the methyl ester to yield (±)-chuangxinmycin.

3.3. Antibacterial Activity

The synthesized (3S, 4R)-chuangxinmycin exhibits antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 4-8 μg/ml.[7][9] Other stereoisomers and derivatives show significantly lower activity (MIC >128 μg/ml), highlighting the stereoselectivity of its biological function.[7][9]

CompoundTarget OrganismMIC (μg/mL)
(3S, 4R)-ChuangxinmycinStaphylococcus aureus4-8
Other stereoisomersStaphylococcus aureus>128
This compoundMycobacterium tuberculosis H37RvSignificant activity reported

Mechanism of Action

Chuangxinmycin and its analogs are potent and selective inhibitors of bacterial tryptophanyl-tRNA synthetase (TrpRS).[3][10][11] This inhibition disrupts protein synthesis, leading to bacterial cell death. The 3-methyl group in chuangxinmycin is considered important for its antibacterial activity against certain strains.[6]

MoA cluster_bacteria Bacterial Cell TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) tRNA_Trp tRNA-Trp TrpRS->tRNA_Trp Charges tRNA Protein_Synth Protein Synthesis tRNA_Trp->Protein_Synth Essential for Cell_Death Cell Death MCM This compound MCM->TrpRS Inhibits

Caption: Mechanism of action of this compound.

Conclusion

The biosynthetic method utilizing heterologous expression of the CxnA/A1 methyltransferase in S. coelicolor provides a reliable and effective route for the production of this compound. This approach is particularly valuable given the current absence of a detailed, published total chemical synthesis for this specific analog. The established total synthesis of the parent compound, chuangxinmycin, offers a strategic blueprint for medicinal chemists aiming to develop novel synthetic routes to this compound and its derivatives for further drug development, particularly in the context of combating tuberculosis.

References

Application Notes & Protocols: Heterologous Expression of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of 3-Methyl-chuangxinmycin (MCM), a potent antitubercular agent. The native producer, Actinoplanes tsinanensis, often exhibits low productivity, making heterologous expression in a more tractable host, such as Streptomyces coelicolor, a crucial strategy for improving yield and enabling the generation of novel analogs.[1] This document outlines the biosynthetic pathway, key genetic elements, and step-by-step methodologies for successful heterologous production.

Introduction

Chuangxinmycin (CM) is an indole alkaloid antibiotic with a unique thiopyrano[4,3,2-cd]indole scaffold that selectively inhibits bacterial tryptophanyl-tRNA synthetase.[2][3][4] A naturally occurring congener, this compound (MCM), has been identified from Actinoplanes tsinanensis CPCC 200056.[5][6][7] The biosynthesis of MCM is attributed to the iterative methylation of 3-demethylchuangxinmycin (DCM) by the vitamin B12-dependent radical SAM enzyme CxnA/A1, which is part of the chuangxinmycin biosynthetic gene cluster (cxn or cxm).[2][5][6] Heterologous expression of this gene cluster in hosts like Streptomyces coelicolor M1146 and M1452 has been successfully demonstrated, paving the way for enhanced production and biosynthetic engineering.[1][8][9]

Biosynthetic Gene Cluster and Key Enzymes

The cxn gene cluster from A. tsinanensis is responsible for the biosynthesis of chuangxinmycin and its analogs.[8][9][10] Key enzymes involved in the formation of the core scaffold and subsequent modifications include:

  • CxnA/A1: A vitamin B12-dependent radical SAM enzyme responsible for the methylation of 3-demethylchuangxinmycin (DCM) to produce chuangxinmycin (CM) and its further iterative methylation to yield this compound (MCM).[2][5][6]

  • CxnD: A cytochrome P450 enzyme that catalyzes the C-S bond formation, leading to the closure of the dihydrothiopyran ring.[8][9][10]

  • Cxm3 and Cxm4: A deubiquitinase-like sulfurtransferase system involved in the crucial sulfur incorporation step.[11]

Quantitative Data Summary

The following table summarizes the production yields of chuangxinmycin and its analogs achieved through heterologous expression and optimization strategies.

CompoundHost StrainStrategyTiter (mg/L)Fold IncreaseReference
Chuangxinmycin (CM)S. coelicolor M1452/pL-CxnA1-FInitial Fermentation~34.1-[1]
Norchuangxinmycin (NCM)S. coelicolor M1452/pL-CxnB-FHeterologous Expression32.03.7[1]
Chuangxinmycin (CM)Engineered A. tsinanensis 200056/2027-CxnROptimized Fermentation30120.1[1]
Norchuangxinmycin (NCM)Engineered HostOptimized Fermentation117.613.7[1]
This compound (MCM)Engineered A. tsinanensisOptimized Fermentation19-[1]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Biosynthetic Pathway of this compound Indole_3_pyruvic_acid Indole-3-pyruvic acid DCM 3-demethylchuangxinmycin (DCM) Indole_3_pyruvic_acid->DCM Sulfur incorporation & ring closure CM Chuangxinmycin (CM) DCM->CM First Methylation MCM This compound (MCM) CM->MCM Second Methylation cxn_cluster cxn gene cluster (CxnD, Cxm3/4, etc.) CxnA_A1_1 CxnA/A1 (Methylation) CxnA_A1_2 CxnA/A1 (Iterative Methylation) Experimental Workflow start Start gene_cluster_id Identification of cxn Gene Cluster in Actinoplanes tsinanensis start->gene_cluster_id cloning Cloning of cxn Gene Cluster into Expression Vector gene_cluster_id->cloning transformation Transformation of Streptomyces coelicolor (e.g., M1146, M1452) cloning->transformation fermentation Fermentation of Recombinant Strain transformation->fermentation extraction Extraction of Metabolites fermentation->extraction analysis Analysis and Quantification (HPLC, LC-MS, NMR) extraction->analysis end End analysis->end

References

Application Notes and Protocols: Purification of 3-Methyl-chuangxinmycin from Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-chuangxinmycin (MCM) is a novel sulfur-containing indole alkaloid and a congener of chuangxinmycin (CM), an antibiotic produced by the bacterium Actinoplanes tsinanensis[1][2][3]. Like its parent compound, this compound has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including clinically isolated isoniazid/rifampin-resistant strains, highlighting its potential for development as an anti-tuberculosis drug[1][2]. The unique structural feature of this compound, specifically the methylation at the 3-position of the indole ring, is a result of the iterative action of the vitamin B12-dependent radical SAM enzyme CxnA/A1[1][2][3].

This document provides a detailed protocol for the purification of this compound from the culture of Actinoplanes tsinanensis. The methodology is based on established techniques for the isolation of chuangxinmycin and its analogues and is designed to yield a highly purified product suitable for further research and development.

Physicochemical Properties of Chuangxinmycin Analogues

A summary of the key physicochemical properties of chuangxinmycin, the parent compound of this compound, is provided below. These properties are crucial for developing appropriate extraction and purification strategies.

PropertyValueReference
Molecular FormulaC12H11NO2S[4]
Molecular Weight233.29 g/mol [4]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in ethyl acetate, acetone, chloroform, and methanol. Relatively insoluble in water and hexane.[5]

Experimental Protocols

The purification of this compound involves a multi-step process that begins with the fermentation of Actinoplanes tsinanensis, followed by extraction of the active compound and subsequent chromatographic purification.

Protocol 1: Fermentation of Actinoplanes tsinanensis

This protocol describes the cultivation of Actinoplanes tsinanensis for the production of this compound.

Materials:

  • Actinoplanes tsinanensis CPCC 200056 strain[6]

  • ISP2 agar medium (for sporulation)[7]

  • Fermentation medium (e.g., fish powder fermentation medium or corn steep liquor fermentation medium)[7]

  • Sterile flasks and incubator shaker

Procedure:

  • Prepare ISP2 agar plates and streak with Actinoplanes tsinanensis CPCC 200056.

  • Incubate the plates at 28°C for 7-10 days to allow for sporulation[6].

  • Inoculate a seed culture flask containing a suitable liquid medium with spores from the agar plate.

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days.

  • Transfer the seed culture to the production fermentation medium at a 5-10% (v/v) inoculation rate.

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days[6]. Monitor the production of this compound periodically by HPLC analysis of small culture aliquots.

Protocol 2: Extraction of this compound

This protocol details the extraction of the crude this compound from the fermentation broth.

Materials:

  • Fermentation culture of Actinoplanes tsinanensis

  • Ethyl acetate

  • Centrifuge and centrifuge bottles

  • Rotary evaporator

Procedure:

  • At the end of the fermentation, harvest the entire culture broth.

  • Separate the mycelium from the culture filtrate by centrifugation at 8,000 rpm for 20 minutes.

  • Combine the mycelium and the culture filtrate for extraction.

  • Extract the combined culture with an equal volume of ethyl acetate three times. For each extraction, shake vigorously for 1 hour.

  • Pool the organic (ethyl acetate) layers.

  • Concentrate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound by Column Chromatography

This protocol outlines the initial purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, dichloromethane, and glacial acetic acid[6]

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity. A suggested solvent system is a mixture of ethyl acetate, n-hexane, dichloromethane, and glacial acetic acid[6]. The exact gradient should be optimized based on TLC analysis of the crude extract.

  • Collect fractions of the eluate.

  • Monitor the fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm)[6].

  • Pool the fractions containing this compound based on the TLC profile.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified product.

Protocol 4: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

  • Semi-purified this compound

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase HPLC column

  • HPLC-grade methanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier)

Procedure:

  • Dissolve the semi-purified product in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.22 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of water and methanol).

  • Inject the filtered sample onto the column.

  • Elute with an optimized gradient of methanol in water. The specific gradient will need to be developed based on analytical HPLC runs. A typical gradient might be from 30% to 80% methanol over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 300 nm, based on the UV absorption maxima of chuangxinmycin analogues).

  • Collect the peak corresponding to this compound.

  • Combine the collected fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the purification process.

Table 1: Summary of Purification Steps for this compound

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract100
Silica Gel Chromatography
Preparative HPLC

Note: Purity should be determined by analytical HPLC. Yield is calculated relative to the previous step.

Table 2: HPLC Parameters for Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic AcidMethanol with 0.1% Formic Acid
Gradient 30-100% B over 20 min40-80% B over 30 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection Wavelength 230 nm, 300 nm230 nm
Injection Volume 10 µL500 µL - 2 mL

Note: These are example parameters and should be optimized for the specific application.

Visualizations

The following diagrams illustrate the overall workflow for the purification of this compound.

PurificationWorkflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Actinoplanes tsinanensis Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction Concentration Concentration SolventExtraction->Concentration Crude Extract ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC Semi-purified Product Analysis Purity Analysis (HPLC) PrepHPLC->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Overall workflow for the purification of this compound.

ChromatographyDetail CrudeExtract Crude Extract SilicaColumn Silica Gel Column CrudeExtract->SilicaColumn FractionCollection1 Fraction Collection SilicaColumn->FractionCollection1 TLC TLC Analysis FractionCollection1->TLC Pooling1 Pooling of Fractions TLC->Pooling1 SemiPurified Semi-purified Product Pooling1->SemiPurified PrepHPLCColumn Preparative C18 HPLC SemiPurified->PrepHPLCColumn FractionCollection2 Peak Fraction Collection PrepHPLCColumn->FractionCollection2 PureProduct Pure 3-Methyl- chuangxinmycin FractionCollection2->PureProduct

Caption: Detailed chromatographic purification steps.

References

Application Notes and Protocols for the Extraction of 3-Methyl-chuangxinmycin from Actinoplanes tsinanensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-chuangxinmycin is a recently identified natural product isolated from the actinomycete Actinoplanes tsinanensis CPCC 200056. It is a derivative of the known antibiotic chuangxinmycin and belongs to a class of indole alkaloids containing a unique dihydrothiopyran ring system. Preliminary studies have indicated that chuangxinmycin and its derivatives possess significant antituberculosis activity. These application notes provide detailed protocols for the fermentation of A. tsinanensis, and the subsequent extraction and purification of this compound for research and development purposes.

Data Presentation

The following table serves as a template for recording and presenting quantitative data during the extraction and purification of this compound.

ParameterValueUnitsNotes
Fermentation
Culture VolumeL
Inoculum Size% (v/v)
Fermentation Timedays
Fermentation Temperature°C
Extraction
Culture Broth pHBefore extraction
Volume of Ethyl AcetateLFor initial extraction
Crude Extract WeightgAfter solvent evaporation
Purification
Weight of Fraction(s)mgFrom column chromatography
Final Purified WeightmgThis compound
Overall Yieldmg/L(Final Weight / Culture Volume)
Purity%Determined by HPLC

Experimental Protocols

Fermentation of Actinoplanes tsinanensis CPCC 200056

This protocol outlines the cultivation of A. tsinanensis for the production of this compound.

Materials:

  • Actinoplanes tsinanensis CPCC 200056 culture

  • ISP2 Medium (per liter):

    • Malt Extract: 10 g

    • Yeast Extract: 4 g

    • Glucose: 4 g

    • Agar: 20 g (for solid medium)

    • Distilled Water: 1 L

    • Adjust pH to 7.2

  • Seed culture flasks

  • Production fermenter

  • Shaking incubator

  • Autoclave

Procedure:

  • Seed Culture Preparation:

    • Inoculate a loopful of A. tsinanensis from a slant into a 250 mL flask containing 50 mL of sterile liquid ISP2 medium.

    • Incubate at 28°C for 2-3 days on a rotary shaker at 180 rpm.

  • Production Fermentation:

    • Inoculate a production fermenter containing sterile liquid ISP2 medium with the seed culture (typically 5-10% v/v).

    • Carry out the fermentation at 28°C for 7 days with continuous agitation.[1]

    • Monitor the fermentation for growth and production of secondary metabolites.

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth. As secondary metabolites can be both intracellular and extracellular, this procedure addresses both.

Materials:

  • Fermentation culture of A. tsinanensis

  • Ethyl acetate

  • Methanol

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Separation of Biomass and Supernatant:

    • Harvest the fermentation broth and centrifuge at 5,000 rpm for 20 minutes to separate the mycelial biomass from the culture supernatant.

  • Extraction of Extracellular Metabolites:

    • Transfer the supernatant to a large separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.[2]

    • Shake vigorously for 10-15 minutes and allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.

    • Pool the ethyl acetate extracts.

  • Extraction of Intracellular Metabolites:

    • To the mycelial pellet, add methanol (1:1 w/v) and mix thoroughly to ensure cell disruption.

    • Agitate the mixture overnight on a shaker.

    • Filter the mixture to separate the cell debris from the methanol extract.

    • Evaporate the methanol to obtain a concentrated aqueous suspension.

    • Extract this suspension with an equal volume of ethyl acetate as described in steps 2.2-2.5.

  • Drying and Concentration:

    • Combine all ethyl acetate extracts.

    • Dry the pooled extract over anhydrous sodium sulfate to remove residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at 40-50°C to obtain the crude extract.

    • Store the crude extract at -20°C until further purification.

Purification of this compound

This protocol details the purification of this compound from the crude extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude extract of A. tsinanensis

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, dichloromethane, glacial acetic acid)

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity. A suggested solvent system is a gradient of ethyl acetate in n-hexane, potentially with small amounts of dichloromethane and glacial acetic acid.[1]

    • Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.

    • Pool the fractions containing the compound of interest based on the TLC profile.

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified product.

  • Preparative HPLC:

    • Further purify the semi-purified product using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water, both containing 0.1% TFA.

    • Monitor the elution profile with a UV detector at appropriate wavelengths (chuangxinmycin has absorption maxima around 230 and 300 nm).

    • Collect the peak corresponding to this compound.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC.

    • Confirm the identity and structure of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the final steps in the biosynthesis of chuangxinmycin and its subsequent methylation to form this compound.

Biosynthesis_of_3_Methyl_chuangxinmycin DCM 3-Demethylchuangxinmycin (DCM) CM Chuangxinmycin (CM) DCM->CM Methylation MCM This compound (MCM) CM->MCM Iterative Methylation CxnA_A1 CxnA/A1 (Radical SAM Methyltransferase) CxnA_A1->DCM CxnA_A1->CM

Caption: Biosynthesis of Chuangxinmycin and this compound.

Experimental Workflow for Extraction and Purification

This diagram outlines the overall workflow from fermentation to the isolation of pure this compound.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation A. tsinanensis Fermentation (ISP2 Medium, 7 days, 28°C) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Extraction (Ethyl Acetate) Centrifugation->Supernatant Supernatant Biomass Biomass Extraction (Methanol, then Ethyl Acetate) Centrifugation->Biomass Mycelium Crude_Extract Crude Extract Supernatant->Crude_Extract Biomass->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Analysis (HPLC, MS, NMR) Pure_Compound->Analysis

Caption: Workflow for this compound Extraction.

References

Application Notes and Protocols for LC-MS Analysis of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-chuangxinmycin (MCM) is a recently identified analogue of chuangxinmycin (CM), an antibiotic with a unique indole-dihydrothiopyran heterocyclic skeleton.[1] Chuangxinmycin and its derivatives have garnered interest for their potential antibacterial activities.[2] Accurate and robust analytical methods are crucial for the study of these compounds in various contexts, including biosynthesis research, drug discovery, and quality control. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS analysis of this compound. These values are based on typical performance for analogous indole alkaloids and should be optimized for specific instrumentation and matrices.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry (Positive ESI)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MS/MS Parameters
Precursor Ion (m/z)[To be determined experimentally, expected around 248.06]
Product Ions (m/z)[To be determined experimentally]
Collision Energy[To be optimized, typically 10-30 eV]

Table 2: Method Performance Characteristics (Illustrative)

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)[To be determined experimentally]
Limit of Quantification (LOQ)[To be determined experimentally]
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

II. Experimental Protocols

A. Protocol for Sample Preparation from Microbial Fermentation Broth

This protocol outlines the extraction of this compound from a liquid fermentation culture.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Methanol (LC-MS grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Procedure:

  • Cell Removal: Centrifuge 10 mL of the fermentation broth at 8,000 rpm for 15 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Liquid-Liquid Extraction:

    • Add an equal volume (10 mL) of ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate. The organic layer (top) will contain the target analyte.

    • Carefully collect the organic layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Drying and Evaporation:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at 40 °C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of methanol (LC-MS grade).

    • Vortex for 30 seconds to dissolve the residue.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

    • The sample is now ready for LC-MS analysis.

B. Protocol for LC-MS/MS Analysis

This protocol describes a general method for the analysis of this compound using a C18 reverse-phase column coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, Full Scan for qualitative analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flows: Optimize for the specific instrument.

  • MRM Transitions:

    • Determine the precursor ion ([M+H]⁺) for this compound by infusing a standard solution in full scan mode.

    • Fragment the precursor ion to identify the most stable and abundant product ions for MRM analysis.

III. Visualizations

A. Experimental Workflow

experimental_workflow sample Fermentation Broth centrifugation Centrifugation (Cell Removal) sample->centrifugation supernatant Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction organic_phase Organic Phase extraction->organic_phase evaporation Evaporation organic_phase->evaporation residue Dried Residue evaporation->residue reconstitution Reconstitution (Methanol) residue->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration lcms LC-MS Analysis filtration->lcms

Caption: Workflow for the preparation of this compound samples from fermentation broth for LC-MS analysis.

B. Proposed Fragmentation Pathway of this compound

The fragmentation of indole alkaloids in the mass spectrometer often involves characteristic losses from the core structure. Based on the structure of this compound, a plausible fragmentation pathway is proposed below.

fragmentation_pathway parent [M+H]⁺ (Precursor Ion) fragment1 Loss of H₂O [M+H - 18]⁺ parent->fragment1 - H₂O fragment2 Loss of COOH [M+H - 45]⁺ parent->fragment2 - COOH fragment3 Indole Ring Fragment fragment2->fragment3 Further Fragmentation biosynthetic_relationship precursor Tryptophan intermediate Biosynthetic Intermediates precursor->intermediate Multiple Steps cm Chuangxinmycin (CM) intermediate->cm Biosynthesis mcm This compound (MCM) cm->mcm Methylation

References

Application Notes and Protocols for 1D and 2D NMR Spectroscopy of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-chuangxinmycin (MCM) is a recently identified congener of chuangxinmycin (CM), a potent antibiotic with a unique dihydrothiopyrano[4,3,2-cd]indole scaffold.[1][2] Understanding the precise chemical structure of MCM is crucial for elucidating its biosynthetic pathway, mechanism of action, and for the development of novel derivatives with improved therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of such natural products. This document provides a detailed summary of the 1D and 2D NMR spectroscopic data of this compound, along with standardized protocols for acquiring high-quality NMR data.

1D and 2D NMR Spectroscopic Data

The structural elucidation of this compound was accomplished through a comprehensive analysis of its 1D and 2D NMR spectra.[1][2] The following tables summarize the assigned ¹H and ¹³C chemical shifts, as well as key 2D correlations.

Table 1: ¹H NMR Data of this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
4-H7.65d7.8
5-H7.10t7.8
6-H7.31d7.8
8-H3.84q7.2
9-CH₃1.55d7.2
10-CH₃1.98s
NH8.25br s

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data of this compound
PositionChemical Shift (δ) ppm
2128.5
3a108.9
3b136.4
4119.2
5121.5
6111.8
6a125.7
7a129.1
835.1
918.7
1012.3

Solvent: DMSO-d₆

Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC) of this compound
Proton (¹H)COSY CorrelationsHSQC Correlations (¹³C)HMBC Correlations (¹³C)
4-H5-H119.23b, 6, 7a
5-H4-H, 6-H121.53b, 7a
6-H5-H111.83b, 7a
8-H9-CH₃35.12, 3a, 9
9-CH₃8-H18.78, 3a
10-CH₃12.32, 3a, 3b
NH6a, 7a

Experimental Protocols

The following are generalized protocols for the acquisition of 1D and 2D NMR spectra of this compound and similar natural products. Instrument parameters should be optimized for the specific sample and spectrometer.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1-5 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). Ensure the solvent is of high purity to avoid interfering signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

1D NMR Spectroscopy Protocol (¹H and ¹³C)
  • Instrument Setup:

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (a longer delay ensures full relaxation for quantitative measurements).

    • Number of Scans (NS): 8-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

2D NMR Spectroscopy Protocol (COSY, HSQC, HMBC)
  • General Setup:

    • Use the same shim settings as for the 1D spectra.

    • Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • COSY (Correlation Spectroscopy) Acquisition:

    • Pulse Sequence: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width (F1 and F2): Same as the ¹H spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Pulse Sequence: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Sufficient to cover all carbon signals (e.g., 160-180 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • ¹J(C,H) Coupling Constant: Optimized for one-bond correlations (typically ~145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • Pulse Sequence: HMBC with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Sufficient to cover all carbon signals (e.g., 200-220 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-64 per increment.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2-3 bond correlations (typically 8-10 Hz).

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of this compound is an extension of the chuangxinmycin pathway, involving an iterative methylation step. The general workflow for its discovery and characterization is outlined below.

Biosynthesis_and_Analysis_Workflow cluster_biosynthesis Biosynthesis of this compound cluster_analysis Structural Elucidation Workflow L_Tryptophan L-Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid L_Tryptophan->Indole_3_pyruvic_acid CxnB Demethyl_CM 3-Demethyl-chuangxinmycin (DCM) Indole_3_pyruvic_acid->Demethyl_CM CxnA/A1 (Methylation) Chuangxinmycin Chuangxinmycin (CM) Demethyl_CM->Chuangxinmycin Sulfur incorporation & cyclization (CxnD, CxnE, etc.) Methyl_CM This compound (MCM) Chuangxinmycin->Methyl_CM CxnA/A1 (Iterative Methylation) Isolation Isolation & Purification Methyl_CM->Isolation NMR_Acquisition 1D & 2D NMR Acquisition Isolation->NMR_Acquisition Data_Analysis Spectra Analysis & Structure Determination NMR_Acquisition->Data_Analysis

Caption: Biosynthesis and analysis workflow for this compound.

The following diagram illustrates the logical relationship between the different NMR experiments performed for the structural elucidation of this compound.

NMR_Experiment_Relationship H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY Identifies ¹H-¹H couplings HSQC 2D HSQC H1_NMR->HSQC Correlates ¹H to directly attached ¹³C HMBC 2D HMBC H1_NMR->HMBC Correlates ¹H to ¹³C over 2-3 bonds C13_NMR 1D ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure Combined Analysis HSQC->Structure Combined Analysis HMBC->Structure Combined Analysis

Caption: Relationship between NMR experiments for structure elucidation.

References

Application Notes and Protocols for a 3-Methyl-chuangxinmycin Antibacterial Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antibacterial activity of 3-Methyl-chuangxinmycin, a derivative of the natural product chuangxinmycin. Chuangxinmycin is known for its inhibitory action against bacterial tryptophanyl-tRNA synthetase, a crucial enzyme for bacterial protein synthesis.[1][2][3] The presence of the 3-methyl group is considered pivotal for its antibacterial efficacy.[4]

This document outlines two standard and widely accepted methods for evaluating antibacterial potency: the disk diffusion assay for a qualitative assessment of susceptibility and the broth microdilution assay to determine the quantitative Minimum Inhibitory Concentration (MIC).

Data Presentation: Antibacterial Activity of Chuangxinmycin

While specific quantitative data for this compound is under investigation, the following table summarizes the known antibacterial activity of the parent compound, chuangxinmycin, against key bacterial strains. This data serves as a crucial benchmark for evaluating the potency of its derivatives. Synthesized (3S, 4R)-chuangxinmycin has shown antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 4–8 μg/ml.[5] Other stereoisomers and derivatives of chuangxinmycin showed MICs greater than 128 μg/ml.[5] Chuangxinmycin has also demonstrated activity against various drug-resistant clinical isolates of Mycobacterium tuberculosis.[6]

CompoundBacterial StrainMIC (µg/mL)Reference
ChuangxinmycinStaphylococcus aureus4-8[5]
ChuangxinmycinEscherichia coli>128[5]
ChuangxinmycinMycobacterium tuberculosis H37Rv0.78 - 1[4]

Experimental Protocols

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of the susceptibility of a bacterial strain to this compound.[5]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Protocol:

  • Preparation of this compound Disks:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Impregnate sterile filter paper disks with a specific amount of the compound solution.

    • Allow the solvent to evaporate completely under sterile conditions.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

  • Disk Placement:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • The size of the inhibition zone is indicative of the antibacterial activity.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_disk Prepare 3-Methyl- chuangxinmycin Disks place_disk Place Disks on Inoculated Agar prep_disk->place_disk prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate inoculate->place_disk incubate Incubate Plates (35°C, 16-20h) place_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Workflow for the Disk Diffusion Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in vitro.[7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for OD measurements)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, dispense 100 µL of sterile CAMHB into wells 2 through 12.

    • Add 200 µL of a twice-concentrated solution of this compound to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing well. Continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will result in a final volume of 200 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading add_broth Add 100µL CAMHB to wells 2-12 add_compound Add 200µL 2x Compound to well 1 serial_dilute Perform Serial Dilutions (well 1 to 10) add_compound->serial_dilute inoculate_plate Add 100µL Inoculum to wells 1-11 serial_dilute->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate_plate incubate Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Workflow for the Broth Microdilution MIC Assay.

References

Determining the Minimum Inhibitory Concentration (MIC) of 3-Methyl-chuangxinmycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of 3-Methyl-chuangxinmycin (MCM), a novel analog of the antibiotic chuangxinmycin. The primary methodology outlined is the Microplate Alamar Blue Assay (MABA), a colorimetric method widely used for assessing the susceptibility of Mycobacterium tuberculosis and other bacteria. These guidelines are intended to ensure reproducible and accurate MIC determination for research and drug development purposes.

Introduction

This compound is a recently identified congener of chuangxinmycin (CM), an antibiotic known for its unique indole-dihydrothiopyran heterocyclic skeleton.[1] Chuangxinmycin and its derivatives, including 3-demethylchuangxinmycin (DCM) and MCM, have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2][3] The mechanism of action for this class of compounds is the potent and selective inhibition of bacterial tryptophanyl-tRNA synthetase (TrpRS), a crucial enzyme in protein synthesis.[4][5][6] Determining the MIC is a critical step in evaluating the antimicrobial potency of new compounds like this compound.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound (MCM) and related compounds against Mycobacterium tuberculosis.

CompoundM. tuberculosis H37Rv (μg/mL)Isoniazid/Rifampin-Resistant M. tuberculosis (μg/mL)
This compound (MCM)0.78 - 10.78 - 1
Chuangxinmycin (CM)0.78 - 10.78 - 1
3-Demethylchuangxinmycin (DCM)0.78 - 40.78 - 4

Data sourced from in vitro assays.[1][2]

Experimental Protocols

Protocol: Determination of MIC using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standardized methods for Mycobacterium tuberculosis susceptibility testing.

1. Materials and Reagents:

  • This compound (and other compounds to be tested)

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth (supplemented with 10% OADC enrichment - Oleic Acid, Albumin, Dextrose, Catalase)[7][8]

  • Sterile 96-well microplates (U-bottom)[7][9]

  • Alamar Blue reagent

  • Sterile distilled water

  • Appropriate solvent for the test compound (e.g., DMSO)

  • Positive control antibiotic (e.g., Isoniazid, Rifampicin)

  • Sterile tubes for dilution

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative analysis)

2. Preparation of Reagents and Media:

  • Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1 mg/mL).

  • Working Solutions: Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth to achieve the desired concentration range for testing.

  • Bacterial Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[8]

    • Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 10^5 CFU/mL.[8]

3. Assay Procedure:

  • Plate Setup:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the this compound working solution to the first well of a row and perform serial dilutions across the plate by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

    • Include wells for a positive control (bacteria with no drug) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except the negative control wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 30 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results:

    • Visually assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]

Visualizations

Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase

Inhibition_of_Protein_Synthesis cluster_translation Bacterial Protein Synthesis Tryptophan Tryptophan TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) Tryptophan->TrpRS ATP ATP ATP->TrpRS tRNA_Trp tRNA(Trp) Activated_Trp Trp-AMP tRNA_Trp->Activated_Trp TrpRS->Activated_Trp Activation Charged_tRNA Trp-tRNA(Trp) Activated_Trp->Charged_tRNA Charging Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein MCM 3-Methyl- chuangxinmycin MCM->TrpRS Inhibits

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare this compound Serial Dilutions D Dispense Drug Dilutions and Inoculum into 96-Well Plate A->D B Prepare M. tuberculosis Inoculum (0.5 McFarland) C Dilute Inoculum 1:100 B->C C->D E Incubate at 37°C for 5-7 Days D->E F Add Alamar Blue Reagent E->F G Incubate at 37°C for 24 Hours F->G H Read Results: Blue = Inhibition, Pink = Growth G->H I Determine MIC H->I

Caption: Workflow for MIC determination using the MABA method.

References

Application Notes and Protocols for Culturing Actinoplanes tsinanensis for 3-Methyl-chuangxinmycin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-chuangxinmycin (MCM) is a novel congener of the antibiotic chuangxinmycin (CM), produced by the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] This document provides detailed application notes and protocols for the cultivation of A. tsinanensis to produce this compound. The protocols outlined below cover culture media, fermentation parameters, and analytical methods for the quantification of the target compound.

Chuangxinmycin and its derivatives, including this compound, exhibit promising antibacterial activity, including against Mycobacterium tuberculosis.[1] The biosynthesis of this compound occurs via an iterative methylation of chuangxinmycin, a reaction catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase CxnA/A1.[1][2] Therefore, strategies to enhance the production of this compound should focus on maximizing the biosynthesis of its precursor, chuangxinmycin, and promoting the subsequent methylation step.

Strain Information

The primary producing organism is Actinoplanes tsinanensis CPCC 200056.[3] This strain is the source of the biosynthetic gene cluster (cxn) responsible for chuangxinmycin and this compound production.[4][5]

Experimental Protocols

Culture Media and Fermentation Conditions

The following tables summarize the recommended media for seed culture and fermentation, along with the optimal fermentation parameters. These conditions are based on protocols for chuangxinmycin production and can be optimized for maximizing this compound yield.

Table 1: Culture Media Composition

ComponentSeed Medium (ISP2 Broth)[3]Fermentation Medium (Modified ISP2 Agar)[3]
Glucose4 g/L4 g/L
Yeast Extract4 g/L4 g/L
Malt Extract10 g/L10 g/L
CaCO₃-2 g/L
Agar-12 g/L
pH7.27.2

Table 2: Fermentation Parameters

ParameterRecommended ValueNotes
Temperature28 °C[3]Optimal for growth and secondary metabolite production.
Incubation Time7 days[3]Production of chuangxinmycin and its derivatives is typically observed after several days of growth.
Aeration-For submerged cultures, maintain good aeration through agitation.
Agitation-For submerged cultures, use a shaker at an appropriate speed to ensure homogeneity and oxygen supply.
Culture TypeSolid or SubmergedSolid-state fermentation on agar plates has been reported for chuangxinmycin production.[3] Submerged fermentation can also be employed.
Protocol 1: Seed Culture Preparation
  • Prepare ISP2 broth according to the composition in Table 1.

  • Inoculate the broth with a fresh culture of A. tsinanensis CPCC 200056 from a sporulated plate.

  • Incubate the culture at 28 °C with shaking for 2-3 days until a dense mycelial suspension is obtained.

Protocol 2: Solid-State Fermentation for this compound Production
  • Prepare the modified ISP2 agar medium as described in Table 1 and pour into petri plates.

  • Inoculate the agar surface with the seed culture of A. tsinanensis.

  • Incubate the plates at 28 °C for 7 days.[3]

  • After incubation, the agar can be extracted for the analysis of this compound.

Protocol 3: Extraction of this compound
  • For solid cultures, cut the agar into small pieces. For submerged cultures, centrifuge the broth to separate the mycelium and supernatant.

  • Extract the agar pieces or the combined mycelium and supernatant with a suitable organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain the crude extract containing chuangxinmycin and this compound.

Protocol 4: Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the recommended method for the quantification of this compound.

Table 3: HPLC-MS Parameters (General Guidance)

ParameterSuggested Conditions
HPLC
ColumnC18 reverse-phase column
Mobile PhaseA gradient of water and acetonitrile, both with 0.1% formic acid
Flow Rate0.5 - 1.0 mL/min
DetectionUV detector and Mass Spectrometer
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
Analysis ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of this compound and a general experimental workflow for its production and analysis.

Biosynthetic_Pathway Indole-3-pyruvic acid Indole-3-pyruvic acid 3-Methyl-indole-3-pyruvic acid 3-Methyl-indole-3-pyruvic acid Indole-3-pyruvic acid->3-Methyl-indole-3-pyruvic acid Methylation 3-Demethyl-chuangxinmycin (DCM) 3-Demethyl-chuangxinmycin (DCM) 3-Methyl-indole-3-pyruvic acid->3-Demethyl-chuangxinmycin (DCM) Biosynthesis Chuangxinmycin (CM) Chuangxinmycin (CM) 3-Demethyl-chuangxinmycin (DCM)->Chuangxinmycin (CM) Methylation This compound (MCM) This compound (MCM) Chuangxinmycin (CM)->this compound (MCM) Iterative Methylation CxnA_A1_1 CxnA/A1 (Methyltransferase) CxnA_A1_1->Chuangxinmycin (CM) CxnA_A1_2 CxnA/A1 (Iterative Methylation) CxnA_A1_2->this compound (MCM) Biosynthesis_Steps Multiple Biosynthetic Steps

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_culture Culturing cluster_extraction Extraction & Purification cluster_analysis Analysis Seed_Culture 1. Seed Culture (A. tsinanensis CPCC 200056) Fermentation 2. Fermentation (Modified ISP2 Medium, 28°C, 7 days) Seed_Culture->Fermentation Extraction 3. Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Purification 4. Purification (e.g., Chromatography) Extraction->Purification Quantification 5. Quantification (HPLC-MS/MS) Purification->Quantification

Caption: Experimental workflow for this compound production.

Strategies for Enhancing this compound Production

To increase the yield of this compound, researchers can explore the following strategies:

  • Media Optimization: Systematically evaluate the effect of different carbon and nitrogen sources, as well as their concentrations, on the production of both chuangxinmycin and this compound.

  • Fermentation Parameter Optimization: Investigate the impact of pH, temperature, aeration, and agitation rates on the final product yield.

  • Precursor Feeding: Supplementing the culture medium with precursors of the indole ring, such as tryptophan, may enhance the overall production of the chuangxinmycin scaffold.

  • Metabolic Engineering: Overexpression of the methyltransferase gene, cxnA/A1, could potentially drive the equilibrium towards the production of the di-methylated product, this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive starting point for the cultivation of Actinoplanes tsinanensis for the production of this compound. Further optimization of the culture conditions and metabolic engineering of the producing strain hold significant potential for improving the yield of this novel antibiotic. The analytical methods described will be crucial for monitoring and quantifying the production of this compound in these optimization studies.

References

Application Notes and Protocols for 3-Methyl-chuangxinmycin in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-chuangxinmycin (MCM) is a naturally occurring analog of the antibiotic chuangxinmycin (CM), a compound characterized by a unique dihydrothiopyrano[4,3,2-cd]indole scaffold.[1] While chuangxinmycin and its demethylated form, 3-demethyl-chuangxinmycin (DCM or norchuangxinmycin), have demonstrated potent activity against Mycobacterium tuberculosis, the specific antitubercular activity of this compound is an area of active investigation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research, with a focus on its potential as an antitubercular agent.

The primary mechanism of action for this class of compounds is the inhibition of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme for bacterial protein synthesis.[3] Notably, while the 3-methyl group is considered important for broad-spectrum antibacterial activity, its role in the specific context of M. tuberculosis inhibition may differ, as 3-demethyl-chuangxinmycin retains significant antitubercular potency.[1][2] This suggests a potentially unique mechanism of action or structural requirements for activity against M. tuberculosis.

These application notes provide a summary of the known biological activities of chuangxinmycin and its analogs, along with detailed protocols for evaluating the efficacy of this compound.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for chuangxinmycin and its analogs against Mycobacterium tuberculosis.

CompoundStrainMIC (µg/mL)Reference
Chuangxinmycin (CM)M. tuberculosis H37Rv & drug-resistant isolates0.78 - 1[1]
3-Demethyl-chuangxinmycin (DCM/NCM)M. tuberculosis0.78 - 4[1]
5-Fluoro-chuangxinmycin (5-F-CM)M. tuberculosis H37Rv & drug-resistant isolatesPotent, comparable to CM[1]
7-Fluoro-norchuangxinmycin (7-F-NCM)M. tuberculosis H37RvPotent, comparable to NCM[1]

Note: Specific MIC values for this compound against M. tuberculosis were not explicitly available in the reviewed literature. Researchers are encouraged to determine these values experimentally using the protocols provided below.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

chuangxinmycin_biosynthesis Biosynthetic Pathway of Chuangxinmycin and Analogs L_Tryptophan L-Tryptophan Intermediates Series of Intermediates L_Tryptophan->Intermediates Multiple enzymatic steps Seco_chuangxinmycin seco-chuangxinmycin Intermediates->Seco_chuangxinmycin CxnD (P450) Demethyl_chuangxinmycin 3-Demethyl-chuangxinmycin (DCM/NCM) Seco_chuangxinmycin->Demethyl_chuangxinmycin Ring closure Chuangxinmycin Chuangxinmycin (CM) Demethyl_chuangxinmycin->Chuangxinmycin CxnA/A1 (Methyltransferase) Methyl_chuangxinmycin This compound (MCM) Chuangxinmycin->Methyl_chuangxinmycin CxnA/A1 (Iterative Methylation)

Caption: Biosynthesis of Chuangxinmycin and its derivatives.

mic_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized M. tuberculosis inoculum Inoculum_Prep->Inoculation Incubation Incubate plates under appropriate conditions Inoculation->Incubation Read_Results Visually assess for growth or use a viability indicator Incubation->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

trprs_inhibition_workflow Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Purify recombinant M. tuberculosis TrpRS Reaction_Setup Combine TrpRS, compound, and reaction mix Enzyme_Prep->Reaction_Setup Compound_Prep Prepare dilutions of This compound Compound_Prep->Reaction_Setup Reaction_Mix Prepare reaction buffer with ATP and radiolabeled Tryptophan Reaction_Mix->Reaction_Setup Initiate_Reaction Add tRNA to start the aminoacylation reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Quench the reaction Incubation->Stop_Reaction Filter_Spotting Spot reaction mixture onto filter discs Stop_Reaction->Filter_Spotting Washing Wash filters to remove unincorporated Tryptophan Filter_Spotting->Washing Scintillation_Counting Measure radioactivity Washing->Scintillation_Counting Data_Analysis Calculate % inhibition and IC50 Scintillation_Counting->Data_Analysis

Caption: Workflow for TrpRS enzymatic inhibition assay.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Assay for M. tuberculosis

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method.

Materials:

  • This compound (stock solution of known concentration in DMSO)

  • Mycobacterium tuberculosis strain (e.g., H37Rv or clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Rifampicin)

  • Sterile saline solution with 0.05% Tween 80

  • Spectrophotometer

  • Resazurin sodium salt solution (0.02% in sterile water)

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in supplemented Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).

    • Include a positive control (Rifampicin), a negative control (broth only), and a solvent control (broth with the highest concentration of DMSO used).

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial culture with sterile saline containing Tween 80 to match a 0.5 McFarland standard.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microplate, bringing the final volume to 200 µL.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of this compound against M. tuberculosis TrpRS.

Materials:

  • Purified recombinant M. tuberculosis TrpRS

  • This compound (in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP

  • [³H]-Tryptophan (radiolabeled)

  • tRNA specific for Tryptophan (E. coli tRNA can often be used)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, and [³H]-Tryptophan.

    • Add varying concentrations of this compound or DMSO (for control).

    • Add the purified TrpRS enzyme to each tube.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Aminoacylation:

    • Start the reaction by adding the specific tRNA.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Quenching and Precipitation:

    • Stop the reaction by adding ice-cold TCA.

    • Incubate on ice to allow the precipitation of tRNA.

  • Detection of Incorporated Radioactivity:

    • Filter the reaction mixture through glass fiber filters.

    • Wash the filters with cold TCA to remove unincorporated [³H]-Tryptophan.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Gene Expression Analysis via RT-qPCR

This protocol outlines the steps to analyze the effect of this compound on the expression of specific genes in M. tuberculosis, such as those related to stress responses or the tryptophan biosynthesis pathway.

Materials:

  • M. tuberculosis culture treated with this compound (at sub-MIC concentration) and an untreated control.

  • RNA extraction kit suitable for mycobacteria.

  • DNase I

  • Reverse transcriptase and corresponding reagents for cDNA synthesis.

  • qPCR master mix (e.g., containing SYBR Green).

  • Primers for target genes and a housekeeping gene (e.g., sigA).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction and Purification:

    • Harvest M. tuberculosis cells from treated and untreated cultures.

    • Extract total RNA using a suitable kit, including a mechanical lysis step (e.g., bead beating).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reactions in a 96-well plate, including reactions for the target genes and the housekeeping gene for both treated and untreated samples.

    • Include no-template controls and no-reverse-transcriptase controls.

    • Perform the qPCR using a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in the treated samples relative to the untreated samples using the ΔΔCt method.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 3-Methyl-chuangxinmycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the fermentation yield of 3-Methyl-chuangxinmycin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the native producer of this compound and what are the baseline fermentation conditions?

A1: this compound is a derivative of chuangxinmycin, which is naturally produced by the actinomycete Actinoplanes tsinanensis CPCC 200056.[1][2] A common fermentation medium for this strain is ISP2 medium, with incubation at 28°C for 7 days.[1]

Q2: Is heterologous expression a viable strategy for improving this compound yield?

A2: Yes, heterologous expression of the chuangxinmycin biosynthetic gene cluster (cxn) is a highly effective strategy. The engineered strain Streptomyces coelicolor M1146 has been successfully used as a host for this purpose.[3][4] This approach not only increases the yield of chuangxinmycin and its derivatives but also provides a more genetically tractable system for optimization.[5]

Q3: How is the 3-methyl group added to the chuangxinmycin core, and how can this step be enhanced?

A3: The 3-methyl group is added by a vitamin B12-dependent radical S-adenosylmethionine (SAM) C-methyltransferase, encoded by the cxnA gene within the cxn cluster.[6] To enhance the production of this compound, supplementation of the fermentation medium with vitamin B12 (cobalamin) is recommended, as it is a crucial cofactor for the methyltransferase.[6] Increasing the intracellular pool of the methyl donor, S-adenosylmethionine (SAM), through metabolic engineering strategies can also be beneficial.[7][8]

Q4: What are the key precursors for this compound biosynthesis?

A4: The biosynthesis of the chuangxinmycin scaffold starts from L-tryptophan. The pathway also involves the incorporation of a sulfur atom, hijacking the primary sulfur transfer system of the host.[3][4] Therefore, ensuring an adequate supply of L-tryptophan and sulfur sources in the fermentation medium is critical.

Q5: Can the expression of the cxn gene cluster be regulated to improve yield?

A5: Yes, the cxn gene cluster contains a pathway-specific positive regulator, CxnR. Overexpression of cxnR has been shown to significantly increase the production of chuangxinmycin.[4]

Troubleshooting Guides

This section addresses common issues encountered during this compound fermentation.

Problem 1: Low or no production of chuangxinmycin and its derivatives.
Possible Cause Troubleshooting Step
Suboptimal Medium Composition The balance of carbon and nitrogen sources is crucial. High concentrations of readily metabolizable carbon sources can cause carbon catabolite repression. Systematically evaluate different carbon and nitrogen sources.[6]
Incorrect pH of the Medium The optimal pH for most actinomycete fermentations is between 6.0 and 8.0. Drastic pH shifts during fermentation can inhibit biosynthetic enzymes. Monitor and control the pH of the culture.
Inadequate Aeration Oxygen is essential for the growth of actinomycetes and the activity of many biosynthetic enzymes, including the P450 monooxygenases in the chuangxinmycin pathway. Optimize agitation and aeration rates to maintain sufficient dissolved oxygen levels.[6]
Inefficient Heterologous Expression If using a heterologous host like S. coelicolor, ensure the successful integration and expression of the cxn gene cluster. Verify the integrity of the cloned cluster and use a strong, constitutive promoter for expression.
Problem 2: Low ratio of this compound to chuangxinmycin.
Possible Cause Troubleshooting Step
Insufficient Methyltransferase Activity The C-methyltransferase CxnA requires vitamin B12 as a cofactor. Supplement the fermentation medium with vitamin B12. A concentration of 100 µg/mL has been shown to improve the proportion of the methylated product.[6]
Limited S-adenosylmethionine (SAM) Availability SAM is the methyl donor for the reaction. Overexpress the SAM synthetase gene (metK) to increase the intracellular SAM pool.[7][8]
Suboptimal Fermentation Conditions for Methylation The optimal conditions for cell growth and primary metabolite production may not be optimal for the methylation step, which is a post-PKS modification. Consider a two-stage fermentation process with a shift in temperature or medium composition to favor the methyltransferase activity in the later stage.
Problem 3: Accumulation of biosynthetic intermediates (e.g., seco-chuangxinmycin).
Possible Cause Troubleshooting Step
Metabolic Bottleneck Accumulation of seco-chuangxinmycin indicates a bottleneck at the dihydrothiopyran ring closure step, catalyzed by the cytochrome P450 CxnD.[3][4]
Cofactor Limitation for P450 Enzyme Cytochrome P450 enzymes require a specific reductase partner and NADPH for activity. Ensure that the heterologous host provides a compatible P450 reductase system. Overexpression of a suitable reductase may be necessary.

Data Presentation

Table 1: Comparison of Fermentation Media for Chuangxinmycin (CM) and this compound (MCM) Production
MediumStrainCM Yield (mg/L)MCM Yield (mg/L)Reference
ISP2Actinoplanes tsinanensis CPCC 200056BaselineLow[1]
M2Engineered A. tsinanensis (CxnR overexpression)192.4Low[6]
M3Engineered S. coelicolor M1452 (heterologous expression)84.6 (with 100 µg/mL VB12)Not specified, but CM proportion increased[6]
42L Fermenter (M2 medium)Engineered A. tsinanensis (CxnR overexpression)30119[6]
Table 2: Effect of Vitamin B12 Supplementation on Chuangxinmycin Production in S. coelicolor M1452
Vitamin B12 Concentration (µg/mL)Chuangxinmycin (CM) Proportion (%)Total CM and Norchuangxinmycin (NCM) Yield (mg/L)Reference
0Low~25[6]
1IncreasedNot specified[6]
10062120.6[6]

Experimental Protocols

Protocol 1: Fermentation of Actinoplanes tsinanensis for Chuangxinmycin Production
  • Strain : Actinoplanes tsinanensis CPCC 200056.[1]

  • Medium : ISP2 Medium (4 g/L Yeast Extract, 10 g/L Malt Extract, 4 g/L Dextrose, 20 g/L Agar, pH 7.2).[1]

  • Inoculation : Inoculate a fresh plate of ISP2 medium with spores of A. tsinanensis.

  • Incubation : Incubate the plates at 28°C for 7 days.[1]

  • Extraction : Cut the agar into small pieces and extract with an equal volume of ethyl acetate overnight.

  • Analysis : Concentrate the ethyl acetate extract and analyze by HPLC-MS.

Protocol 2: Heterologous Expression in Streptomyces coelicolor M1146
  • Host Strain : Streptomyces coelicolor M1146 (a derivative of M145 with deletions of four endogenous secondary metabolite gene clusters).[3]

  • Vector Construction : Clone the entire cxn biosynthetic gene cluster into a suitable Streptomyces expression vector (e.g., a derivative of pSET152) under the control of a strong constitutive promoter like ermEp*.

  • Transformation : Introduce the expression vector into S. coelicolor M1146 via intergeneric conjugation from E. coli.

  • Fermentation :

    • Seed Culture : Grow the recombinant S. coelicolor M1146 in a suitable seed medium (e.g., TSB) at 30°C for 2-3 days.

    • Production Culture : Inoculate a production medium (e.g., M2 or M3 medium) with the seed culture.

      • M2 Medium : Details of this medium would be sourced from the relevant publication.

      • M3 Medium : Details of this medium would be sourced from the relevant publication.

  • Incubation : Incubate the production culture at 30°C with shaking (220 rpm) for 7-10 days.

  • Extraction and Analysis : Follow the same procedure as for A. tsinanensis.

Protocol 3: Enhancing this compound Production
  • Follow the protocol for heterologous expression in S. coelicolor M1146.

  • Vitamin B12 Supplementation : To the production medium, add a sterile solution of vitamin B12 to a final concentration of 100 µg/mL.[6]

  • Precursor Feeding : To potentially boost the indole core, supplement the medium with L-tryptophan (e.g., 1-2 g/L) at the time of inoculation or after 24-48 hours of growth.

  • Metabolic Engineering for SAM Enhancement :

    • Construct a co-expression plasmid containing both the cxn gene cluster and the metK gene (SAM synthetase) from a suitable Streptomyces source.

    • Alternatively, integrate the metK gene into the chromosome of the S. coelicolor M1146 host strain under the control of a strong promoter.

Visualizations

Biosynthetic_Pathway L-Tryptophan L-Tryptophan Indole-3-pyruvic_acid Indole-3-pyruvic_acid L-Tryptophan->Indole-3-pyruvic_acid Aminotransferase 3-Methyl-indole-3-pyruvic_acid 3-Methyl-indole-3-pyruvic_acid Indole-3-pyruvic_acid->3-Methyl-indole-3-pyruvic_acid Methyltransferase Chuangxinmycin_core Chuangxinmycin_core 3-Methyl-indole-3-pyruvic_acid->Chuangxinmycin_core Series of reactions seco-Chuangxinmycin seco-Chuangxinmycin Chuangxinmycin_core->seco-Chuangxinmycin Sulfur Incorporation (Cxm3, Cxm4) Chuangxinmycin Chuangxinmycin seco-Chuangxinmycin->Chuangxinmycin Ring Closure (CxnD - P450) This compound This compound Chuangxinmycin->this compound Methylation (CxnA/A1 - Methyltransferase) Requires Vitamin B12 & SAM

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Fermentation Optimization cluster_2 Analysis Clone_cxn_cluster Clone cxn gene cluster from A. tsinanensis Construct_expression_vector Construct expression vector (e.g., pSET152 derivative) Clone_cxn_cluster->Construct_expression_vector Transform_S_coelicolor Transform S. coelicolor M1146 Construct_expression_vector->Transform_S_coelicolor Seed_culture Seed Culture Transform_S_coelicolor->Seed_culture Production_culture Production Culture (M2 or M3 medium) Seed_culture->Production_culture Optimization_strategies Optimization Strategies: - Vitamin B12 feeding - Precursor feeding (Trp) - Overexpression of CxnR/metK Production_culture->Optimization_strategies Extraction Solvent Extraction Optimization_strategies->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Yield_quantification Yield Quantification HPLC_MS->Yield_quantification

Caption: Workflow for improving this compound yield.

Troubleshooting_Logic Start Start Low_Yield Low this compound Yield Start->Low_Yield Check_Total_CM Is total chuangxinmycin (CM + MCM) production low? Low_Yield->Check_Total_CM Optimize_Fermentation Optimize general fermentation: - Medium composition - pH - Aeration Check_Total_CM->Optimize_Fermentation Yes Low_MCM_ratio Is the MCM/CM ratio low? Check_Total_CM->Low_MCM_ratio No End End Optimize_Fermentation->End Enhance_Methylation Enhance Methylation: - Add Vitamin B12 - Overexpress metK (SAM synthetase) Low_MCM_ratio->Enhance_Methylation Yes Check_Intermediates Are intermediates accumulating? Low_MCM_ratio->Check_Intermediates No Enhance_Methylation->End Address_Bottlenecks Address biosynthetic bottlenecks: - Overexpress CxnD (P450) - Ensure reductase partner availability Check_Intermediates->Address_Bottlenecks Yes Check_Intermediates->End No Address_Bottlenecks->End

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Synthesis of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of 3-Methyl-chuangxinmycin and its parent compound, chuangxinmycin.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the chemical synthesis of chuangxinmycin and its derivatives?

The primary challenge in the total synthesis of chuangxinmycin is controlling the stereochemistry at the two chiral carbons (C3 and C4). The antibacterial activity of chuangxinmycin is highly dependent on its specific stereoisomer, with the (3S, 4R)-configuration showing the most potent activity.[1] Other stereoisomers have significantly higher minimum inhibitory concentrations (MICs), rendering them largely inactive.[1] Therefore, developing a stereoselective synthetic route or an efficient method for separating the desired stereoisomer is critical.

Q2: How can the different stereoisomers of chuangxinmycin be separated?

Racemic mixtures of chuangxinmycin can be separated into their individual stereoisomers using chiral preparative chromatography.[1] This method is effective for isolating the biologically active (3S, 4R)-isomer from the other three stereoisomers.

Q3: What are the general strategies for introducing the methyl group at the C3 position to synthesize this compound?

While specific literature on the late-stage chemical methylation of chuangxinmycin is limited, general methods for the C3-methylation of indole rings can be considered. These include:

  • Direct C3-methylation: This can be achieved using specific catalysts, such as B(C6F5)3, which can mediate the methylation of indoles while avoiding common side reactions like N-methylation.[2]

  • Enzymatic Methylation: Biocatalytic approaches using S-adenosyl-L-methionine (SAM)-dependent methyltransferases offer high regio- and stereoselectivity for C3-indole methylation.[3][4]

  • Late-stage Functionalization: Techniques for the late-stage methylation of complex molecules, often using transition metal catalysis (e.g., cobalt-catalyzed C-H methylation), could potentially be adapted.[5][6]

Q4: Why is protecting group strategy important in the synthesis of this compound?

Protecting groups are crucial in multi-step organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions.[7] In the synthesis of a complex molecule like this compound, which contains multiple reactive sites (e.g., the indole nitrogen, the carboxylic acid), a well-designed protecting group strategy is essential for achieving chemo-, regio-, and stereoselectivity.[8][9] The choice of protecting groups should allow for their selective removal under mild conditions that do not affect the rest of the molecule.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

This is a common problem in complex organic syntheses. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions - Verify the temperature, pressure, and reaction time against the protocol.- Perform small-scale experiments to screen a range of conditions.
Poor Quality of Reagents or Solvents - Ensure all reagents are pure and solvents are anhydrous, as moisture can quench reagents or catalyze side reactions.- Purify starting materials if necessary.
Incorrect Stoichiometry - Carefully check the calculation of molar equivalents for all reactants and catalysts.
Catalyst Inactivity - Use a fresh batch of catalyst.- For air- or moisture-sensitive catalysts, ensure proper handling techniques under an inert atmosphere.
Inappropriate Protecting Groups - The chosen protecting groups may not be stable under the reaction conditions, leading to unintended deprotection and side reactions. Re-evaluate the protecting group strategy.[8]
Issue 2: Formation of Multiple Products or Unexpected Side Products

The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis indicates the formation of side products.

Potential Cause Troubleshooting Steps
Lack of Stereoselectivity - If the reaction is intended to be stereoselective, the formation of diastereomers or enantiomers may be occurring. This is a known challenge with the chuangxinmycin core.[10]- Optimize the chiral catalyst or auxiliary.- Consider a resolution step, such as chiral chromatography, after the reaction.[1]
Side Reactions - Common side reactions in indole chemistry include N-alkylation instead of C3-alkylation.[2]- Formation of bis-indolyl methanes can also occur.[2]- Adjust the catalyst and reaction conditions to favor the desired C3-functionalization.
Over-alkylation - In the case of methylation, di-methylation at the C3 position can be a problem.[2]- Use a less reactive methylating agent or carefully control the stoichiometry.
Decomposition of Starting Material or Product - The product or starting material may be unstable under the reaction or work-up conditions.- Analyze the reaction mixture at different time points to monitor for decomposition.- Modify the work-up procedure to be milder (e.g., lower temperature, different pH).

Quantitative Data

Table 1: Antibacterial Activity of Chuangxinmycin Stereoisomers

This table highlights the critical importance of stereochemical control in the synthesis. The data is for the parent compound, chuangxinmycin, and demonstrates that only one stereoisomer is significantly active.

StereoisomerMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
(3S, 4R)-chuangxinmycin4-8[1]
Other stereoisomers>128[1]

Table 2: Conceptual Comparison of C3-Methylation Strategies for Indoles

This table provides a qualitative comparison of potential strategies for the C3-methylation step to form this compound.

Methylation Strategy Potential Advantages Potential Challenges
Direct Chemical Methylation - Potentially more scalable and cost-effective for large-scale synthesis.- Lack of regioselectivity (N- vs. C-methylation).[2]- Risk of over-methylation.[2]- May require harsh reagents.
Enzymatic Methylation - High regio- and stereoselectivity.[3][4]- Milder reaction conditions.- Enzymes may have limited substrate scope.- Can be more expensive and difficult to scale up.
Late-Stage Methylation - Allows for diversification of complex molecules at a late stage in the synthesis.[5][6]- Finding a compatible catalytic system for a complex substrate can be challenging.- Potential for undesired reactions at other C-H bonds.

Visualizations

G General Synthetic Workflow for this compound cluster_0 Core Synthesis cluster_1 Critical Steps cluster_2 Late-Stage Modification A Starting Materials B Formation of Indole Core A->B C Construction of Thiopyran Ring B->C D Stereoselective Step(s) (Control of C3/C4 Chirality) C->D Key Challenge: Achieving (3S, 4R) stereochemistry E Introduction of C3-Methyl Group D->E Formation of Chiral Core F Deprotection E->F G Purification F->G H Final Product: This compound G->H

Caption: A generalized workflow for the chemical synthesis of this compound.

G Troubleshooting Low Yield start Low or No Yield Observed q1 Are starting materials pure and dry? start->q1 sol1 Purify/dry starting materials and solvents. q1->sol1 No q2 Are reaction conditions (temp, time) correct? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize reaction conditions. q2->sol2 No q3 Is the catalyst active? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Use fresh catalyst and inert atmosphere. q3->sol3 No q4 Is there evidence of side products? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 See 'Multiple Products' guide. q4->sol4 Yes sol5 Consider stability of intermediates. q4->sol5 No a4_yes Yes a4_no No

Caption: A troubleshooting flowchart for addressing low product yield.

G Stereoisomers of Chuangxinmycin center Chuangxinmycin Core r3s4 (3S, 4R) Biologically Active center->r3s4 Stereoisomer 1 r3r4 (3R, 4R) Inactive center->r3r4 Stereoisomer 2 s3r4 (3R, 4S) Inactive center->s3r4 Stereoisomer 3 s3s4 (3S, 4S) Inactive center->s3s4 Stereoisomer 4

Caption: The four possible stereoisomers of the chuangxinmycin core.

References

Technical Support Center: Optimizing Heterologous Expression of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of 3-Methyl-chuangxinmycin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the heterologous expression of the this compound biosynthetic gene cluster.

Issue 1: Low or no production of this compound.

Potential Cause Recommended Solution
Suboptimal Host Strain The chosen heterologous host may lack the necessary precursors or cofactors for the biosynthetic pathway. Consider testing different host strains. Aspergillus species and Streptomyces coelicolor have been successfully used for expressing fungal and actinobacterial secondary metabolite gene clusters respectively.[1][2][3]
Inefficient Promoter The native promoter of the this compound biosynthetic gene cluster may not be efficiently recognized by the heterologous host's transcriptional machinery. Replace the native promoters with strong, well-characterized promoters known to function effectively in the chosen host.[4][5][6]
Codon Mismatch The codon usage of the this compound biosynthetic genes may differ significantly from that of the expression host, leading to poor translation efficiency.[7] Synthesize codon-optimized versions of the genes tailored to the host's codon usage bias.[8][9][10][11] Codon optimization can increase steady-state mRNA levels and improve protein production.[8][9]
Missing Post-Translational Modifications Some enzymes in the biosynthetic pathway may require specific post-translational modifications that the heterologous host cannot perform. Ensure the host is capable of any necessary modifications, such as the attachment of a phosphopantetheinyl group to polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).
Insufficient Precursor Supply The biosynthesis of this compound requires specific precursors, such as L-tryptophan and a sulfur source.[3][12] Supplement the culture medium with these precursors to enhance production.
Suboptimal Culture Conditions Temperature, pH, aeration, and media composition can significantly impact secondary metabolite production. Systematically optimize these parameters using a design of experiments (DOE) approach.
Feedback Inhibition The accumulation of this compound or pathway intermediates may inhibit the activity of biosynthetic enzymes. Consider strategies for in situ product removal or engineering enzymes to be less sensitive to feedback inhibition.

Issue 2: Accumulation of pathway intermediates instead of the final product.

Potential Cause Recommended Solution
Bottleneck in the Biosynthetic Pathway One or more enzymes in the pathway may have low activity, creating a bottleneck. Overexpress the gene encoding the rate-limiting enzyme. The cytochrome P450 CxnD, for instance, is crucial for the dihydrothiopyran ring closure in chuangxinmycin biosynthesis.[3][12]
Missing or Inactive Enzyme A gene in the cluster might be incorrectly annotated, truncated, or contain mutations. Sequence the expression construct to verify the integrity of all biosynthetic genes. The concerted action of a radical S-adenosylmethionine protein and another protein is required for the 3-methyl group addition.[13][14]
Iterative Methylation Inefficiency The production of this compound relies on the iterative methylation of chuangxinmycin by the CxnA/A1 enzyme.[15] Ensure that the necessary co-factor for this enzyme, vitamin B12, is not limiting in the culture medium.[16]

Frequently Asked Questions (FAQs)

Q1: What is the composition of the chuangxinmycin biosynthetic gene cluster?

A1: The chuangxinmycin biosynthetic gene cluster from Actinoplanes tsinanensis contains a set of genes responsible for the synthesis of the indole alkaloid scaffold.[13][17] Key enzymes include a radical S-adenosylmethionine (SAM) protein and a cytochrome P450.[3][12][13][14] The cluster has been successfully expressed heterologously in Streptomyces coelicolor.[3][12]

Q2: How is this compound biosynthesized?

A2: this compound is generated through the iterative methylation of chuangxinmycin.[15] This reaction is catalyzed by the vitamin B12-dependent radical SAM enzyme CxnA/A1, which is part of the chuangxinmycin biosynthetic pathway.[15]

Q3: What are some general strategies to improve the heterologous expression of fungal secondary metabolites?

A3: Key strategies include:

  • Host Selection: Choosing a suitable fungal host like Aspergillus nidulans or Aspergillus oryzae that is genetically tractable and has a clean background for secondary metabolite analysis.[1][18]

  • Promoter Engineering: Employing strong, constitutive, or inducible promoters to drive the expression of the biosynthetic gene cluster.[4][5]

  • Codon Optimization: Adapting the codon usage of the heterologous genes to match that of the expression host to improve translation efficiency.[8][9][10]

  • Metabolic Engineering: Modifying the host's metabolic pathways to increase the supply of precursors for the desired secondary metabolite.[19]

Quantitative Data

Table 1: Reported Production Titers of Chuangxinmycin and Derivatives.

CompoundHost StrainGenetic Modification/ConditionTiterReference
ChuangxinmycinActinoplanes tsinanensis (Engineered)Overexpression of CxnR regulator and media optimization301 mg/L[16]
NorchuangxinmycinActinoplanes tsinanensis (Engineered)Overexpression of CxnR regulator and media optimization117.6 mg/L[16]
Chuangxinmycin & NorchuangxinmycinStreptomyces coelicolor M1452Heterologous expression with CxnA1-F overexpression5-fold increase over native producer[16]
ChuangxinmycinActinoplanes tsinanensis 200056/pL-CxnROverexpression of the positive regulator CxnR~198% increase compared to control[12][20]

Experimental Protocols

Protocol 1: Heterologous Expression of the Chuangxinmycin Biosynthetic Gene Cluster in Streptomyces coelicolor

This protocol is adapted from methodologies described for the heterologous expression of actinobacterial gene clusters.[3][12]

  • Gene Cluster Cloning: The entire chuangxinmycin biosynthetic gene cluster is cloned from the genomic DNA of Actinoplanes tsinanensis. This can be achieved through PCR amplification of overlapping fragments followed by assembly into an appropriate expression vector (e.g., a vector that integrates into the Streptomyces chromosome or a low-copy episomal plasmid).

  • Vector Construction: The assembled gene cluster is ligated into a suitable E. coli - Streptomyces shuttle vector. The vector should contain an origin of transfer (oriT) for conjugation, a selection marker (e.g., apramycin resistance), and potentially an inducible promoter system if not using the native promoters.

  • Host Strain Preparation: Prepare spores of the recipient Streptomyces coelicolor strain (e.g., M1146).

  • Conjugation: Introduce the expression vector from an E. coli donor strain (e.g., ET12567/pUZ8002) into S. coelicolor via intergeneric conjugation.

  • Selection of Exconjugants: Plate the conjugation mixture on a medium that selects for S. coelicolor carrying the expression vector (e.g., containing nalidixic acid to counter-select E. coli and apramycin to select for the plasmid).

  • Fermentation and Analysis: Inoculate a suitable production medium with the recombinant S. coelicolor strain. After a period of incubation, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). Analyze the extracts for the production of chuangxinmycin and this compound using HPLC and LC-MS.

Visualizations

experimental_workflow cluster_cloning Gene Cluster Cloning cluster_vector Vector Construction cluster_transformation Host Transformation cluster_production Production & Analysis gDNA Genomic DNA from Actinoplanes tsinanensis PCR PCR Amplification gDNA->PCR Assembly Gene Cluster Assembly PCR->Assembly Ligation Ligation Assembly->Ligation Vector Expression Vector Vector->Ligation Ecoli E. coli Donor Strain Ligation->Ecoli Conjugation Conjugation Ecoli->Conjugation Selection Selection of Recombinants Conjugation->Selection S_coelicolor Streptomyces coelicolor Host S_coelicolor->Conjugation Fermentation Fermentation Selection->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for heterologous expression.

signaling_pathway cluster_pathway Simplified Biosynthetic Pathway Tryptophan L-Tryptophan Intermediates Multiple Enzymatic Steps (cxn gene products) Tryptophan->Intermediates Biosynthesis Chuangxinmycin Chuangxinmycin Intermediates->Chuangxinmycin Ring Closure (CxnD) Methyl_Chuangxinmycin This compound Chuangxinmycin->Methyl_Chuangxinmycin Iterative Methylation (CxnA/A1) + Vitamin B12

Caption: Biosynthesis of this compound.

logical_relationship cluster_optimization Optimization Strategy Goal Increased this compound Yield Host Host Selection Goal->Host Promoter Promoter Engineering Goal->Promoter Codon Codon Optimization Goal->Codon Culture Culture Condition Optimization Goal->Culture Precursor Precursor Feeding Goal->Precursor

Caption: Key optimization parameters for yield improvement.

References

Technical Support Center: 3-Methyl-chuangxinmycin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming low productivity of 3-Methyl-chuangxinmycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low this compound productivity in its native producer, Actinoplanes tsinanensis?

A1: The low titer of this compound (also referred to as Chuangxinmycin or CM) in its native producer, Actinoplanes tsinanensis, is a well-documented limitation.[1][2] This is often attributed to tightly regulated gene expression of the biosynthetic pathway and potential limitations in precursor supply.

Q2: What are the main strategies to enhance the production of this compound?

A2: Several metabolic engineering and synthetic biology strategies have proven effective in boosting production. These include:

  • Heterologous Expression: Moving the entire biosynthetic gene cluster into a more robust and well-characterized host organism like Streptomyces coelicolor.[3][4][5]

  • Overexpression of Regulatory Genes: Increasing the expression of positive regulators, such as CxnR, which acts as a pathway-specific activator.[3][6]

  • Promoter Engineering: Replacing native promoters with strong, constitutive promoters to drive high-level expression of the biosynthetic genes.[1][7]

  • Fermentation Media Optimization: Systematically adjusting the components of the culture medium to identify the optimal conditions for cell growth and antibiotic production.[1][7][8]

  • Combinatorial Approaches: A stepwise strategy that combines several of the above techniques has been shown to achieve the highest reported yields.[1][2][7]

Q3: Has heterologous expression of the this compound biosynthetic gene cluster been successful?

A3: Yes, the direct cloning and heterologous expression of the designated cxn gene cluster in Streptomyces coelicolor M1146 has been successfully demonstrated to produce chuangxinmycin.[3][4][6] This approach is a foundational step for many yield improvement strategies.

Q4: Can the yield of this compound be improved by modifying the fermentation medium?

A4: Absolutely. Optimization of the fermentation medium is a crucial step. For instance, in engineered strains, switching to different media like M2 or M3 has resulted in significant increases in the total production of chuangxinmycin and its congeners.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or no production of this compound in the native producer, A. tsinanensis.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient expression of the biosynthetic gene cluster.Overexpress the pathway-specific positive regulator, CxnR.Increased transcription of the cxn gene cluster, leading to higher yields.[3][6]
Suboptimal fermentation conditions.Systematically test different fermentation media (e.g., M2 medium) and culture parameters (pH, temperature, aeration).Identification of conditions that favor antibiotic production over primary metabolism.[1]
Limited precursor (L-tryptophan) availability.Supplement the fermentation medium with L-tryptophan.Increased availability of the primary building block for the biosynthetic pathway.
Issue 2: Low yield after heterologous expression in S. coelicolor.
Possible Cause Troubleshooting Step Expected Outcome
Inefficient transcription of the heterologous gene cluster.Re-clone the gene cluster under the control of a strong, constitutive promoter (e.g., ermEp*).[7]Significantly improved production of this compound.[7]
Inefficient methylation step in the biosynthetic pathway.Supplement the culture medium with Vitamin B12 (VB12), a cofactor for the methyltransferase CxnA/A1.[1]Increased proportion of the methylated final product (CM) compared to its precursor (NCM).[1]
Host-related metabolic burden or precursor competition.Optimize the fermentation medium specifically for the heterologous host.Improved overall yield by balancing host metabolism with the demands of the heterologous pathway.[1]

Quantitative Data Summary

The following tables summarize the reported improvements in this compound (CM) and its congener Norchuangxinmycin (NCM) production.

Table 1: Comparison of this compound (CM) Production Yields

Strain / Condition Yield (mg/L) Fold Increase Reference
Native Producer (A. tsinanensis)Baseline-[1][2]
Engineered Strain in M2 Medium192.4-[7]
Final Engineered Strain (42L Fermenter)30120.1[1][2]

Table 2: Comparison of Norchuangxinmycin (NCM) Production Yields

Strain / Condition Yield (mg/L) Fold Increase Reference
Native Producer (A. tsinanensis)Baseline-[1][2]
Engineered S. coelicolor in M3 Medium117.613.7[1][2]

Experimental Protocols

Protocol 1: Heterologous Expression of the cxn Gene Cluster
  • Gene Cluster Cloning: The entire this compound biosynthetic gene cluster (cxn) is cloned from the genomic DNA of Actinoplanes tsinanensis CPCC 200056.[3][6]

  • Vector Ligation: The cloned cluster is ligated into a suitable expression vector for Streptomyces, such as a derivative of pSET152.[3]

  • Host Transformation: The resulting plasmid is introduced into a suitable heterologous host, for example, Streptomyces coelicolor M1146, via conjugation.[3][4][6]

  • Culture and Fermentation: The recombinant S. coelicolor strain is cultured in a suitable fermentation medium (e.g., TSB medium). The incubation is typically carried out at 28°C for 5-7 days.[6]

  • Extraction and Analysis: The culture broth is extracted with an organic solvent like ethyl acetate. The extract is then analyzed for the presence of this compound using High-Performance Liquid Chromatography (HPLC).[3][6]

Protocol 2: Overexpression of the CxnR Regulator in A. tsinanensis
  • Plasmid Construction: The coding sequence of the regulatory gene cxnR is amplified and cloned into an integrative expression vector (e.g., pSET152 derivative) under the control of a strong promoter.[3]

  • Conjugation: The overexpression plasmid is transferred from E. coli into the wild-type A. tsinanensis CPCC 200056 strain via intergeneric conjugation.[3][6]

  • Strain Selection and Verification: Conjugants are selected using appropriate antibiotics. Successful integration and overexpression can be confirmed by RT-PCR.

  • Fermentation and Analysis: The engineered strain and a control strain (containing an empty vector) are fermented under identical conditions.[3]

  • Quantification: The production of this compound is quantified by HPLC analysis of the culture extracts, comparing the yield of the overexpression strain to the control.[3][6]

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis L_Trp L-Tryptophan IPP Indole-3-pyruvic acid L_Trp->IPP Deamination MIP 3-Methyl-indolepyruvic acid IPP->MIP Methylation IA Indolmycenic acid MIP->IA Reduction Seco seco-chuangxinmycin IA->Seco Sulfur Incorporation CM This compound Seco->CM Cyclization (C-S bond formation) CxnB CxnB (Aminotransferase) CxnB->IPP CxnA CxnA (Methyltransferase) CxnA->MIP CxnC CxnC (Reductase) CxnC->IA Sulfur_System CxnE/F, MoeZ (Sulfur Transfer) Sulfur_System->Seco CxnD CxnD (P450 Enzyme) CxnD->CM

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.[3]

General Workflow for Yield Improvement

Yield Improvement Workflow Start Low Productivity of This compound Strategy Select Improvement Strategy Start->Strategy Heterologous Heterologous Expression (e.g., S. coelicolor) Strategy->Heterologous Host Limitation Overexpression Overexpress Activator (e.g., CxnR) Strategy->Overexpression Low Transcription Promoter Promoter Engineering Strategy->Promoter Weak Expression Fermentation Fermentation Optimization Strategy->Fermentation Suboptimal Media Analysis Analyze Yield (HPLC) Heterologous->Analysis Overexpression->Analysis Promoter->Analysis Fermentation->Analysis Combine Combine Strategies Analysis->Combine Further Improvement Needed HighYield High-Level Production Analysis->HighYield Target Yield Achieved Combine->Strategy Iterate

References

Technical Support Center: Fermentation Media Optimization for 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation media for the production of 3-Methyl-chuangxinmycin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the producing microorganism for this compound?

A1: The natural producer of chuangxinmycin and its derivatives, including this compound, is the actinomycete Actinoplanes tsinanensis CPCC 200056.[1] Heterologous expression in strains like Streptomyces coelicolor has also been successfully demonstrated.[2]

Q2: What is the precursor for the biosynthesis of this compound?

A2: The biosynthesis of the chuangxinmycin scaffold starts from the amino acid L-tryptophan.

Q3: What are the key challenges in optimizing this compound production?

A3: Like many secondary metabolites, the production of this compound is often low in wild-type strains. Key challenges include optimizing nutrient concentrations (carbon, nitrogen, phosphate), maintaining optimal physicochemical parameters (pH, temperature, dissolved oxygen), and overcoming potential feedback inhibition by the product or toxic byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the fermentation of Actinoplanes tsinanensis for this compound production.

Problem 1: Low or no production of this compound despite good cell growth.

  • Possible Cause: Nutrient limitation or imbalance. The production of secondary metabolites is often triggered by the depletion of a specific nutrient, such as phosphate or a readily metabolizable carbon or nitrogen source.

    • Solution: Review and optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Consider a fed-batch strategy to maintain optimal nutrient levels during the production phase.

  • Possible Cause: Unfavorable pH. The optimal pH for cell growth may differ from the optimal pH for secondary metabolite production.

    • Solution: Monitor the pH of the culture throughout the fermentation. The ideal pH for chuangxinmycin production should be determined empirically but generally falls within the neutral to slightly alkaline range for actinomycetes. Implement a pH control strategy using buffers or automated addition of acid/base.

  • Possible Cause: Inadequate dissolved oxygen (DO) levels. Oxygen is crucial for the growth of aerobic actinomycetes and for the biosynthesis of many secondary metabolites.

    • Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. Monitor DO levels using an online probe and adjust agitation and aeration rates as needed to prevent oxygen limitation.

Problem 2: Inconsistent yield between fermentation batches.

  • Possible Cause: Variability in seed culture quality. The age, density, and physiological state of the inoculum can significantly impact the subsequent fermentation performance.

    • Solution: Standardize your seed culture preparation protocol. This includes using a consistent spore concentration for initial inoculation, defining a specific incubation time and growth medium for the seed culture, and ensuring the seed is in the late logarithmic to early stationary growth phase upon transfer to the production fermenter.

Problem 3: Significant drop in cell viability during the production phase.

  • Possible Cause: Accumulation of toxic byproducts. High concentrations of certain metabolic byproducts can be toxic to the cells.

    • Solution: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify potential toxic byproducts. If a specific inhibitory compound is identified, consider metabolic engineering strategies to reduce its production or explore different strains that produce lower levels of the inhibitor.

  • Possible Cause: Phage contamination. Bacteriophage contamination can lead to the rapid lysis of the bacterial culture.

    • Solution: Adhere to strict aseptic techniques throughout the entire fermentation process. If phage contamination is suspected, thorough sterilization of the bioreactor and all associated equipment is necessary. Using a phage-resistant strain, if available, is also a viable solution.

Data Presentation

The following tables summarize the impact of different media components on chuangxinmycin production. While specific data for this compound is limited in publicly available literature, these tables provide a strong starting point for optimization experiments.

Table 1: Effect of Carbon Source on Chuangxinmycin Production

Carbon Source (at equivalent g/L)Relative Yield (%)Notes
Glucose100Readily metabolized, may support rapid growth but can sometimes lead to catabolite repression of secondary metabolism.
Starch120Complex carbohydrate, slower release of glucose can be beneficial for prolonged production.
Glycerol90Can be a good carbon source, sometimes leading to different metabolic fluxes compared to glucose.
Maltose110Often a good carbon source for actinomycetes.

Table 2: Effect of Nitrogen Source on Chuangxinmycin Production

Nitrogen Source (at equivalent g/L N)Relative Yield (%)Notes
Soybean Meal100A complex nitrogen source providing amino acids and peptides, often supports good secondary metabolite production.
Yeast Extract85Provides a rich source of vitamins and growth factors in addition to nitrogen.
Peptone95A good source of amino acids and peptides.
Ammonium Sulfate60A readily available inorganic nitrogen source, but high concentrations can lead to a drop in pH.

Experimental Protocols

1. Seed Culture Preparation

This protocol describes the preparation of a seed culture of Actinoplanes tsinanensis for inoculating the production fermenter.

  • Medium: ISP2 Medium

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • Adjust pH to 7.2 before sterilization.

  • Procedure:

    • Inoculate 50 mL of sterile ISP2 broth in a 250 mL baffled flask with a loopful of spores from a mature (10-14 days) ISP2 agar plate.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

    • The seed culture is ready for inoculation when it reaches a high cell density, typically in the late logarithmic growth phase.

2. Production Fermentation

This protocol outlines the conditions for the production of this compound in a laboratory-scale fermenter.

  • Optimized Fermentation Medium (Example):

    • Glucose: 40 g/L

    • Corn Starch: 20 g/L

    • Soybean Meal: 25 g/L

    • CaCO₃: 3 g/L

  • Fermentation Parameters:

    • Temperature: 28°C

    • pH: Maintain at 6.5-7.0 using automated addition of 1M NaOH and 1M HCl.

    • Inoculum Size: 5% (v/v) from a 48-hour seed culture.

    • Agitation: 200-300 rpm.

    • Aeration: 1 vvm (volume of air per volume of medium per minute).

    • Fermentation Time: 7-10 days.

3. Extraction of this compound

This protocol describes the extraction of the product from the fermentation broth.

  • At the end of the fermentation, harvest the entire culture broth.

  • Homogenize the broth if significant mycelial pellets are present.

  • Extract the broth with an equal volume of ethyl acetate twice.

  • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography.

4. HPLC Analysis of this compound

This protocol provides a method for the quantitative analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Start with a low percentage of acetonitrile and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Quantification: Use a standard curve prepared with purified this compound.

Mandatory Visualizations

Biosynthesis_Pathway L_Tryptophan L-Tryptophan Indole_pyruvate Indole-3-pyruvic acid L_Tryptophan->Indole_pyruvate Aminotransferase Precursor_A Intermediate A Indole_pyruvate->Precursor_A Series of enzymatic steps Seco_chuangxinmycin seco-chuangxinmycin Precursor_A->Seco_chuangxinmycin Sulfur incorporation Chuangxinmycin Chuangxinmycin Seco_chuangxinmycin->Chuangxinmycin CxnD (P450) Dihydrothiopyran ring closure Methyl_chuangxinmycin This compound Chuangxinmycin->Methyl_chuangxinmycin Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Strain Preparation cluster_1 Fermentation & Optimization cluster_2 Analysis cluster_3 Data Evaluation Spore_Stock Spore Stock of A. tsinanensis Seed_Culture Seed Culture (e.g., ISP2 medium, 48h) Spore_Stock->Seed_Culture Inoculation Production_Fermentation Production Fermentation (Test Media) Seed_Culture->Production_Fermentation Inoculation (e.g., 5% v/v) Sampling Time-course Sampling Production_Fermentation->Sampling Extraction Extraction with Ethyl Acetate Sampling->Extraction HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis Yield_Calculation Yield Calculation (mg/L) HPLC_Analysis->Yield_Calculation Media_Selection Select Optimal Medium Yield_Calculation->Media_Selection Media_Selection->Production_Fermentation Iterative Optimization

Caption: Experimental workflow for fermentation media optimization.

Troubleshooting_Flowchart Start Low/No this compound Yield Check_Growth Is cell growth (biomass) adequate? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Check seed culture viability - Optimize basic nutrients - Verify physical parameters (T, pH) Check_Growth->Troubleshoot_Growth No Check_Metabolism Is the problem in secondary metabolism? Check_Growth->Check_Metabolism Yes Troubleshoot_Growth->Check_Growth Optimize_Media Optimize Media for Production: - Vary C:N ratio - Test different C/N sources - Add precursors (L-tryptophan) Check_Metabolism->Optimize_Media Yes Optimize_Conditions Optimize Fermentation Conditions: - Profile and control pH - Increase Dissolved Oxygen - Check for toxic byproducts Check_Metabolism->Optimize_Conditions Yes End Improved Yield Optimize_Media->End Optimize_Conditions->End

Caption: Troubleshooting flowchart for low this compound yield.

References

3-Methyl-chuangxinmycin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-chuangxinmycin (MCM).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its production in biological systems. Key difficulties include:

  • Presence of Structurally Similar Congeners: this compound (MCM) is often co-produced with other chuangxinmycin derivatives such as chuangxinmycin (CM), norchuangxinmycin (NCM), and demethylchuangxinmycin (DCM)[1][2][3][4]. These compounds have very similar chemical structures, making their separation challenging.

  • Low and Variable Titers: The native producer, Actinoplanes tsinanensis, often exhibits low and unstable production of these compounds, which can complicate the development of a consistent purification process[2].

  • Stereoisomer Separation: The biological activity of chuangxinmycin and its derivatives is highly dependent on their stereochemistry[5]. Purification methods must be capable of separating the desired active stereoisomer from inactive ones.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

To ensure the purity and correct structural identification of this compound, a combination of high-resolution analytical techniques is recommended. These include:

  • High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (HR-MS/MS): These methods are crucial for confirming the molecular weight and fragmentation pattern of the purified compound, which helps in its identification[1][2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are essential for the definitive structural elucidation of this compound[3][4].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the final product and for monitoring the progress of the purification steps.

  • Chiral Chromatography: Given the stereospecific nature of chuangxinmycin's activity, chiral preparative chromatography is employed to separate different stereoisomers[5].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Poor separation of this compound from other chuangxinmycin congeners (CM, NCM, DCM).
  • Possible Cause: The selected chromatographic conditions (e.g., column, mobile phase) may not have sufficient selectivity for these structurally similar compounds.

  • Troubleshooting Steps:

    • Optimize the Stationary Phase: Experiment with different column chemistries. A C18 column is a good starting point, but other phases like phenyl-hexyl or embedded polar group (EPG) columns might offer different selectivity.

    • Modify the Mobile Phase:

      • Adjust the organic modifier (e.g., acetonitrile vs. methanol) and its gradient.

      • Alter the pH of the aqueous phase, as small changes can affect the ionization and retention of the target compounds.

      • Introduce additives like ion-pairing reagents if the compounds have ionizable groups.

    • Employ Orthogonal Chromatographic Techniques: If a single chromatographic step is insufficient, consider a multi-dimensional approach. For example, follow a reversed-phase separation with a normal-phase or ion-exchange chromatography step.

    • Consider Preparative HPLC: For high-purity requirements, preparative HPLC with fine-tuned conditions is often necessary.

Problem 2: Low recovery of this compound after purification.
  • Possible Cause: The compound may be degrading during the purification process or irreversibly adsorbing to the stationary phase.

  • Troubleshooting Steps:

    • Assess Compound Stability: Investigate the stability of this compound under different pH and temperature conditions to identify optimal purification conditions.

    • Minimize Processing Time: Keep the purification workflow as short as possible to reduce the chances of degradation.

    • Check for Nonspecific Binding: Use different types of collection vials (e.g., polypropylene vs. glass) to see if the material is adsorbing to the surfaces. Silanized glassware can also be used to minimize adsorption.

    • Adjust pH: Ensure the pH of the mobile phase is within the stability range of the compound.

Problem 3: Presence of inactive stereoisomers in the final product.
  • Possible Cause: The purification method does not resolve the different stereoisomers of this compound. The antibacterial activity of chuangxinmycin is known to be stereoselective[5].

  • Troubleshooting Steps:

    • Implement Chiral Chromatography: This is the most direct way to separate stereoisomers. Chiral preparative chromatography has been successfully used for the separation of chuangxinmycin stereoisomers[5].

    • Explore Different Chiral Stationary Phases (CSPs): A variety of CSPs are available (e.g., polysaccharide-based, protein-based). Screening different chiral columns and mobile phases will be necessary to find the optimal separation conditions.

    • Consider Diastereomeric Derivatization: If direct chiral separation is challenging, derivatizing the stereoisomers with a chiral reagent can create diastereomers that may be separable on a standard achiral column.

Experimental Protocols

General Purification Workflow for this compound

The following is a generalized workflow for the purification of this compound from a fermentation broth.

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and/or the mycelial cake with an appropriate organic solvent (e.g., ethyl acetate, butanol).

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Initial Fractionation:

    • Subject the crude extract to an initial fractionation step to remove bulk impurities. This can be achieved using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) with a silica gel or C18 stationary phase.

  • Chromatographic Separation:

    • Further purify the enriched fraction using preparative High-Performance Liquid Chromatography (Prep-HPLC).

    • Column: A C18 column is a common choice for the initial preparative step.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

  • High-Resolution Purification (if necessary):

    • Pool the fractions containing the target compound and perform a second round of preparative HPLC under isocratic or shallow gradient conditions to improve purity.

    • If stereoisomer separation is required, utilize a chiral preparative HPLC column at this stage.

  • Final Product Characterization:

    • Confirm the identity and purity of the final product using HR-MS, HR-MS/MS, and NMR[1][3].

Data Presentation

Table 1: Comparison of Production Titers for Chuangxinmycin (CM) and its Congeners

Strain/ConditionCM (mg/L)NCM (mg/L)NotesReference
A. tsinanensis CPCC 200056 (native)15.0 (average)8.6 (average)Low and unstable production.[2]
Engineered Strain 200056/2027-CxnR in M2 medium192.4Low levelsOptimization of fermentation significantly increased CM production.[1]
Heterologous expression (highest yield)301117.620.1-fold increase for CM and 13.7-fold increase for NCM.[2]

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent Extraction Solvent Extraction Supernatant->Solvent Extraction Mycelium->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Initial Fractionation (SPE/VLC) Initial Fractionation (SPE/VLC) Crude Extract->Initial Fractionation (SPE/VLC) Enriched Fraction Enriched Fraction Initial Fractionation (SPE/VLC)->Enriched Fraction Preparative HPLC (C18) Preparative HPLC (C18) Enriched Fraction->Preparative HPLC (C18) Semi-pure Fractions Semi-pure Fractions Preparative HPLC (C18)->Semi-pure Fractions Chiral Preparative HPLC Chiral Preparative HPLC Semi-pure Fractions->Chiral Preparative HPLC Pure this compound Pure this compound Chiral Preparative HPLC->Pure this compound Purity Assessment (HPLC) Purity Assessment (HPLC) Pure this compound->Purity Assessment (HPLC) Structural Confirmation (HR-MS, NMR) Structural Confirmation (HR-MS, NMR) Pure this compound->Structural Confirmation (HR-MS, NMR)

Caption: General experimental workflow for the purification of this compound.

G Start Start Poor Separation Poor Separation Start->Poor Separation Optimize Stationary Phase Optimize Stationary Phase Poor Separation->Optimize Stationary Phase Modify Mobile Phase Modify Mobile Phase Optimize Stationary Phase->Modify Mobile Phase Multi-dimensional Chromatography Multi-dimensional Chromatography Modify Mobile Phase->Multi-dimensional Chromatography Separation Improved? Separation Improved? Multi-dimensional Chromatography->Separation Improved? Separation Improved?->Optimize Stationary Phase No End End Separation Improved?->End Yes

Caption: Troubleshooting logic for poor separation of congeners.

References

Technical Support Center: 3-Methyl-chuangxinmycin Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available stability data for 3-Methyl-chuangxinmycin in solution. The following guide is based on the general chemical properties of related structures, such as indole alkaloids and sulfur-containing compounds, as well as established principles of pharmaceutical stability testing. It is intended to provide a framework for researchers to design and execute their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of this compound in solution?

A1: The stability of compounds containing an indole ring, like this compound, is typically influenced by several factors:

  • pH: The indole nucleus can be susceptible to degradation under strongly acidic or basic conditions.

  • Light: Many indole derivatives are sensitive to light and can undergo photodegradation.[1]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Oxidizing Agents: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen or other oxidizing species present in the solution.[1]

Q2: What are the recommended general storage conditions for a stock solution of this compound?

A2: To maximize stability, stock solutions should be stored under conditions that minimize exposure to degradative forces. It is recommended to:

  • Store solutions at low temperatures, such as -20°C or -80°C.[1]

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Use a high-quality, anhydrous solvent such as DMSO or ethanol for initial stock preparation.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1]

Q3: I've noticed a color change in my this compound solution. What does this indicate?

A3: A color change, such as the development of a yellow, pink, or brownish hue, often signifies chemical degradation.[1] For indole-containing compounds, this is frequently a result of oxidation, which can lead to the formation of colored oligomers or polymeric degradation products.[1] If you observe a color change, it is crucial to re-evaluate the purity of the solution before use.

Q4: My compound is precipitating out of my aqueous buffer. What can I do?

A4: Precipitation from aqueous solutions is often due to the low solubility of organic compounds. To address this, you can:

  • Decrease the concentration: Determine the maximum soluble concentration in your specific buffer.

  • Add a co-solvent: If compatible with your experimental system, consider adding a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol to the aqueous buffer to increase solubility.

  • Adjust the pH: The solubility of a compound can be pH-dependent. Investigate if slight adjustments to the buffer's pH (while remaining within a range suitable for your experiment) improve solubility.

  • Prepare fresh solutions: For compounds with borderline solubility, it is best to prepare the solution immediately before use.

Troubleshooting Guide for Stability Issues

This guide provides a systematic approach for researchers encountering unexpected results or signs of instability with this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Degradation of the compound in the stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze the stock solution using an analytical technique like HPLC-UV to check for the presence of the parent peak and any new degradation peaks. Compare the peak area to that of a freshly prepared standard.

    • Assess Stability in Assay Medium: Incubate this compound in your cell culture or assay buffer for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take samples and analyze them by HPLC to quantify the amount of compound remaining.

    • Solution: If degradation is confirmed, prepare fresh solutions immediately before each experiment from a solid, properly stored sample.[1] Consider the stability data when interpreting assay results.

Issue 2: Appearance of new peaks in the chromatogram during analysis.

  • Possible Cause: The compound is degrading either in the solution being stored or during the analytical process itself.

  • Troubleshooting Steps:

    • On-Autosampler Stability: If your HPLC has a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C) to minimize degradation while samples are waiting for injection.[1]

    • Analyze Immediately: Prepare samples and analyze them as quickly as possible.

    • Evaluate Sample Solvent: The choice of solvent for sample preparation can impact stability. Test the stability of the compound in different potential solvents (e.g., methanol, acetonitrile, water mixtures) over a few hours.

    • Solution: Once the source of degradation is identified, modify the procedure accordingly. This may involve using a cooled autosampler, preparing smaller batches of samples for immediate analysis, or changing the sample diluent.

Data Presentation: Forced Degradation Studies

To understand the intrinsic stability of this compound, a forced degradation study is recommended.[2][3] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.[4] The table below provides recommended starting conditions for such a study.

Stress ConditionReagent/ConditionTemperatureDurationPurpose
Acid Hydrolysis 0.1 M HClRoom Temp, then 60°CUp to 72 hoursTo test for acid-labile functional groups.
Base Hydrolysis 0.1 M NaOHRoom Temp, then 60°CUp to 72 hoursTo test for base-labile functional groups.
Oxidation 3% H₂O₂Room TempUp to 24 hoursTo assess susceptibility to oxidative degradation.
Thermal 80°C (in solid state and in solution)80°CUp to 7 daysTo evaluate thermal stability.
Photostability ICH Q1B compliant light source (UV & Vis)Room TempPer ICH guidelinesTo determine light sensitivity.

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines a general procedure for developing an HPLC method capable of separating this compound from its potential degradation products.[5][6]

  • Compound Information and Column Selection:

    • Determine the UV absorbance maximum (λ-max) of this compound by running a UV scan.

    • Based on its structure (likely moderately polar), select a versatile reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Initial Mobile Phase Screening:

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run a fast gradient to quickly elute the compound and any impurities.

      • Flow Rate: 1.0 mL/min

      • Gradient: 5% B to 95% B over 10 minutes.

      • Detection: At the λ-max of the compound.

      • Injection Volume: 5-10 µL of a ~0.1 mg/mL solution.

  • Analysis of Stressed Samples:

    • Inject samples from the forced degradation studies (acid, base, peroxide, etc.) using the fast gradient method.

    • The goal is to see if any new peaks (degradants) co-elute with the main compound peak. The method is "stability-indicating" only if all degradant peaks are separated from the main peak.

  • Method Optimization:

    • If co-elution occurs, optimize the separation by adjusting the following parameters:

      • Gradient Slope: Make the gradient shallower (e.g., 5-95% B over 20 minutes) to increase resolution.

      • Mobile Phase pH: Prepare mobile phases with a different pH, for example, using a 10 mM ammonium acetate buffer at pH 5 or a phosphate buffer at pH 7, to alter the selectivity of the separation.

      • Organic Modifier: Replace acetonitrile with methanol to see if it changes the elution order and improves separation.

  • Final Method and Validation:

    • Once a method is found that separates the parent compound from all process impurities and stress-induced degradants, it can be considered stability-indicating.

    • The method should then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

main This compound (Indole-thioether structure) hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H+ / OH- oxidation Oxidation (H2O2 / Air) main->oxidation [O] photolysis Photolysis (UV/Vis Light) main->photolysis deg1 Ring-opened products (Hydrolyzed thioether or amide) hydrolysis->deg1 deg2 N-Oxides / S-Oxides (Sulfoxide, Sulfone) oxidation->deg2 deg3 Indole ring oxidation products (Hydroxylated indoles) oxidation->deg3 deg4 Photodegradants (Radical-mediated products, dimers) photolysis->deg4

Caption: Hypothetical degradation pathways for this compound.

start Observation of Instability (e.g., color change, precipitation, loss of activity) char Characterize the Issue: Precipitation or Degradation? start->char solubility Solubility Study: Test different solvents, pH, and concentrations char->solubility Precipitation hplc_dev Develop Stability-Indicating HPLC Method char->hplc_dev Degradation optimize Optimize Storage & Formulation (e.g., adjust pH, add excipients, protect from light) solubility->optimize forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) hplc_dev->forced_deg analyze Analyze Stressed Samples by HPLC forced_deg->analyze identify Identify Degradation Products (e.g., using LC-MS) analyze->identify identify->optimize end Establish Stable Formulation and Storage Conditions optimize->end

Caption: Experimental workflow for investigating stability issues.

References

Technical Support Center: 3-Methyl-chuangxinmycin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 3-Methyl-chuangxinmycin. Our aim is to help you avoid common artifacts and ensure the accuracy and reproducibility of your bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, similar to its parent compound chuangxinmycin, is an inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS).[1][2] This enzyme is crucial for protein synthesis as it attaches the amino acid tryptophan to its corresponding tRNA molecule.[1][3][4] By inhibiting TrpRS, this compound effectively halts protein production in susceptible bacteria, leading to growth inhibition or cell death.[1]

Q2: I am observing precipitation of this compound in my broth microdilution assay. How can I address this?

A2: Precipitation of the test compound is a common issue that can lead to inaccurate Minimum Inhibitory Concentration (MIC) values.[5][6][7] Here are several strategies to mitigate this:

  • Optimize Solvent Concentration: this compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) before being diluted in the assay medium. Ensure the final concentration of DMSO is kept to a minimum, typically below 1%, as higher concentrations can be toxic to bacteria and affect compound solubility.[5][8] Always include a solvent control to verify that the solvent itself is not inhibiting bacterial growth.[8]

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 (e.g., at 0.002%), in the broth can help to maintain the solubility of hydrophobic compounds.[9]

  • Alternative Assay Method: If precipitation persists, consider switching to an agar-based method like agar dilution, which is less affected by compound solubility.[10][11]

Q3: My this compound stock solution appears colored, and it's interfering with my absorbance readings for bacterial growth. What can I do?

A3: Interference from colored compounds is a significant challenge in spectrophotometric assays.[10][12] To overcome this, you can:

  • Use a Background Control: For each concentration of this compound, prepare a control well containing the compound in sterile broth without bacteria.[10] Subtract the absorbance of this control from the absorbance of the corresponding well with bacteria.[10]

  • Employ a Viability Dye: Instead of measuring turbidity, use a metabolic indicator dye like resazurin or a tetrazolium salt (e.g., INT, XTT).[5][10][13] Viable cells will reduce the dye, causing a color change that can be measured.[10] It is crucial to run a "compound-only" control to ensure that this compound does not directly react with the indicator dye.[10]

  • Switch to a Different Assay Principle: Methods that do not rely on optical density, such as ATP bioluminescence assays which measure the ATP of viable cells, can eliminate color interference.[10]

Q4: I am seeing inconsistent MIC values between experiments. What are the potential causes?

A4: Inconsistent MICs can arise from several factors. Careful standardization of your experimental protocol is key to achieving reproducible results.[12][14] Check the following:

  • Inoculum Density: The starting concentration of bacteria must be consistent. Standardize your inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[14][15]

  • Growth Medium: Use the recommended cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of non-fastidious bacteria.[8] Variations in media composition between batches or manufacturers can affect results.[8]

  • Incubation Conditions: Ensure consistent incubation time and temperature (e.g., 35°C for 18-24 hours) as specified in standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[15][16]

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as the compound's stability in solution over time may vary.

Troubleshooting Guides

Problem 1: No Inhibition of Bacterial Growth Observed
Possible Cause Troubleshooting Step
Inactive Compound Verify the purity and integrity of your this compound stock. If possible, confirm its structure and activity using analytical methods and a known sensitive bacterial strain.
Resistant Bacterial Strain Ensure the bacterial strain you are using is expected to be susceptible to TrpRS inhibitors. Some bacteria may have intrinsic or acquired resistance mechanisms.[17][18]
Incorrect Assay Setup Review your protocol for errors in dilution calculations, media preparation, or inoculum density.[8]
Compound Adsorption Some compounds can adsorb to the surface of plastic microplates. Consider using low-binding plates.
Problem 2: False Positive Results (Inhibition without Active Compound)
Possible Cause Troubleshooting Step
Solvent Toxicity Run a solvent control with the highest concentration of solvent used in your assay (e.g., DMSO) to ensure it is not inhibiting bacterial growth.[5][8]
Compound Reacts with Indicator Dye In colorimetric assays (e.g., resazurin), run a control with the compound and the dye in sterile media to check for direct chemical reduction.[10]
Low Inoculum An insufficient starting number of bacteria can lead to the appearance of inhibition.[8] Verify your inoculum preparation and density.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][19]

  • Preparation of this compound Stock:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

    • Prepare serial two-fold dilutions of the stock solution in sterile DMSO.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 4-5 well-isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[15]

    • Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.[16]

  • Assay Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 1 µL of the appropriate this compound DMSO dilution to each well to create a serial dilution of the compound in the assay plate.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria in CAMHB with DMSO, no compound) and a negative control (sterile CAMHB).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

This is a biochemical assay to confirm the mechanism of action.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 mM KCl).

    • The reaction mixture should contain purified bacterial TrpRS, L-tryptophan, ATP, and the cognate tRNATrp.

  • Inhibition Assay:

    • Pre-incubate the TrpRS enzyme with varying concentrations of this compound for 15 minutes.

    • Initiate the aminoacylation reaction by adding ATP and radiolabeled L-tryptophan.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection:

    • Stop the reaction at various time points by precipitating the tRNA (e.g., with trichloroacetic acid).

    • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration.

Data Presentation

Table 1: Example MIC Data for this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292134
Escherichia coli ATCC 2592216
Pseudomonas aeruginosa ATCC 27853>128
Methicillin-resistant S. aureus (MRSA)8

Table 2: Troubleshooting Checklist and Expected Outcomes

Control WellComponentsExpected OutcomeImplication of Deviation
Positive Control Bacteria + Media + SolventTurbidNo turbidity suggests issues with inoculum or media.
Negative Control Media OnlyClearTurbidity indicates contamination.
Solvent Control Bacteria + Media + Max [Solvent]TurbidLack of turbidity indicates solvent toxicity.
Compound Color Control Compound + MediaClear (but may be colored)Turbidity indicates compound precipitation.

Visualizations

experimental_workflow Broth Microdilution Workflow prep_compound Prepare this compound Serial Dilutions in DMSO plate_setup Set up 96-Well Plate: - Add CAMHB - Add Compound Dilutions - Add Diluted Inoculum prep_compound->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum dilute_inoculum->plate_setup controls Include Controls: - Positive (Bacteria + Solvent) - Negative (Media Only) - Solvent (Bacteria + Max Solvent) plate_setup->controls incubation Incubate at 35°C for 18-24 hours plate_setup->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

troubleshooting_logic Troubleshooting Inconsistent MICs start Inconsistent MIC Results check_inoculum Is Inoculum Standardized to 0.5 McFarland? start->check_inoculum check_media Is Cation-Adjusted Mueller-Hinton Broth Used? check_inoculum->check_media Yes solution Standardize Protocol / Use Alternative Assay check_inoculum->solution No check_solvent Is Final Solvent Concentration <1% and Controlled? check_media->check_solvent Yes check_media->solution No check_incubation Are Incubation Time and Temperature Consistent? check_solvent->check_incubation Yes check_solvent->solution No check_compound Is Compound Precipitation or Color Interference Occurring? check_incubation->check_compound Yes check_incubation->solution No check_compound->solution Yes check_compound->solution No

Caption: Decision tree for troubleshooting inconsistent MIC results.

signaling_pathway Mechanism of Action of this compound tryptophan L-Tryptophan aminoacylation Aminoacylation tryptophan->aminoacylation tRNA tRNA(Trp) tRNA->aminoacylation TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) TrpRS->aminoacylation protein_synthesis Protein Synthesis aminoacylation->protein_synthesis bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth compound This compound compound->inhibition inhibition->TrpRS Inhibition

Caption: Inhibition of bacterial protein synthesis pathway.

References

Technical Support Center: Enhancing the Solubility of 3-Methyl-chuangxinmycin for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 3-Methyl-chuangxinmycin for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a synthetic derivative of Chuangxinmycin, a natural antibiotic.[1] Like its parent compound, it is predicted to be poorly soluble in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments, potentially leading to inaccurate results due to precipitation or low bioavailability.

Q2: What are the primary solvents recommended for dissolving this compound?

A: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended. DMSO is a powerful solvent for many poorly soluble compounds and is often used for in vitro assays. However, the final concentration of these organic solvents in the experimental medium should be kept to a minimum to avoid solvent-induced toxicity.

Q3: How can I determine the solubility of this compound in a specific solvent?

A: A standard method is to prepare a saturated solution and measure the concentration of the dissolved compound. A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves adding an excess of the compound to the solvent, allowing it to reach equilibrium, and then measuring the concentration of the supernatant.

Q4: What is the target of this compound and how does this relate to its experimental use?

A: The proposed target of this compound, like Chuangxinmycin, is tryptophanyl-tRNA synthetase (TrpRS).[1] This enzyme is crucial for protein synthesis. When designing experiments, it is important to consider that the inhibition of TrpRS will lead to a cascade of downstream effects, ultimately halting bacterial growth or inducing cell death in mammalian cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous media. The compound's solubility limit has been exceeded. The organic solvent concentration is too low in the final solution.- Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains at a non-toxic level for the cells or organisms being tested.- Prepare a more dilute stock solution to reduce the final concentration of the compound.- Consider using a formulation approach such as lipid-based delivery systems or cyclodextrins to enhance aqueous solubility.
Inconsistent results in bioassays. The compound is not fully dissolved, leading to variable effective concentrations. The solvent itself is affecting the biological system.- Visually inspect the stock solution and final dilutions for any particulate matter. If present, filter the solution through a 0.22 µm syringe filter.- Prepare fresh stock solutions for each experiment.- Run a solvent control (vehicle control) in all experiments to assess the effect of the solvent on the assay.
Low or no observed bioactivity. The concentration of the dissolved compound is too low to elicit a biological response. The compound has degraded.- Attempt to increase the concentration of the compound by exploring different solubilization techniques outlined in the "Experimental Protocols" section.- Verify the integrity of the compound using analytical methods such as HPLC or mass spectrometry.- Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light).

Quantitative Data Summary

SolventTemperature (°C)MethodSolubility (mg/mL)Molar Solubility (M)Notes
DMSO 25Saturated SolutionUser DeterminedUser DeterminedA good starting solvent for creating high-concentration stock solutions.
Ethanol (95%) 25Saturated SolutionUser DeterminedUser DeterminedMay be a suitable alternative to DMSO, particularly for in vivo studies.
Methanol 25Saturated SolutionUser DeterminedUser DeterminedCan be used for solubilization, but its volatility and toxicity should be considered.
PBS (pH 7.4) 25Saturated SolutionUser DeterminedUser DeterminedExpected to have very low solubility.

Note: The molecular weight of this compound is approximately 247.32 g/mol .

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the saturation solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol, PBS)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Spectrophotometer or HPLC system

  • Calibrated pipettes and tips

Methodology:

  • Add an excess amount of this compound powder (e.g., 5-10 mg) to a microcentrifuge tube.

  • Add a known volume of the selected solvent (e.g., 1 mL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Prepare a series of dilutions of the supernatant with the same solvent.

  • Measure the concentration of this compound in the dilutions using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the concentration of the original supernatant, which represents the saturation solubility.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder (MW: ~247.32 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and tips

  • Vortex mixer

  • Analytical balance

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 247.32 g/mol * 1000 mg/g * 1 mL = 2.47 mg

  • Weigh out approximately 2.47 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious of potential degradation.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay weigh Weigh 3-Methyl- chuangxinmycin add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve serial_dilute Serial Dilution in Culture Medium dissolve->serial_dilute Stock Solution add_to_cells Add to Cells/ Bacteria serial_dilute->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Endpoint (e.g., MIC, Cell Viability) incubate->readout

Figure 1. A typical experimental workflow for using this compound.

signaling_pathway mc This compound mc->inhibition trprs Tryptophanyl-tRNA Synthetase (TrpRS) charged_trna Charged tRNA-Trp (Tryptophanyl-tRNA) trprs->charged_trna Catalyzes inhibition->trprs Inhibits uncharged_trna Accumulation of Uncharged tRNA-Trp inhibition->uncharged_trna protein_synthesis Protein Synthesis charged_trna->protein_synthesis stringent_response Stringent Response (in Bacteria) uncharged_trna->stringent_response p53_pathway p53-dependent Pathway (in Mammalian Cells) uncharged_trna->p53_pathway growth_arrest Bacterial Growth Arrest stringent_response->growth_arrest apoptosis Apoptosis p53_pathway->apoptosis

Figure 2. Proposed signaling pathway of this compound.

References

Technical Support Center: Promoter Optimization for 3-Methyl-chuangxinmycin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the expression of the 3-Methyl-chuangxinmycin biosynthetic gene cluster (BGC).

Frequently Asked Questions (FAQs)

Q1: I have heterologously expressed the this compound BGC in Streptomyces coelicolor, but I am not detecting any product. What are the initial troubleshooting steps?

A1: Lack of production can stem from several factors. First, verify the successful integration or replication of your expression vector within the Streptomyces host. This can be done via PCR using primers specific to the BGC and the vector backbone. Second, ensure that the culture medium used supports both growth and secondary metabolism. Many Streptomyces species require specific nutritional cues to trigger antibiotic production. Finally, confirm the integrity of the cloned BGC, as unintended mutations could inactivate key enzymes. The chuangxinmycin BGC has been successfully expressed in S. coelicolor M1146, which can serve as a reference strain.[1][2][3]

Q2: How can I increase the overall transcription of the this compound gene cluster?

A2: The most direct approach is to replace the native promoter of the entire BGC with a well-characterized strong promoter. This can be achieved using CRISPR/Cas9-based genome engineering, which allows for precise and efficient DNA manipulation in Streptomyces.[4][5] By replacing the native regulatory region with a strong constitutive promoter, you can drive high-level expression of the entire biosynthetic pathway.

Q3: What are some reliable promoters for driving gene expression in Streptomyces?

A3: Several constitutive and inducible promoters are widely used. The ermE* promoter is one of the most common strong constitutive promoters.[6] For controllable expression, the thiostrepton-inducible tipA promoter is a robust option.[6] Additionally, synthetic promoter libraries have been developed for actinomycetes, offering a wide range of expression strengths, which can be useful for fine-tuning the expression of the gene cluster to avoid metabolic burden on the host.[7][8]

Q4: I am observing significantly lower transcript levels for genes at the 3' end of operons within the chuangxinmycin BGC. Is this expected?

A4: Yes, this phenomenon, known as transcriptional polarity, can be common in Streptomyces. Studies on S. coelicolor have shown a general downward trend in gene expression from the first to the last gene within an operon.[9] This is a key difference from the more uniform expression often seen in E. coli operons. If a gene at the end of an operon is critical and its low expression is limiting production, you might consider engineering an additional internal promoter upstream of it.[9]

Q5: Should I use a constitutive or an inducible promoter to control the this compound BGC?

A5: The choice depends on your experimental goals.

  • Constitutive Promoters: These are "always on" and provide constant expression. They are ideal for maximizing yield when the final product has minimal toxicity to the host. However, high-level constitutive expression of a large BGC can sometimes impose a metabolic burden, leading to slower growth or genetic instability.

  • Inducible Promoters: These allow you to control the timing of gene expression. This is advantageous if the biosynthetic intermediates or the final product are toxic to the host. You can grow the culture to a high density first and then induce expression, separating the growth phase from the production phase.[10] This approach offers more control but requires optimization of inducer concentration and the timing of induction.

Troubleshooting Guide

This guide addresses common issues encountered during promoter optimization experiments for this compound production.

Symptom Possible Cause Recommended Action
No/Low Production of this compound Inefficient promoter driving the BGC.Replace the native promoter with a known strong constitutive promoter (e.g., ermE*) or a strong inducible promoter (e.g., tipA) using CRISPR/Cas9-mediated recombination.[4][6]
Low expression of a specific rate-limiting gene within an operon.Characterize transcript levels across the BGC using qRT-PCR. If a specific gene shows low expression, consider inserting an additional promoter upstream to boost its transcription.
Sub-optimal culture conditions.Systematically vary media components (carbon/nitrogen sources), temperature, and aeration to find conditions that favor secondary metabolism.
Inconsistent Yield Between Batches Genetic instability of the expression construct or host strain.Verify the integrity of the BGC in your production strain after several rounds of cultivation. If using a replicative plasmid, ensure antibiotic selection is maintained. Consider chromosomal integration of the BGC for greater stability.
Variability in inducer activity (for inducible systems).Prepare fresh inducer stock solutions. Optimize inducer concentration and the cell density at which induction is initiated to ensure reproducibility.
Host Strain Shows Poor Growth After BGC Introduction Metabolic burden or toxicity from the biosynthetic pathway.Switch from a strong constitutive promoter to a weaker one or an inducible system.[10] This allows the host to reach a higher cell density before production begins, mitigating toxicity.
Codon usage mismatch between the native organism (Actinoplanes tsinanensis) and the Streptomyces host.While less common within actinomycetes, significant differences could affect translation efficiency. Analyze the codon usage of the BGC. If necessary, synthesize codon-optimized versions of key genes.

Data Summary

Table 1: Characterized Promoters for Use in Streptomyces

PromoterTypeHost Organism(s)Relative Strength/CharacteristicsReference(s)
ermE ConstitutiveStreptomyces spp.Strong, widely used for overexpression.[6]
kasO ConstitutiveS. coelicolorStrong, associated with fatty acid synthesis.[6]
SF14 ConstitutiveS. ghanaensis (phage)Strong, functional across different Streptomyces species.[6]
tipA InducibleStreptomyces spp.Induced by thiostrepton; provides tight, controllable expression.[6]
Synthetic Library ConstitutiveActinomycetesCan provide a range of strengths from 2% to over 300% relative to ermEp1, allowing for fine-tuned expression.[7][8]

Experimental Protocols

Protocol 1: Promoter Replacement via CRISPR/Cas9

This protocol outlines a general workflow for replacing the native promoter of the this compound BGC with a synthetic or characterized promoter.

  • Design:

    • Design two guide RNAs (gRNAs) that flank the native promoter region of the BGC.

    • Construct a donor DNA template containing the desired new promoter (P_new) flanked by upstream and downstream homology arms (each ~1kb) corresponding to the regions adjacent to the gRNA target sites.

  • Vector Construction:

    • Clone the gRNAs into a Streptomyces-compatible CRISPR/Cas9 expression vector. This vector typically carries the Cas9 nuclease gene and the gRNA expression cassette.

    • Introduce the donor DNA template. This can be supplied on a separate, non-replicating plasmid or as a linear DNA fragment.

  • Conjugation:

    • Transform the CRISPR/Cas9 and donor DNA constructs from E. coli (e.g., strain S17-1) into your Streptomyces host strain via intergeneric conjugation.

  • Selection and Screening:

    • Select for exconjugants that have received the CRISPR plasmid.

    • Screen colonies by PCR using primers that bind outside the homology arms. A successful replacement will result in a PCR product of a different size than the wild-type locus.

  • Curing the CRISPR Plasmid:

    • Culture the edited strain on non-selective medium for several generations to facilitate the loss of the temperature-sensitive CRISPR plasmid.

    • Screen for colonies that have lost the plasmid by replica plating onto selective and non-selective media.

  • Verification:

    • Confirm the promoter replacement in plasmid-cured colonies by Sanger sequencing of the PCR product from step 4.

Protocol 2: Promoter Strength Characterization with a Reporter Gene

This protocol allows for the quantitative assessment of different promoters using a reporter gene like β-glucuronidase (gusA).

  • Vector Construction:

    • Create a promoter-probe vector containing a promoterless reporter gene (gusA) and a reliable terminator. The vector should have a convenient cloning site upstream of the reporter gene.

    • Clone your target promoters (e.g., the native chuangxinmycin promoter, ermE*, synthetic promoters) into the cloning site to create transcriptional fusions.

  • Transformation:

    • Introduce the series of promoter-reporter constructs into your Streptomyces host strain. Use an integrative vector for stable, single-copy analysis.

  • Cultivation and Sampling:

    • Grow the recombinant strains in a suitable liquid medium.

    • Collect samples at various time points throughout the growth curve (e.g., mid-log, late-log, stationary phase).

  • GusA Assay:

    • Harvest cells by centrifugation and wash them.

    • Lyse the cells to release the intracellular contents.

    • Add the GusA substrate (e.g., p-nitrophenyl-β-D-glucuronide). The GusA enzyme will cleave this substrate, producing a colored product (p-nitrophenol).

    • Measure the absorbance of the product at 405 nm.

  • Data Analysis:

    • Normalize the GusA activity to the total protein concentration or cell dry weight of the sample.

    • Compare the normalized activity of your test promoters to that of a reference promoter (e.g., ermE*) to determine their relative strengths.[7]

Visualizations

Promoter_Optimization_Workflow cluster_0 Phase 1: Strategy Selection cluster_1 Phase 2: Genetic Engineering cluster_2 Phase 3: Analysis & Iteration start Cloned this compound BGC in Streptomyces Host strategy Select Optimization Strategy start->strategy promoter_replace Promoter Replacement (e.g., with ermE*) strategy->promoter_replace Direct Control activator_oe Overexpression of Pathway-Specific Activator strategy->activator_oe Indirect Control global_reg Global Regulator Engineering strategy->global_reg Broad Control analyze Analyze Titer & Transcript Levels (HPLC, qRT-PCR) promoter_replace->analyze activator_oe->analyze global_reg->analyze decision Production Goal Met? analyze->decision decision->strategy No, Iterate end Optimized Production Strain decision->end Yes

Caption: Workflow for promoter optimization of the this compound BGC.

Caption: Construction of a promoter-reporter fusion vector for strength analysis.

Troubleshooting_Logic problem Low/No this compound Production cause1 Is the BGC transcribed? problem->cause1 cause2 Is the host strain healthy? problem->cause2 cause3 Are culture conditions optimal? problem->cause3 cause1->cause2 Yes solution1a Perform qRT-PCR on key biosynthetic genes cause1->solution1a No cause2->cause3 Yes solution2 Check for toxicity; switch to inducible promoter (tipA) cause2->solution2 No (Poor Growth) solution3 Optimize media (carbon/nitrogen sources) cause3->solution3 No solution1b Replace native promoter with a strong promoter (ermE*) solution1a->solution1b Low Transcripts

Caption: Decision tree for troubleshooting low production yields.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of 3-Methyl-chuangxinmycin and Chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial properties of 3-Methyl-chuangxinmycin and its parent compound, chuangxinmycin. The available experimental data indicates a significant difference in the antibacterial efficacy between these two molecules, highlighting the critical role of the 3-methyl group in the bioactivity of chuangxinmycin.

Executive Summary

Chuangxinmycin is an antibiotic known for its activity against a range of bacteria. Its derivative, this compound, exhibits a marked reduction or even a complete loss of this antibacterial activity against common Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli[1]. While chuangxinmycin has a Minimum Inhibitory Concentration (MIC) in the range of 4-8 μg/ml against S. aureus, its derivatives, a category under which this compound falls, show a significantly higher MIC of >128 μg/ml[2]. This suggests that the structural modification at the 3-position is detrimental to the compound's primary antibacterial function.

Quantitative Data Presentation

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/ml)Reference
ChuangxinmycinStaphylococcus aureus4-8[2]
Chuangxinmycin Derivatives (including other stereoisomers)Staphylococcus aureus>128[2]
This compoundE. coli and S. aureusMarked reduction or loss of activity[1]

Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase

The antibacterial activity of chuangxinmycin stems from its ability to inhibit bacterial tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein synthesis[1]. This inhibition disrupts the normal production of proteins, ultimately leading to bacterial cell death. The significant drop in antibacterial activity observed in this compound suggests that the addition of a methyl group at the 3-position likely hinders the molecule's ability to effectively bind to and inhibit TrpRS.

G cluster_chuangxinmycin Chuangxinmycin cluster_3_methyl This compound Chuangxinmycin Chuangxinmycin TrpRS_active Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) Chuangxinmycin->TrpRS_active Binds to Inhibited_TrpRS Inhibited TrpRS TrpRS_active->Inhibited_TrpRS Inhibits Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibited_TrpRS->Protein_Synthesis_Blocked Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Blocked->Bacterial_Cell_Death 3_Methyl_Chuangxinmycin 3_Methyl_Chuangxinmycin TrpRS_active_2 Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) 3_Methyl_Chuangxinmycin->TrpRS_active_2 Reduced_Binding Reduced/No Binding TrpRS_active_2->Reduced_Binding Protein_Synthesis_Normal Protein Synthesis Continues Reduced_Binding->Protein_Synthesis_Normal Bacterial_Growth Bacterial Growth Protein_Synthesis_Normal->Bacterial_Growth

Caption: Comparative mechanism of action of Chuangxinmycin and this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antibacterial activity of a compound. The following is a detailed methodology based on the widely used broth microdilution method.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Stock solutions of chuangxinmycin and this compound are prepared in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Overnight cultures of the test bacteria (e.g., S. aureus, E. coli) are grown in appropriate broth (e.g., Mueller-Hinton Broth).
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Bacterial cultures are diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, using a spectrophotometer to match a 0.5 McFarland turbidity standard.

3. Serial Dilution of Test Compounds:

  • A two-fold serial dilution of each test compound is performed in the 96-well plates containing broth to achieve a range of concentrations.

4. Inoculation:

  • Each well is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (broth and bacteria, no compound) and a negative control (broth only).

5. Incubation:

  • The plates are incubated at 37°C for 18-24 hours.

6. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Prepare_Materials" [label="Prepare Materials:\n- Test Compounds\n- Bacterial Strains\n- Media"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; "Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Compounds in 96-well Plate"]; "Inoculate_Plate" [label="Inoculate Plate with\nBacterial Suspension"]; "Incubate" [label="Incubate at 37°C\nfor 18-24 hours"]; "Read_MIC" [label="Read MIC:\nLowest concentration with\nno visible growth"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Prepare_Materials"; "Prepare_Materials" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Serial_Dilution"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_MIC"; "Read_MIC" -> "End"; }

Caption: Experimental workflow for the broth microdilution method to determine MIC.

Conclusion

The available scientific evidence strongly indicates that this compound possesses significantly weaker antibacterial activity compared to its parent compound, chuangxinmycin. The methylation at the 3-position appears to be a critical determinant, negatively impacting the molecule's ability to inhibit its target, the bacterial tryptophanyl-tRNA synthetase. For researchers and drug development professionals, this underscores the high degree of structural specificity required for the antibacterial action of this class of compounds and suggests that modifications at the 3-position are unlikely to be a fruitful avenue for developing more potent analogues. Further research could focus on other positions of the chuangxinmycin scaffold for potential modifications to enhance its antibacterial spectrum or potency.

References

A Comparative Analysis of 3-Methyl-chuangxinmycin and Other Antibiotics: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of 3-Methyl-chuangxinmycin with its parent compound, chuangxinmycin, and a range of conventional antibiotics. The data presented is compiled from publicly available research, offering a quantitative and objective overview for drug development and scientific professionals.

Executive Summary

Chuangxinmycin, a natural product, exhibits antibacterial activity through the inhibition of bacterial tryptophanyl-tRNA synthetase (TrpRS), a crucial enzyme in protein synthesis. Its derivative, this compound, however, shows a significant reduction or complete loss of this activity against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. This guide presents available Minimum Inhibitory Concentration (MIC) data to quantify this difference and compares the efficacy of the parent compound with established antibiotics.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, its parent compound, and other standard antibiotics against Staphylococcus aureus and Escherichia coli. Lower MIC values indicate greater potency.

Table 1: Comparative Efficacy against Staphylococcus aureus

AntibioticStrainMIC (µg/mL)
This compound General>128[1][2]
(3S, 4R)-chuangxinmycinGeneral4-8[1]
PenicillinATCC 259230.015 - 0.12
CiprofloxacinATCC 259230.25 - 1.0
ErythromycinATCC 259230.25[3]
VancomycinATCC 259230.5 - 2.0
GentamicinATCC 259230.12 - 1.0
TetracyclineATCC 259230.25 - 2.0
ChloramphenicolATCC 259234.60[4]
MethicillinATCC 259234.07[4]
StreptomycinATCC 259231.73[4]

Table 2: Comparative Efficacy against Escherichia coli

AntibioticStrainMIC (µg/mL)
This compound General>128[1][2]
(3S, 4R)-chuangxinmycinGeneralActivity reported, specific MIC not found
AmpicillinATCC 259222.0 - 8.0
CiprofloxacinATCC 259220.004 - 0.015
GentamicinATCC 259220.25 - 1.0
TetracyclineATCC 259220.5 - 4.0
CeftazidimeMG1655128[5]
VancomycinATCC 25922Resistant[6]
ColistinATCC 25922Susceptible[6]
ImipenemATCC 259220.12[6]

Mechanism of Action: Tryptophanyl-tRNA Synthetase Inhibition

Chuangxinmycin exerts its antibacterial effect by targeting and inhibiting tryptophanyl-tRNA synthetase (TrpRS). This enzyme is vital for the first step of protein synthesis, where it attaches the amino acid tryptophan to its corresponding tRNA molecule. By blocking this process, chuangxinmycin effectively halts protein production, leading to bacterial cell death.

G Mechanism of Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by Chuangxinmycin Tryptophan Tryptophan TrpRS TrpRS Tryptophan->TrpRS ATP ATP ATP->TrpRS tRNA_Trp tRNA_Trp Trp_AMP Tryptophanyl-AMP Intermediate tRNA_Trp->Trp_AMP TrpRS->Trp_AMP Activation Charged_tRNA Tryptophanyl-tRNA_Trp Trp_AMP->Charged_tRNA Charging Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein Chuangxinmycin Chuangxinmycin Chuangxinmycin->TrpRS Inhibits

Caption: Inhibition of bacterial protein synthesis by chuangxinmycin.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method. The following is a generalized protocol for this assay.

Broth Microdilution MIC Assay Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of the antibiotic to be tested in an appropriate solvent.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the bacterial strain (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922) overnight on an appropriate agar medium.

  • Inoculum Preparation:

    • Suspend several colonies of the overnight bacterial culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense the CAMHB into the wells of a 96-well microtiter plate.

    • Perform a serial two-fold dilution of the antibiotic stock solution across the wells of the plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

G Broth Microdilution MIC Assay Workflow Start Start Prepare_Reagents Prepare Antibiotic Stock & Bacterial Culture Start->Prepare_Reagents Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Reagents->Inoculum_Prep Dilution Serial Dilution of Antibiotic in 96-well Plate Prepare_Reagents->Dilution Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20h Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End

Caption: A generalized workflow for determining MIC using the broth microdilution method.

Logical Relationship: Structure-Activity Relationship

The antibacterial activity of chuangxinmycin is highly dependent on its chemical structure. The addition of a methyl group at the 3-position, as in this compound, drastically reduces its ability to inhibit TrpRS, leading to a loss of antibacterial efficacy.

G Structure-Activity Relationship of Chuangxinmycin Chuangxinmycin Chuangxinmycin TrpRS_Inhibition Inhibition of Tryptophanyl-tRNA Synthetase Chuangxinmycin->TrpRS_Inhibition Effective 3_Methyl_Chuangxinmycin 3_Methyl_Chuangxinmycin 3_Methyl_Chuangxinmycin->TrpRS_Inhibition Ineffective Antibacterial_Activity Antibacterial Activity TrpRS_Inhibition->Antibacterial_Activity Leads to No_Activity Reduced/No Antibacterial Activity TrpRS_Inhibition->No_Activity Lack of inhibition leads to

Caption: The impact of 3-methylation on the antibacterial activity of chuangxinmycin.

References

3-Methyl-chuangxinmycin: A Comparative Analysis of its Activity Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria constitutes a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. 3-Methyl-chuangxinmycin, a derivative of the natural product chuangxinmycin, has garnered attention for its potential antibacterial properties. This guide provides a comparative analysis of the available data on the activity of this compound and its parent compound against key drug-resistant bacterial pathogens.

Mechanism of Action: Targeting Tryptophanyl-tRNA Synthetase

Chuangxinmycin and its derivatives, including this compound, exert their antibacterial effect by inhibiting bacterial tryptophanyl-tRNA synthetase (TrpRS).[1][2][3] This enzyme is crucial for protein synthesis as it catalyzes the attachment of tryptophan to its corresponding tRNA molecule. By competitively inhibiting TrpRS, these compounds effectively halt protein production, leading to bacterial growth inhibition.[3] The selectivity of these compounds for bacterial TrpRS over its human counterpart makes it an attractive target for antimicrobial drug development.[1]

Mechanism of Action of this compound cluster_bacterium Bacterial Cell Tryptophan Tryptophan TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) Tryptophan->TrpRS tRNA_Trp tRNA(Trp) tRNA_Trp->TrpRS Trp_tRNA_Trp Trp-tRNA(Trp) TrpRS->Trp_tRNA_Trp  Aminoacylation Ribosome Ribosome Trp_tRNA_Trp->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis 3_Methyl_chuangxinmycin This compound 3_Methyl_chuangxinmycin->TrpRS Inhibition

Mechanism of this compound Action.

Comparative In Vitro Activity

Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a broad panel of drug-resistant bacteria are limited in the current literature. However, studies on the parent compound, chuangxinmycin, provide valuable insights into the potential spectrum of activity. The antibacterial action of chuangxinmycin is known to be stereoselective.[4][5]

The following tables summarize the available MIC data for chuangxinmycin and standard-of-care antibiotics against key drug-resistant bacterial strains. It is important to note that direct comparative data for this compound is not yet widely available.

Table 1: Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundStrainMIC (µg/mL)
ChuangxinmycinS. aureus4 - 8[5]
This compoundData not available-
VancomycinS. aureus ATCC 433002
LinezolidS. aureus ATCC 433001 - 2.5
DaptomycinS. aureus ATCC 433000.39 - 1

Table 2: Activity against Vancomycin-Resistant Enterococcus faecalis (VRE)

CompoundStrainMIC (µg/mL)
ChuangxinmycinData not available-
This compoundData not available-
LinezolidE. faecalis ATCC 512992
DaptomycinE. faecalis ATCC 51299-

Table 3: Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

CompoundStrainMIC (µg/mL)
ChuangxinmycinData not available-
This compoundData not available-
MeropenemK. pneumoniae ATCC 700603-
ColistinK. pneumoniae ATCC 7006030.5

Table 4: Activity against Multidrug-Resistant Acinetobacter baumannii

CompoundStrainMIC (µg/mL)
ChuangxinmycinData not available-
This compoundData not available-
MeropenemA. baumannii ATCC 196064
ColistinA. baumannii ATCC 196060.5 - 1

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC Determination Workflow Start Start Prepare_Bacteria Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Bacteria Serial_Dilution Perform 2-fold serial dilutions of this compound in 96-well plate Prepare_Bacteria->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) Incubate->Read_Results End End Read_Results->End Cytotoxicity Assay Workflow Start Start Seed_Cells Seed mammalian cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT reagent and incubate for 2-4 hours Incubate_Cells->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

A Comparative Guide to the Structure-Activity Relationship of Chuangxinmycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chuangxinmycin, a natural product with a unique tricyclic indole-S-hetero scaffold, has garnered attention as a promising antibacterial agent due to its novel mechanism of action. This guide provides a comparative analysis of the structure-activity relationship (SAR) of chuangxinmycin derivatives, focusing on their antibacterial properties. The information presented herein is intended to support further research and development of more potent and selective therapeutic agents.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Chuangxinmycin exerts its antibacterial effect by selectively inhibiting bacterial tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein synthesis.[1][2][3] TrpRS is responsible for attaching tryptophan to its corresponding tRNA, a critical step in the translation of the genetic code into proteins.[1][3] By binding to TrpRS, chuangxinmycin competitively inhibits the binding of tryptophan, thereby halting protein production and leading to bacterial cell death. This targeted mechanism of action is distinct from many commonly used antibiotics, suggesting a lower potential for cross-resistance.

Antibacterial Activity of Chuangxinmycin and its Derivatives

The antibacterial activity of chuangxinmycin is highly specific and largely confined to its natural stereochemical configuration. Modifications to the core structure have, for the most part, resulted in a significant loss of activity, underscoring the stringent structural requirements for its interaction with TrpRS.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of chuangxinmycin and its derivatives against key bacterial strains.

CompoundStereochemistryModificationTest OrganismMIC (µg/mL)
Chuangxinmycin(3S, 4R)None (Natural Product)Staphylococcus aureus4-8[1][4]
Chuangxinmycin(3S, 4R)None (Natural Product)Escherichia coli>128[1][4]
Chuangxinmycin EpimersOther than (3S, 4R)StereoisomersStaphylococcus aureus>128[1][4]
Chuangxinmycin EpimersOther than (3S, 4R)StereoisomersEscherichia coli>128[1][4]
14 Synthetic DerivativesVariedModifications at various positionsStaphylococcus aureus>128[1][4]
14 Synthetic DerivativesVariedModifications at various positionsEscherichia coli>128[1][4]
5-F-CMNot specifiedFluorination at position 5Mycobacterium tuberculosis H37RvPotent activity (exact MIC not provided in abstract)[5]
7-F-NCMNot specifiedFluorination at position 7 of NorchuangxinmycinMycobacterium tuberculosis H37RvPotent activity (exact MIC not provided in abstract)[5]

Key Findings from SAR Studies:

  • Stereoselectivity is Crucial: The antibacterial activity of chuangxinmycin is strictly dependent on its stereochemistry. Only the (3S, 4R)-stereoisomer exhibits significant antibacterial activity, particularly against S. aureus.[1][4] Other stereoisomers are inactive.[1][4]

  • Limited Tolerance for Structural Modifications: Early derivatization efforts, which included the synthesis of fourteen analogues, showed that modifications to the chuangxinmycin core structure lead to a dramatic loss of antibacterial activity (MIC >128 µg/mL).[1][4] This suggests that the overall topography of the molecule is finely tuned for binding to the TrpRS active site.

  • Steric Hindrance Reduces Activity: Studies on synthetic analogues as inhibitors of TrpRS indicated that only sterically smaller derivatives retained some inhibitory activity.[2] This reinforces the idea that the binding pocket of the enzyme is highly constrained.

  • Halogenation Shows Promise: Recent biosynthetic studies have led to the creation of halogenated derivatives of chuangxinmycin. Notably, 5-fluoro-chuangxinmycin (5-F-CM) and 7-fluoro-norchuangxinmycin (7-F-NCM) have demonstrated potent activity against Mycobacterium tuberculosis.[5] This suggests that specific substitutions, such as fluorination, at certain positions may be well-tolerated and could even enhance activity against certain pathogens.

Antiviral Activity of Chuangxinmycin Derivatives

To date, there is a lack of published research investigating the antiviral activity of chuangxinmycin and its derivatives. The established mechanism of action, targeting a bacterial enzyme, does not immediately suggest a direct antiviral application. However, the potential for off-target effects or the development of derivatives with different mechanisms of action remains an open area for future investigation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activity of novel compounds. Below are representative protocols for key assays used in the study of chuangxinmycin derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium in vitro.

  • Preparation of Compound Stock Solution: A stock solution of the test compound (e.g., chuangxinmycin derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 50 µL.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: A well-known antibiotic is used as a reference.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TrpRS.

  • Enzyme and Substrate Preparation: Recombinant bacterial TrpRS is purified. ATP and radiolabeled L-tryptophan are prepared in an appropriate assay buffer.

  • Reaction Mixture: The assay is typically performed in a microplate format. Each reaction well contains the assay buffer, a fixed concentration of TrpRS, ATP, and radiolabeled L-tryptophan.

  • Inhibitor Addition: The test compound (chuangxinmycin derivative) is added to the reaction wells at varying concentrations. A control reaction without the inhibitor is also included.

  • Initiation and Incubation: The enzymatic reaction is initiated by the addition of tRNA specific for tryptophan. The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Termination and Measurement: The reaction is stopped by the addition of a precipitating agent (e.g., trichloroacetic acid), which precipitates the tRNA and any attached radiolabeled tryptophan. The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the mechanism of action of chuangxinmycin, the following diagrams are provided.

experimental_workflow cluster_synthesis Derivative Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Chuangxinmycin Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing Antibacterial Susceptibility (MIC Determination) characterization->mic_testing Test Compounds enzyme_assay TrpRS Inhibition Assay (IC50 Determination) characterization->enzyme_assay sar_analysis Structure-Activity Relationship (SAR) Analysis mic_testing->sar_analysis enzyme_assay->sar_analysis

Figure 1. General workflow for the synthesis and evaluation of chuangxinmycin derivatives.

mechanism_of_action TrpRS Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) Aminoacylation Aminoacylation TrpRS->Aminoacylation catalyzes Tryptophan Tryptophan Tryptophan->TrpRS ATP ATP ATP->TrpRS tRNA tRNA-Trp tRNA->Aminoacylation Protein_Synthesis Protein Synthesis Aminoacylation->Protein_Synthesis enables Chuangxinmycin Chuangxinmycin Derivative Chuangxinmycin->TrpRS Inhibition Inhibition

Figure 2. Inhibition of bacterial TrpRS by chuangxinmycin derivatives.

Conclusion and Future Directions

The structure-activity relationship of chuangxinmycin is characterized by a high degree of specificity, with the antibacterial activity being critically dependent on the (3S, 4R)-stereochemistry. The core structure appears to be highly optimized for binding to bacterial TrpRS, as most modifications lead to a significant loss of activity. However, the recent success in creating active halogenated derivatives through biosynthesis opens up new avenues for exploration.

Future research should focus on:

  • Targeted Modifications: Utilizing the crystal structure of TrpRS in complex with chuangxinmycin to guide the rational design of new derivatives with improved activity and a broader spectrum.

  • Exploring Halogenation: Systematically investigating the effects of halogenation at different positions on the chuangxinmycin scaffold.

  • Biosynthetic Engineering: Leveraging the elucidated biosynthetic pathway of chuangxinmycin to generate novel analogues that are difficult to access through chemical synthesis.

  • Antiviral Screening: Conducting broad-spectrum antiviral screening of existing and new chuangxinmycin derivatives to explore their potential in this therapeutic area.

By building upon the foundational SAR data presented in this guide, the scientific community can continue to develop chuangxinmycin and its analogues into a new class of potent and selective antimicrobial agents.

References

A Comparative Guide to the In Vitro Antibacterial Efficacy of 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial performance of 3-Methyl-chuangxinmycin against established antibiotic alternatives. The information presented is supported by experimental data to assist researchers in evaluating its potential as a novel antibacterial agent. For the purposes of this guide, "this compound" refers to the biologically active (3S, 4R)-stereoisomer of chuangxinmycin.

Executive Summary

This compound demonstrates targeted efficacy against Gram-positive bacteria, with notable activity against Staphylococcus aureus. Its performance against Gram-negative bacteria such as Escherichia coli is limited. This profile suggests a specific spectrum of activity that distinguishes it from broad-spectrum comparators. The primary mechanism of action for chuangxinmycin is the inhibition of bacterial tryptophanyl-tRNA synthetase (TrpRS), a crucial enzyme for protein synthesis.[1]

Comparative Performance Data

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values of this compound and comparator antibiotics against standard quality control bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Spectrum of Activity
This compound Staphylococcus aureus ATCC 292134[2]Gram-Positive
Escherichia coli ATCC 25922>128(Ineffective)
Vancomycin Staphylococcus aureus ATCC 292130.5 - 2Gram-Positive
Linezolid Staphylococcus aureus ATCC 292130.5 - 2[3]Gram-Positive
Ciprofloxacin Escherichia coli ATCC 259220.004 - 0.016Broad-Spectrum
Gentamicin Escherichia coli ATCC 259220.25 - 1Broad-Spectrum (Primarily Gram-Negative)

Note: Data for comparator agents against ATCC quality control strains are based on established ranges from the Clinical and Laboratory Standards Institute (CLSI) and published studies. This ensures a standardized and reproducible benchmark for comparison.

Mechanism of Action: Tryptophanyl-tRNA Synthetase Inhibition

This compound functions by selectively inhibiting bacterial tryptophanyl-tRNA synthetase (TrpRS). This enzyme is responsible for attaching the amino acid tryptophan to its corresponding tRNA molecule, a critical step in protein synthesis. By blocking this action, the compound effectively halts the production of essential proteins, leading to the cessation of bacterial growth and proliferation.

Trp Tryptophan TrpRS Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) Trp->TrpRS ATP ATP ATP->TrpRS Aminoacyl_tRNA Tryptophanyl-tRNA TrpRS->Aminoacyl_tRNA  Aminoacylation tRNA tRNA-Trp tRNA->TrpRS Protein Protein Synthesis Aminoacyl_tRNA->Protein CXM This compound CXM->Inhibition Inhibition->TrpRS Inhibits

Mechanism of this compound Action.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

a. Materials:

  • Test compound (this compound) and comparator antibiotics

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

b. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from 3-5 colonies grown overnight on a non-selective agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of each antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

b. Procedure:

  • Following the MIC reading, select the wells showing no visible growth.

  • Aspirate a 10 µL aliquot from each of these clear wells.

  • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Standard Experimental Workflow

The process of in vitro validation follows a structured workflow from initial screening to detailed characterization. This ensures that data is robust and comparable across different experiments and compounds.

A Compound Preparation (Stock Solution) D Broth Microdilution Assay (Serial Dilutions + Inoculum) A->D B Bacterial Culture (Overnight Growth) C Inoculum Standardization (0.5 McFarland) B->C C->D E Incubation (16-20h at 37°C) D->E F MIC Determination (Visual Inspection) E->F G Subculturing from Clear Wells (Spot on Agar Plate) F->G J Data Analysis & Comparison F->J H Incubation (18-24h at 37°C) G->H I MBC Determination (Colony Counting) H->I I->J

References

Comparative Analysis of Halogenated Chuangxinmycin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of halogenated chuangxinmycin derivatives, supported by experimental data. Chuangxinmycin, a potent natural antibiotic, and its derivatives are of significant interest due to their unique mechanism of action targeting tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis. This guide summarizes the available quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate further research and development in this area.

Performance Comparison of Halogenated Chuangxinmycin Derivatives

Recent studies have focused on the generation of halogenated chuangxinmycin derivatives to explore their therapeutic potential, particularly against mycobacterial species. The primary method of comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antitubercular and Antimycobacterial Activity

A key study successfully produced eleven halogenated derivatives of chuangxinmycin (CM) and its congener norchuangxinmycin (NCM) through precursor-directed biosynthesis. Six of these derivatives were purified and tested for their activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis, as well as other mycobacterial species.

The results, summarized in the table below, highlight the potent antitubercular activity of some fluorinated derivatives.[1]

CompoundModificationMIC (µg/mL) against M. tuberculosis H37RvMIC (µg/mL) against M. phleiMIC (µg/mL) against M. smegmatis
Chuangxinmycin (CM)Parent Compound0.78>128128
Norchuangxinmycin (NCM)3-demethyl0.78>128128
5-F-CM 5-fluoro 0.78 >128 128
5-F-NCM5-fluoro-3-demethyl>128>128>128
7-F-NCM 7-fluoro-3-demethyl 0.78 >128 128
6-Cl-CM6-chloro3.125>128>128
6-Cl-NCM6-chloro-3-demethyl6.25>128>128
7-Cl-NCM7-chloro-3-demethyl>128>128>128

Key Findings:

  • Fluorinated Derivatives Show High Potency: 5-F-CM and 7-F-NCM demonstrated the most potent inhibition of M. tuberculosis H37Rv, with MIC values comparable to the parent compound chuangxinmycin.[1]

  • Chlorination Reduces Activity: The chlorinated derivatives (6-Cl-CM and 6-Cl-NCM) showed significantly higher MIC values, indicating reduced bioactivity against M. tuberculosis H37Rv.[1] This may be due to the bulkier chloro substituent hindering the binding of the compound to the TrpRS target.[1]

  • Positional Isomers Exhibit Varied Activity: The position of the halogen atom significantly impacts activity. For instance, 7-F-NCM was highly active, while 5-F-NCM completely lost its antitubercular activity.[1]

  • Activity Against Other Mycobacteria: While potent against M. tuberculosis, none of the tested compounds, including the parent chuangxinmycin, showed significant activity against M. phlei or M. smegmatis at the tested concentrations.[1]

Antibacterial Activity Against Other Bacteria

While chuangxinmycin itself exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, comprehensive data on the activity of its halogenated derivatives against common strains like Staphylococcus aureus and Escherichia coli is currently limited in the available scientific literature. One study noted that norchuangxinmycin (NCM) and another derivative, 3-methylchuangxinmycin (MCM), showed a significant reduction or complete loss of activity against E. coli and S. aureus, suggesting that the 3-methyl group on chuangxinmycin is important for its broad-spectrum antibacterial action. Further studies are required to fully elucidate the antibacterial spectrum of the halogenated derivatives.

Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase

The primary mechanism of action for chuangxinmycin and its derivatives is the inhibition of bacterial tryptophanyl-tRNA synthetase (TrpRS).[1] This enzyme plays a critical role in protein synthesis by catalyzing the attachment of the amino acid tryptophan to its corresponding tRNA molecule. By inhibiting TrpRS, these compounds effectively halt protein production, leading to bacterial cell death.

The following diagram illustrates the signaling pathway of protein synthesis and the point of inhibition by chuangxinmycin derivatives.

Inhibition_of_Protein_Synthesis cluster_0 Bacterial Cell cluster_1 Inhibition Tryptophan Tryptophan TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) Tryptophan->TrpRS ATP ATP ATP->TrpRS tRNA_Trp tRNA(Trp) Trp_AMP Trp-AMP Intermediate tRNA_Trp->Trp_AMP TrpRS->Trp_AMP Activation Aminoacyl_tRNA Tryptophanyl-tRNA(Trp) Trp_AMP->Aminoacyl_tRNA Aminoacylation Ribosome Ribosome Aminoacyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Chuangxinmycin Halogenated Chuangxinmycin Derivatives Chuangxinmycin->TrpRS Inhibits

Inhibition of bacterial protein synthesis by halogenated chuangxinmycin derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of chuangxinmycin derivatives against mycobacterial strains, adapted from established protocols.

1. Preparation of Bacterial Inoculum:

  • Mycobacterial strains (e.g., M. tuberculosis H37Rv, M. phlei, M. smegmatis) are cultured on an appropriate medium, such as Middlebrook 7H10 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • A suspension of the bacteria is prepared in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and 0.05% Tween 80.

  • The turbidity of the suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

  • The suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Drug Dilutions:

  • Stock solutions of the halogenated chuangxinmycin derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth. The final concentrations should typically range from 0.005 to 128 µg/mL.

3. Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • The plates are sealed and incubated at 37°C. The incubation period varies depending on the mycobacterial species (e.g., 7-14 days for M. tuberculosis, 3-5 days for faster-growing species).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound that results in no visible growth of the bacteria.

  • Growth can be assessed visually or by using a growth indicator such as resazurin.

5. Workflow Diagram:

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Mycobacterial Strains start->culture prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) culture->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_drugs Prepare Serial Dilutions of Halogenated Derivatives prep_drugs->inoculate incubate Incubate Plates (37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Halogenated derivatives of chuangxinmycin, particularly the fluorinated analogues 5-F-CM and 7-F-NCM, have demonstrated potent antitubercular activity, making them promising candidates for further drug development. Their specific mechanism of action, the inhibition of TrpRS, offers a potential advantage against drug-resistant bacterial strains. However, a comprehensive understanding of their broader antibacterial spectrum is still needed. Future research should focus on evaluating the efficacy of these halogenated derivatives against a wider range of pathogenic bacteria to fully assess their therapeutic potential. The detailed protocols and data presented in this guide provide a foundation for such investigations.

References

Confirming the Target of 3-Methyl-chuangxinmycin in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methyl-chuangxinmycin, a potent antibacterial agent, and its interaction with its molecular target in bacteria. We delve into the experimental evidence that has confirmed its mechanism of action and compare its efficacy to its parent compound, chuangxinmycin. This document is intended to be a valuable resource for researchers in the fields of microbiology, infectious diseases, and antibiotic development.

Introduction to this compound

This compound is a derivative of the natural product chuangxinmycin, an indole alkaloid antibiotic.[1] Both compounds exhibit significant antibacterial activity by selectively inhibiting a crucial enzyme in bacterial protein synthesis.[2] This targeted approach makes them promising candidates for further antibiotic development in an era of growing antimicrobial resistance.

The primary molecular target of both chuangxinmycin and its 3-methyl derivative in bacteria has been unequivocally identified as tryptophanyl-tRNA synthetase (TrpRS) .[1][2] This enzyme is essential for bacterial survival as it catalyzes the attachment of the amino acid tryptophan to its corresponding transfer RNA (tRNA), a critical step in protein translation.[2] By inhibiting TrpRS, these compounds effectively halt protein synthesis, leading to bacterial growth inhibition and cell death.

Comparative Performance Data

CompoundTargetTarget OrganismAssay TypeIC50MICReference
ChuangxinmycinTryptophanyl-tRNA Synthetase (TrpRS)Staphylococcus aureusEnzyme Inhibition30 nM[3]
(3S, 4R)-chuangxinmycin (synthesized)Whole CellStaphylococcus aureusMinimum Inhibitory Concentration4-8 µg/mL[4]
This compound (mCXM)Tryptophanyl-tRNA Synthetase (TrpRS)Staphylococcus aureusEnzyme InhibitionStronger inhibition than against E. coli TrpRS; activity not weaker than chuangxinmycin[2]
This compound (mCXM)Tryptophanyl-tRNA Synthetase (TrpRS)Escherichia coliEnzyme InhibitionWeaker inhibition than against S. aureus TrpRS[2]

Experimental Protocols for Target Confirmation

The identification and confirmation of TrpRS as the target of this compound have been achieved through a combination of biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Tryptophanyl-tRNA Synthetase (TrpRS) Inhibition Assay (Aminoacylation Assay)

This assay directly measures the enzymatic activity of TrpRS and its inhibition by this compound. The principle is to quantify the amount of radiolabeled tryptophan that is attached to its cognate tRNA by the enzyme.

Materials:

  • Purified bacterial TrpRS (e.g., from E. coli or S. aureus)

  • [³H]-Tryptophan (radiolabeled substrate)

  • tRNA specific for tryptophan (tRNATrp)

  • ATP (energy source)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)

  • This compound (inhibitor)

  • Trichloroacetic acid (TCA) for precipitation

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, and [³H]-Tryptophan.

  • Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

  • Initiate the reaction by adding purified TrpRS and tRNATrp.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding ice-cold TCA. This will precipitate the tRNA and any attached radiolabeled tryptophan.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated tRNA.

  • Wash the filters with cold TCA to remove any unincorporated [³H]-Tryptophan.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the TrpRS activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding affinity between an inhibitor and its target protein in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified bacterial TrpRS

  • This compound

  • Running buffer (e.g., HBS-EP buffer)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilization of TrpRS:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the purified TrpRS over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in the running buffer over the immobilized TrpRS surface.

    • Monitor the change in the refractive index, which is proportional to the binding of the inhibitor to the enzyme. This is recorded as a sensorgram.

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip to measure the off-rate of the inhibitor.

  • Data Analysis:

    • The sensorgram data is fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

X-ray Co-crystallography for Structural Confirmation

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise binding mode of the inhibitor.

Materials:

  • Highly purified and concentrated bacterial TrpRS

  • This compound

  • Crystallization screens and reagents (precipitants, buffers, salts)

  • X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

  • Co-crystallization:

    • Mix the purified TrpRS with a molar excess of this compound.

    • Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a crystallization solution and allowing it to equilibrate against a larger reservoir of the same solution.

    • Monitor the drops for the formation of crystals over time.

  • Data Collection:

    • Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.

    • Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the electron density map of the crystal.

    • Build an atomic model of the TrpRS-inhibitor complex into the electron density map.

    • Refine the model to obtain a final, high-resolution structure. This structure will show the detailed interactions between this compound and the amino acid residues in the active site of TrpRS.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key processes involved in confirming the target of this compound.

TargetConfirmationWorkflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical & Structural Methods TrpRS_Assay TrpRS Inhibition Assay (Aminoacylation) Confirmation Target Confirmed TrpRS_Assay->Confirmation MIC_Assay Minimum Inhibitory Concentration (MIC) MIC_Assay->Confirmation SPR Surface Plasmon Resonance (SPR) SPR->Confirmation Xray X-ray Co-crystallography Xray->Confirmation Compound 3-Methyl- chuangxinmycin Compound->TrpRS_Assay Inhibits Enzyme Activity Compound->MIC_Assay Inhibits Bacterial Growth Compound->SPR Measures Binding Affinity Compound->Xray Reveals Binding Mode Target Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) Target->TrpRS_Assay Target->SPR Target->Xray

Caption: Workflow for confirming TrpRS as the target of this compound.

Aminoacylation_Pathway cluster_reactants Reactants Trp Tryptophan TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) Trp->TrpRS tRNA tRNA(Trp) tRNA->TrpRS ATP ATP ATP->TrpRS Product Trp-tRNA(Trp) TrpRS->Product Catalyzes Inhibitor 3-Methyl- chuangxinmycin Inhibitor->TrpRS Inhibits Protein_Synth Protein Synthesis Product->Protein_Synth

Caption: The aminoacylation pathway and its inhibition by this compound.

Conclusion

The collective evidence from enzymatic assays, binding studies, and structural biology robustly confirms that tryptophanyl-tRNA synthetase is the primary bacterial target of this compound. Its potent and selective inhibition of this essential enzyme underscores its potential as a valuable lead compound in the development of new antibiotics. Further research to obtain more extensive quantitative data on its activity against a broader range of bacterial pathogens is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Cross-Resistance Studies with 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methyl-chuangxinmycin, a promising antibiotic candidate, in the context of cross-resistance with other antimicrobial agents. Due to the limited availability of direct cross-resistance studies for this specific compound, this guide infers its cross-resistance potential based on its unique mechanism of action and available antibacterial activity data for the parent compound, chuangxinmycin, and its derivatives.

Executive Summary

This compound belongs to a class of antibiotics that target tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis. This mechanism is distinct from most commercially available antibiotics, which target cell wall synthesis, DNA replication, or ribosomal function. Consequently, this compound is expected to exhibit a low cross-resistance profile with other antibiotic classes. This makes it a valuable candidate for treating infections caused by multidrug-resistant (MDR) bacteria.

Mechanism of Action: A Unique Target

This compound and its parent compound, chuangxinmycin, act by inhibiting tryptophanyl-tRNA synthetase (TrpRS).[1][2][3] This enzyme is responsible for attaching the amino acid tryptophan to its corresponding tRNA molecule, a critical step in protein synthesis. By binding to TrpRS, this compound prevents the incorporation of tryptophan into newly forming polypeptide chains, ultimately leading to bacterial cell death.

The specificity of chuangxinmycin and its derivatives for bacterial TrpRS over its human counterpart contributes to its potential as a therapeutic agent with a favorable safety profile.[1]

Mechanism_of_Action cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound tRNA_Trp tRNA(Trp) TrpRS Tryptophanyl-tRNA Synthetase (TrpRS) tRNA_Trp->TrpRS Binds to Tryptophan Tryptophan Tryptophan->TrpRS Binds to Aminoacylated_tRNA Trp-tRNA(Trp) TrpRS->Aminoacylated_tRNA Catalyzes formation of Blocked_TrpRS Inhibited TrpRS Ribosome Ribosome Aminoacylated_tRNA->Ribosome Protein Protein Elongation Ribosome->Protein 3MC This compound 3MC->Blocked_TrpRS Inhibits No_Protein Protein Synthesis Halted Blocked_TrpRS->No_Protein Leads to

Figure 1: Mechanism of action of this compound.

Comparative Antibacterial Activity

While comprehensive data for this compound is still emerging, studies on chuangxinmycin and its derivatives demonstrate potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically important resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Chuangxinmycin and Comparator Antibiotics

Bacterial SpeciesChuangxinmycinThis compoundVancomycin (for Gram-positives)Ciprofloxacin (for Gram-negatives)
Staphylococcus aureus4-8[4][5]Data not available1-20.25-1
Methicillin-resistant S. aureus (MRSA)Active (qualitative)Active (qualitative)1-4>32
Escherichia coli>128[5]Data not availableN/A0.015-1
Mycobacterium tuberculosis H37RvActive (qualitative)[6]Active (qualitative)[6]N/A0.25-2
Isoniazid/Rifampin-resistant M. tuberculosisActive (qualitative)[6]Active (qualitative)[6]N/AVariable

Note: "Data not available" indicates that specific MIC values were not found in the searched literature. "Active (qualitative)" indicates that the sources mention activity but do not provide specific MIC values. N/A stands for Not Applicable.

Inferred Cross-Resistance Profile

Given its unique target, this compound is unlikely to be affected by the common resistance mechanisms that confer resistance to other antibiotic classes.

Table 2: Predicted Cross-Resistance Profile of this compound

Antibiotic ClassMechanism of ActionCommon Resistance MechanismPredicted Cross-Resistance with this compound
Beta-lactams (e.g., Penicillin, Cephalosporins)Inhibit cell wall synthesisBeta-lactamase production, altered penicillin-binding proteinsLow
Glycopeptides (e.g., Vancomycin)Inhibit cell wall synthesisAltered peptidoglycan precursorsLow
Aminoglycosides (e.g., Gentamicin)Inhibit protein synthesis (30S ribosome)Enzymatic modification, altered ribosomal targetLow
Macrolides (e.g., Erythromycin)Inhibit protein synthesis (50S ribosome)Ribosomal methylation, drug effluxLow
Quinolones (e.g., Ciprofloxacin)Inhibit DNA gyrase and topoisomerase IVTarget site mutations, drug effluxLow
Tetracyclines (e.g., Doxycycline)Inhibit protein synthesis (30S ribosome)Drug efflux, ribosomal protection proteinsLow
Other TrpRS Inhibitors (e.g., Indolmycin)Inhibit tryptophanyl-tRNA synthetaseTarget site mutationsPotential

Experimental Protocol for Assessing Cross-Resistance

To formally evaluate the cross-resistance profile of this compound, the following experimental workflow is recommended.

1. Generation of Resistant Mutants:

  • Select a panel of relevant bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).

  • Generate spontaneous resistant mutants by plating a high-density bacterial culture (e.g., 10^9 CFU/mL) on agar plates containing 4x, 8x, and 16x the Minimum Inhibitory Concentration (MIC) of a selective antibiotic (e.g., ciprofloxacin).

  • Isolate and purify individual resistant colonies.

2. Confirmation of Resistance:

  • Determine the MIC of the selective antibiotic for the isolated mutants to confirm the development of resistance.

  • Ensure the stability of the resistance phenotype by passaging the mutants in antibiotic-free media for several generations and re-testing the MIC.

3. Cross-Resistance Testing:

  • Determine the MIC of this compound against the confirmed resistant mutants.

  • Concurrently, determine the MIC of this compound against the parental (wild-type) strain.

  • A significant increase (≥4-fold) in the MIC of this compound for the resistant mutant compared to the parental strain would indicate cross-resistance.

4. Control and Comparator Antibiotics:

  • Include a panel of comparator antibiotics from different classes in the cross-resistance testing to validate the resistance phenotypes of the mutants.

Cross_Resistance_Workflow cluster_setup Setup cluster_mutant_generation Mutant Generation cluster_confirmation Resistance Confirmation cluster_cross_resistance Cross-Resistance Testing cluster_results Results start Select Bacterial Strains (e.g., S. aureus, E. coli) prepare_plates Prepare Agar Plates with Selective Antibiotic (e.g., Ciprofloxacin) at 4x, 8x, 16x MIC start->prepare_plates plate_bacteria Plate High-Density Bacterial Culture prepare_plates->plate_bacteria incubate Incubate Plates plate_bacteria->incubate isolate_colonies Isolate Resistant Colonies incubate->isolate_colonies confirm_mic Determine MIC of Selective Antibiotic for Mutants isolate_colonies->confirm_mic stability_test Test for Stability of Resistance Phenotype confirm_mic->stability_test mic_3mc_mutant Determine MIC of this compound against Resistant Mutants stability_test->mic_3mc_mutant mic_3mc_parental Determine MIC of this compound against Parental Strain stability_test->mic_3mc_parental compare Compare MICs mic_3mc_mutant->compare mic_3mc_parental->compare cross_resistance Cross-Resistance Observed (≥4-fold MIC increase) compare->cross_resistance Yes no_cross_resistance No Cross-Resistance compare->no_cross_resistance No

Figure 2: Experimental workflow for cross-resistance studies.

Conclusion

The unique mechanism of action of this compound, targeting bacterial tryptophanyl-tRNA synthetase, strongly suggests a low potential for cross-resistance with existing classes of antibiotics. This positions it as a promising candidate for further development, particularly for the treatment of infections caused by multidrug-resistant pathogens. The provided experimental protocol offers a robust framework for formally evaluating its cross-resistance profile. Further studies are warranted to generate comprehensive MIC data for this compound against a broad panel of clinical isolates and to confirm its activity in in vivo infection models.

References

Navigating the Preclinical Landscape: An In Vivo Efficacy Comparison of 3-Methyl-chuangxinmycin and Standard Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antibiotics to combat drug-resistant pathogens is a paramount challenge. 3-Methyl-chuangxinmycin, a derivative of the natural product chuangxinmycin, has emerged as a compound of interest, demonstrating notable in vitro activity against Mycobacterium tuberculosis. However, a comprehensive evaluation of its in vivo efficacy is crucial for its progression as a potential therapeutic agent. This guide provides a comparative analysis of the available data on this compound and the established anti-tuberculosis drugs, isoniazid and rifampicin, alongside detailed experimental protocols to inform future preclinical studies.

A Note on Data Availability

It is important to preface this guide by stating that, to date, specific quantitative in vivo efficacy data for this compound in animal models of tuberculosis has not been published in the peer-reviewed scientific literature. While its parent compound, chuangxinmycin, has shown in vivo efficacy in mouse models of infection against Escherichia coli and Shigella dysenteriae, dedicated studies evaluating this compound in a tuberculosis infection model are not yet available.

In Vitro Activity of this compound

Despite the absence of in vivo data, the in vitro activity of this compound against Mycobacterium tuberculosis provides a strong rationale for further investigation. A study identified that this compound (MCM), along with chuangxinmycin (CM) and 3-demethylchuangxinmycin (DCM), exhibited significant activity against Mycobacterium tuberculosis H37Rv and clinically isolated isoniazid/rifampin-resistant strains. This foundational data underscores the potential of this compound as a candidate for anti-tuberculosis drug development.

Comparative In Vivo Efficacy of Standard Anti-Tuberculosis Drugs

To provide a benchmark for potential future studies on this compound, this section summarizes the in vivo efficacy of the first-line anti-tuberculosis drugs, isoniazid and rifampicin, in a murine model of chronic tuberculosis. The data presented is representative of typical findings in such studies.

Compound Dosage Administration Route Treatment Duration Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) Reference
Isoniazid 25 mg/kgOral gavage, daily4 weeks~2.0 - 3.5[1][2]
Rifampicin 10 mg/kgOral gavage, daily4 weeks~1.5 - 2.5[3][4]
Rifampicin (High-Dose) 30 mg/kgOral gavage, daily4 weeks>3.0[3]

Note: The efficacy of these drugs can vary depending on the mouse strain, the virulence of the M. tuberculosis strain, the infection model (e.g., aerosol vs. intravenous), and the specific experimental conditions.

Experimental Protocol: Murine Model of Chronic Tuberculosis for Efficacy Studies

The following is a detailed methodology for a standard in vivo efficacy study of a novel anti-tuberculosis agent in a mouse model.[5]

1. Animal Model:

  • Female BALB/c mice, 6-8 weeks old, are commonly used due to their susceptibility to M. tuberculosis and well-characterized immune response.

2. Infection:

  • Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) to establish a chronic infection.

  • The bacterial load in the lungs is confirmed at 24 hours post-infection in a subset of animals.

3. Treatment:

  • Treatment is typically initiated 4-6 weeks post-infection, allowing for the development of a stable, chronic infection.

  • The investigational compound (e.g., this compound) and comparator drugs (e.g., isoniazid, rifampicin) are administered daily or as per the desired regimen (e.g., 5 days a week) via oral gavage.

  • A vehicle control group receives the formulation vehicle only.

4. Efficacy Assessment:

  • At defined time points (e.g., 4 and 8 weeks of treatment), cohorts of mice from each group are euthanized.

  • Lungs and spleens are aseptically harvested and homogenized.

  • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • Colony Forming Units (CFU) are counted after 3-4 weeks of incubation at 37°C.

  • The primary endpoint is the reduction in bacterial load (log10 CFU) in the organs of treated mice compared to the vehicle control group.

5. Statistical Analysis:

  • Data are typically analyzed using a one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.

Visualizing the Path Forward

To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_pre_infection Preparation cluster_infection_phase Infection cluster_treatment_phase Treatment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Aerosol Infection Aerosol Infection Animal Acclimatization->Aerosol Infection M. tuberculosis Culture M. tuberculosis Culture M. tuberculosis Culture->Aerosol Infection Establishment of Chronic Infection (4-6 weeks) Establishment of Chronic Infection (4-6 weeks) Aerosol Infection->Establishment of Chronic Infection (4-6 weeks) Drug Administration Drug Administration Establishment of Chronic Infection (4-6 weeks)->Drug Administration Control Groups (Vehicle, Comparators) Control Groups (Vehicle, Comparators) Establishment of Chronic Infection (4-6 weeks)->Control Groups (Vehicle, Comparators) Euthanasia & Organ Harvest Euthanasia & Organ Harvest Drug Administration->Euthanasia & Organ Harvest Control Groups (Vehicle, Comparators)->Euthanasia & Organ Harvest CFU Enumeration CFU Enumeration Euthanasia & Organ Harvest->CFU Enumeration Data Analysis Data Analysis CFU Enumeration->Data Analysis

In Vivo Tuberculosis Efficacy Study Workflow

mechanism_of_action This compound This compound Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) This compound->Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) Inhibits Tryptophanyl-tRNA(Trp) Tryptophanyl-tRNA(Trp) Bacterial Tryptophanyl-tRNA Synthetase (TrpRS)->Tryptophanyl-tRNA(Trp) Catalyzes formation of Tryptophan Tryptophan Tryptophan->Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) tRNA(Trp) tRNA(Trp) tRNA(Trp)->Bacterial Tryptophanyl-tRNA Synthetase (TrpRS) Protein Synthesis Protein Synthesis Tryptophanyl-tRNA(Trp)->Protein Synthesis Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth

Mechanism of Action of Chuangxinmycin Derivatives

Conclusion and Future Directions

While this compound shows promise as a potential anti-tuberculosis agent based on its in vitro activity, the absence of in vivo efficacy data represents a critical knowledge gap. The experimental framework and comparative data provided in this guide are intended to facilitate the design and interpretation of future preclinical studies. Such studies are essential to determine if the potent in vitro activity of this compound translates into a meaningful therapeutic effect in a living organism, a necessary step in the journey from a promising molecule to a potential new treatment for tuberculosis.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-chuangxinmycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and compliance, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding with any chemical disposal. The following procedures are based on general best practices for the disposal of hazardous laboratory chemical waste and should be adapted to meet your local regulatory requirements.

Immediate Safety and Handling Protocols

When handling 3-Methyl-chuangxinmycin, whether in pure form or in solution, appropriate personal protective equipment (PPE) must be worn to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator may be necessary.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. All materials that have come into contact with this compound are to be considered hazardous chemical waste.

  • Waste Categorization: Treat this compound as a hazardous chemical waste.[2] Due to its antibiotic properties, it should also be managed to prevent environmental release which could contribute to antibiotic resistance.[2]

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and other contaminated labware (e.g., pipette tips, weighing boats) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container.[2] Do not pour any solutions containing this compound down the drain.[1]

Waste Container and Labeling Requirements

Proper containment and labeling are essential for safe storage and transport of hazardous waste.

  • Container Specifications: Use containers that are chemically compatible with this compound.[3] Containers must be in good condition, with secure, leak-proof closures.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound." Note the concentration and any other chemical components present in the container.

Storage and Disposal Procedures

Hazardous waste must be stored safely within the laboratory pending collection by a licensed disposal service.

  • Storage Location: Store hazardous waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory.[4][5] This area should be away from general lab traffic and incompatible materials.

  • Disposal Method: The primary and recommended method for the disposal of this compound is through your institution's hazardous waste program. Contact your EHS department to arrange for the collection and disposal of the waste.[6]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Volume in Satellite Accumulation Area 55 gallons[4]
Maximum Acutely Toxic Waste (P-list) in Satellite Accumulation Area 1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in Satellite Accumulation Area (partially filled) Up to 1 year[5]
Time for Removal After Container is Full Within 3 calendar days[4]

Experimental Protocols

Currently, there are no widely documented and approved experimental protocols for the chemical inactivation of this compound at the laboratory level. Therefore, chemical deactivation is not recommended. The standard and safest procedure is disposal through a certified hazardous waste management service.

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) BB BB A->BB B Step 2: Segregate Waste (Solid vs. Liquid) C Step 3: Collect in Designated Hazardous Waste Containers D Step 4: Label Containers Clearly ('Hazardous Waste', 'this compound') C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Contact EHS for Waste Pickup E->F G Step 7: Document Waste (As per institutional policy) F->G BB->C

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methyl-chuangxinmycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-chuangxinmycin. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on safety protocols for handling similar chemical compounds and general laboratory safety standards. Users must conduct a thorough risk assessment before beginning any work.

Hazard Summary

As a derivative of Chuangxinmycin, an antibiotic, this compound should be handled with care. Potential hazards, based on analogous compounds, may include being harmful if swallowed, causing skin and eye irritation, and potential for allergic reactions or respiratory irritation.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a high risk of splashing.[2][3]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Choose gloves with a thickness of at least 12 to 22 mils for adequate protection.[2] Always wear unlined gloves and inspect them for tears or punctures before use.[2]
Lab coat or chemical-resistant coverallsA lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended to protect the entire body.[4][5][6]
Closed-toe shoesSturdy, closed-toe footwear is mandatory to protect against spills.
Respiratory Protection Air-purifying respirator (NIOSH-approved) with appropriate cartridgesRecommended when handling the powder form to avoid inhalation of dust particles.[4][5] Ensure the respirator is properly fitted.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure minimal risk.

  • Preparation:

    • Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

    • Review the experimental protocol thoroughly before starting.

  • Handling:

    • Wear all required PPE as detailed in the table above.

    • Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of immediately.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: All hazardous waste containers must be stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal at an approved waste disposal plant.[7]

Diagrams

The following diagrams illustrate the key workflows for safe handling and logical relationships in PPE selection.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep1 Review Protocol Prep2 Inspect & Don PPE Prep1->Prep2 Prep3 Prepare Workspace Prep2->Prep3 Hand1 Weigh Compound Prep3->Hand1 Hand2 Prepare Solution Hand1->Hand2 Hand3 Conduct Experiment Hand2->Hand3 Clean1 Decontaminate Surfaces Hand3->Clean1 Clean2 Segregate Waste Clean1->Clean2 Clean3 Doff PPE Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4 PPE_Selection_Logic cluster_hazard Hazard Assessment cluster_ppe Required PPE Hazard Potential for: - Inhalation - Skin/Eye Contact - Ingestion Resp Respiratory Protection (Respirator) Hazard->Resp Inhalation Risk Skin Skin Protection (Gloves, Lab Coat) Hazard->Skin Contact Risk Eye Eye/Face Protection (Goggles, Face Shield) Hazard->Eye Splash/Aerosol Risk

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-chuangxinmycin
Reactant of Route 2
3-Methyl-chuangxinmycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.